(+)-delta-Cadinene

Catalog No.
S580274
CAS No.
483-76-1
M.F
C15H24
M. Wt
204.35 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(+)-delta-Cadinene

CAS Number

483-76-1

Product Name

(+)-delta-Cadinene

IUPAC Name

(1S,8aR)-4,7-dimethyl-1-propan-2-yl-1,2,3,5,6,8a-hexahydronaphthalene

Molecular Formula

C15H24

Molecular Weight

204.35 g/mol

InChI

InChI=1S/C15H24/c1-10(2)13-8-6-12(4)14-7-5-11(3)9-15(13)14/h9-10,13,15H,5-8H2,1-4H3/t13-,15-/m0/s1

InChI Key

FUCYIEXQVQJBKY-ZFWWWQNUSA-N

SMILES

CC1=CC2C(CCC(=C2CC1)C)C(C)C

Synonyms

(+)-delta-Cadinene;(1S-cis)-4,7-dimethyl-1,2,3,5,6,8a-hexa-hydro-1-(1-methylethyl)-naphthalene;(1S-cis)-4,7-dimethyl-1,2,3,5,6,8-hexahydro-1-(1-methylethyl)naphthalene;1-Isopropyl-4,7-dimethyl-1,2,3,5,6,8a-hexahydronaphthalene;Cadina-1(10),4-diene;de

Canonical SMILES

CC1=CC2C(CCC(=C2CC1)C)C(C)C

Isomeric SMILES

CC1=C[C@H]2[C@@H](CCC(=C2CC1)C)C(C)C

The exact mass of the compound (+)-delta-Cadinene is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Hydrocarbons - Terpenes - Sesquiterpenes - Polycyclic Sesquiterpenes - Supplementary Records. It belongs to the ontological category of cadinene in the ChEBI Ontology tree. The storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Lipids -> Prenol Lipids [PR] -> Isoprenoids [PR01] -> C15 isoprenoids (sesquiterpenes) [PR0103]. However, this does not mean our product can be used or applied in the same or a similar way.

Delta-Cadinene Synthase: The Core Enzyme

Author: Smolecule Technical Support Team. Date: February 2026

(+)-Delta-cadinene synthase (DCS) is a sesquiterpene cyclase that catalyzes a metal-dependent cyclization reaction. The following table summarizes its key biochemical and functional characteristics.

Characteristic Description
Systematic Name (2E,6E)-farnesyl-diphosphate diphosphate-lyase (cyclizing, (+)-δ-cadinene-forming) [1]
Enzyme Commission (EC) Number EC 4.2.3.13 [1]
Protein Type Sesquiterpene cyclase [2]
Molecular Weight Approximately 64 kDa [2] [3]
Reaction Catalyzed (2E,6E)-Farnesyl diphosphate ⇌ (+)-δ-cadinene + diphosphate [1]
Cofactor Requirement Magnesium (Mg²⁺) [1] [3]
Key Structural Motifs Two aspartate-rich motifs: D307DTYD311 (on helix D) and D451DVAE455 (on helix H) [3]
Primary Biological Role First committed step in the biosynthesis of gossypol and related cadinane-type sesquiterpene phytoalexins in cotton [1] [2]

Catalytic Mechanism and Gene Family

The conversion of FPP to (+)-δ-cadinene is a complex, multi-step cyclization cascade. The generally accepted mechanism, supported by structural and quantum chemical studies [3], involves the following key stages:

  • Isomerization and Ionization: The reaction is initiated by the Mg²⁺-dependent isomerization of the substrate, (2E,6E)-farnesyl diphosphate (FPP), to (3R)-nerolidyl diphosphate (NPP). This is followed by a re-ionization that generates a reactive allylic cation-pyrophosphate anion pair [3].
  • Cyclization Cascade: The first carbon-carbon bond forms when C1 of the cation attacks the C10-C11 π-bond. A 1,3-hydride shift then occurs from C2 to C11. This is followed by a second cyclization where the C2 carbocation attacks the C6-C7 π-bond, forming the bicyclic cadinyl cation [4] [3].
  • Termination: The reaction cascade is terminated by the deprotonation of the cadinyl cation at C7, resulting in the final product, (+)-δ-cadinene [3].

In cotton, DCS is not encoded by a single gene but by a complex multigene family, which can be divided into at least two subfamilies based on sequence homology: cad1-A and cad1-C [5] [6]. These genes are differentially regulated:

  • The cad1-C subfamily has several members and shows a broader expression pattern, including constitutive expression in roots and stems, and in response to various elicitors [5] [6].
  • The cad1-A subfamily appears to have a single member and its expression is strongly induced specifically by fungal elicitors and bacterial infection [5] [6].

This complex gene family allows cotton to fine-tune its defense response across different tissues and against different pathogens [6].

Experimental Protocols for Key Analyses

For researchers aiming to study DCS, here are detailed methodologies for functional characterization and gene expression analysis as evidenced in the literature.

Heterologous Expression and Protein Purification

This protocol is adapted from the functional characterization of a DCS cDNA clone (pXC1) from Gossypium arboreum [2] [3].

  • Cloning and Expression: The DCS open reading frame is cloned into a prokaryotic expression vector (e.g., pET series). The plasmid is then transformed into an E. coli expression strain like Rosetta2(DE3)pLysS [3].
  • Induction and Cell Lysis: Protein expression is induced with Isopropyl β-d-1-thiogalactopyranoside (IPTG). Cells are harvested by centrifugation, resuspended in lysis buffer (e.g., 20 mM Tris pH 8.0, 5 mM EDTA, 5 mM β-mercaptoethanol), and lysed via sonication [3].
  • Inclusion Body Solubilization and Refolding: DCS often forms inclusion bodies in E. coli. The pellet is solubilized under alkaline conditions (pH ~11.6) and then refolded by slowly adjusting the pH back to neutral (pH 7.5) [3].
  • Purification: The soluble protein is purified using a two-step chromatography process: first, anion-exchange chromatography (e.g., HiTrap DEAE column) with a linear NaCl gradient, followed by size-exclusion chromatography (e.g., Superdex 200 column) to isolate the monomeric form of the enzyme [3].
Radiochemical Enzyme Assay for Cyclization Activity

A standard assay to confirm DCS activity involves tracking the conversion of the radiolabeled substrate [2].

  • Reaction Setup: The assay mixture contains the purified DCS enzyme, a magnesium cofactor (e.g., 10 mM MgCl₂), and the substrate [³H]- or [¹⁴C]-farnesyl diphosphate in a suitable buffer [2].
  • Incubation and Extraction: The reaction is incubated at 30°C for a set period (e.g., 1 hour) and then terminated by the addition of a base like NaOH. The hydrophobic sesquiterpene products are extracted with an organic solvent such as pentane or hexane [2].
  • Analysis: The cyclized products in the organic extract can be analyzed by radio-thin-layer chromatography (TLC) or radio-high-performance liquid chromatography (HPLC) to separate and quantify the enzymatic products [2].
Gene Expression Analysis via RT-PCR

To study the regulation of different DCS gene subfamily members, Reverse Transcription-Polymerase Chain Reaction (RT-PCR) with subfamily-specific primers can be used [5].

  • RNA Extraction: Total RNA is isolated from various cotton tissues (roots, stems, leaves, cotyledons) at different developmental stages or after elicitor treatment.
  • cDNA Synthesis: RNA is reverse transcribed into complementary DNA (cDNA) using a reverse transcriptase enzyme.
  • PCR Amplification: The cDNA is used as a template for PCR with primers specifically designed to distinguish the cad1-A and cad1-C subfamilies. The relative intensity of the amplified DNA bands on an agarose gel indicates the transcript levels of each subfamily [5].

Pathway Regulation and Genetic Engineering

The biosynthesis of (+)-δ-cadinene is a cornerstone of cotton's inducible defense system.

  • Elicitor Induction: The expression of DCS genes and the subsequent accumulation of sesquiterpene aldehydes are strongly activated in response to fungal and bacterial pathogens. Treatment with a preparation from Verticillium dahliae can lead to a time-dependent 10-fold increase in DCS mRNA and a corresponding increase in the 65-kDa DCS protein [2] [5].
  • Spatial and Temporal Expression: DCS expression and sesquiterpene aldehyde accumulation follow a distinct pattern during development. Transcripts are detected in roots and cotyledons shortly after germination, and levels increase in roots as the plant matures. This pattern constitutes a chemical defense machinery that is activated both developmentally and in response to attack [5].
  • Genetic Manipulation: The DCS pathway has been successfully targeted using genetic engineering to reduce the levels of the toxic gossypol in cottonseed, aiming to improve its value as a food source. Both antisense RNA suppression and RNA interference (RNAi) techniques have been employed. For example, constitutive antisense suppression of a specific DCS gene (cdn1-C4) was shown to completely block the induction of DCS mRNA and protein during bacterial blight infection, though it did not affect gossypol levels in seeds, highlighting the complexity of the gene family [1] [6].

Therapeutic Potential and Applications

The primary therapeutic interest in this pathway lies in its end product, gossypol. (+)-δ-Cadinene itself has demonstrated bioactivities, including antibacterial, insecticidal, and anticancer properties [7].

  • Gossypol as a Chemotherapeutic Agent: Gossypol, the triterpene derived from (+)-δ-cadinene, has been investigated as a potential cancer chemotherapeutic agent. It has been studied for its ability to induce apoptosis in cancer cells [3] [7].
  • Antiproliferative Activity of (+)-δ-Cadinene: Direct studies on (+)-δ-cadinene have shown that it can induce apoptosis and inhibit the proliferation of OVCAR-3 human ovarian cancer cells in a dose-dependent manner (at concentrations of 10, 50, and 100 μM) [7].
  • Antimicrobial and Insecticidal Properties: (+)-δ-Cadinene exhibits antibacterial activity against Streptococcus pneumoniae (with a MIC value of 31.25 μg/ml) and potent insecticidal activity against the larvae of mosquito species like Aedes aegypti and Culex quinquefasciatus [7].

Visualization of the Biosynthesis Pathway

The diagram below illustrates the core biosynthetic pathway from FPP to gossypol, highlighting the key role of DCS.

G FPP Farnesyl Diphosphate (FPP) NPP (3R)-Nerolidyl Diphosphate (NPP) FPP->NPP 1. Isomerization Germacryl_Cation 3Z,7E-Germacryl Cation NPP->Germacryl_Cation 2. Cyclization & 1,3-H shift Cadinyl_Cation Cadinyl Cation Germacryl_Cation->Cadinyl_Cation 3. Second Cyclization Delta_Cadinene (+)-δ-Cadinene Cadinyl_Cation->Delta_Cadinene 4. Deprotonation Gossypol Gossypol & Other Phytoalexins Delta_Cadinene->Gossypol 5. Further Oxidation & Modifications

The enzymatic cyclization cascade catalyzed by this compound synthase (DCS), initiating gossypol biosynthesis [1] [3].

References

Gossypol Biosynthesis Pathway from (+)-δ-Cadinene

Author: Smolecule Technical Support Team. Date: February 2026

The conversion of farnesyl diphosphate (FPP) to (+)-δ-cadinene is the first committed step in gossypol biosynthesis, catalyzed by (+)-δ-cadinene synthase (CDN, EC:4.2.3.13) [1] [2]. The subsequent oxidative steps from (+)-δ-cadinene to hemigossypol have been characterized, involving several cytochrome P450s and other enzymes [3] [1]. The pathway culminates in the peroxidase-mediated dimerization of hemigossypol to form gossypol [1] [2].

The table below summarizes the characterized enzymes and intermediates in the pathway from (+)-δ-cadinene to gossypol.

Intermediate Compound Enzyme(s) Involved Enzyme Type Key Findings/Properties
8-Hydroxy-δ-cadinene [1] CYP706B1 (previously reported), other P450s suggested [1] Cytochrome P450 Monooxygenase Hydroxylation at C-8; gene expression is co-regulated with the pathway; VIGS silencing reduces gossypol by ~60% [1].
Intermediate Alcohol (m/z 220) [1] DH1 Alcohol Dehydrogenase Reduction step; its product accumulates when DH1 is silenced [1].
Intermediate Ketone (m/z 218) [1] CYP82D113 Cytochrome P450 Monooxygenase Oxidation step; its product accumulates when CYP82D113 is silenced [1].
8-Hydroxy-7-keto-δ-cadinene (C234) [4] [1] CYP71BE79 Cytochrome P450 Monooxygenase Converts the phytotoxic intermediate C234; exhibits exceptionally high catalytic activity; accumulation impairs disease resistance [4] [1].
Deoxyhemigossypol [1] Not fully characterized (involves aromatization) - Identified in VIGS-treated plants; steps involve hydroxylation, desaturation, and cyclic ether formation [1].
Hemigossypol [1] [2] Multiple enzymes from previous steps Polyphenolic Aldehyde The immediate monomeric precursor to gossypol.
Gossypol [1] [2] Peroxidase Oxidase Formed via radical coupling (dimerization) of two hemigossypol molecules in a reaction dependent on hydrogen peroxide [1].

This pathway can be visualized as follows:

GossypolPathway FPP Farnesyl Diphosphate (FPP) Cadinene (+)-δ-Cadinene FPP->Cadinene (+)-δ-Cadinene Synthase (CDN) Step1 8-Hydroxy-δ-cadinene Cadinene->Step1 CYP706B1 (Hydroxylation) Step2 Intermediate Alcohol (m/z 220) Step1->Step2 DH1 (Reduction) Step3 Intermediate Ketone (m/z 218) Step2->Step3 CYP82D113 (Oxidation) Step4 8-Hydroxy-7-keto-δ-cadinene (C234) Step3->Step4 Oxidation (Step not fully characterized) Step5 Deoxyhemigossypol Step4->Step5 CYP71BE79 (Hydroxylation) Hemigossypol Hemigossypol Step5->Hemigossypol Aromatization & Further Oxidation Gossypol Gossypol Hemigossypol->Gossypol Peroxidase (Dimerization)

Visual summary of the gossypol biosynthesis pathway from (+)-δ-cadinene [3] [1].

Key Experimental Techniques and Workflows

Several key methodologies have been central to elucidating and validating this pathway.

ExperimentalFlow Start Gene Discovery T1 Transcriptome Co-expression Analysis Start->T1 T2 Virus-Induced Gene Silencing (VIGS) T1->T2 Identify candidates T3 Metabolite Analysis (LC-MS/GC-MS) T2->T3 Silenced plants analyzed T4 In vitro Enzymatic Assay & Heterologous Reconstitution T3->T4 Intermediates characterized T5 Functional Genetic Modification (CRISPR) T4->T5 Pathway validated

A generalized workflow for the discovery and validation of genes in the gossypol pathway [5] [3] [1].

Detailed Experimental Protocols
  • Transcriptome Analysis for Gene Discovery: This initial step involves comparing transcriptomes of glanded (gossypol-producing) and glandless cotton varieties to identify genes significantly down-regulated in the glandless plants [1]. These genes are then cross-referenced with a co-expression network built using a known pathway gene like CDN as "bait" [1]. This integrated approach can narrow down hundreds of candidates to a focused list for further testing [1].
  • Functional Validation via Virus-Induced Gene Silencing (VIGS): Candidate genes are silenced in cotton plants using VIGS [5] [3] [1]. The metabolite profile of the silenced plants is then analyzed and compared to controls using LC-MS and GC-MS [1]. A successful silencing experiment leads to a significant reduction in gossypol and the accumulation of the enzyme's substrate, which helps identify biosynthetic intermediates [1]. For example, silencing CYP71BE79 caused the accumulation of 8-hydroxy-7-keto-δ-cadinene (C234), revealing it as a pathway intermediate [4] [1].
  • Enzymatic Function Characterization: The function of identified enzymes is confirmed through in vitro assays and heterologous reconstitution. For P450 enzymes like CYP71BE79, the gene is expressed in a system like yeast, microsomes are extracted, and the enzyme is incubated with its suspected substrate. Conversion of the substrate to the expected product is analyzed by LC-MS, confirming the enzyme's activity [1].
  • Genetic Engineering for Trait Development: CRISPR/Cas9 technology is used to create stable, low-gossypol cotton lines [5]. For instance, vectors are constructed to express guide RNAs targeting key genes like GhCAD (a member of the CDN family). The vector is transformed into cotton via Agrobacterium tumefaciens (strain LBA4404) [5]. Transgenic plants are screened, and gossypol content in seeds and leaves is quantified using LC-MS, demonstrating a significant reduction (e.g., ~64%) in edited lines [5].

Research Implications and Future Directions

  • Agricultural and Nutritional Applications: The primary application of this research is to develop cotton varieties with low gossypol levels in the seeds while maintaining defense compounds in vegetative tissues [5] [6]. This makes nutrient-rich cottonseed safe for human consumption and monogastric animal feed, adding tremendous value to the cotton crop [5] [6].
  • Understanding Metabolic Regulation: Research shows the cotton root system is the major site of gossypol biosynthesis, which is then transported to aerial parts [7] [8]. Furthermore, the transcription factor GhMYC2-D09 has been identified as a positive regulator in the jasmonic acid signaling pathway that promotes the expression of gossypol biosynthesis genes [5].
  • Exploring Bioactivities of Intermediates: Studying intermediates like 8-hydroxy-7-keto-δ-cadinene (C234) is crucial. This compound is a reactive electrophile species (RES) and dampens plant disease resistance if it accumulates, explaining why plants evolve highly active enzymes like CYP71BE79 to prevent this phytotoxicity [4].

The gossypol pathway is a compelling model for studying specialized metabolism. The combined use of modern omics, genetic tools, and biochemistry has not only illuminated this complex pathway but also opened doors to practical applications in agriculture and beyond.

References

An Integrated View of Enzymes: Structure, Dynamics, and Function

Author: Smolecule Technical Support Team. Date: February 2026

Enzymes are biocatalysts that significantly accelerate biochemical reactions, in some cases by as many as 17 orders of magnitude [1]. While traditionally explained by static structural models like "lock-and-key" or "induced-fit," an integrated view now recognizes that internal protein motions across a wide range of time-scales are crucial for enzyme catalysis [1].

Core Principles of Enzyme Function

Aspect Description Relevance to Catalysis
Classical Structural View Explains activity via direct structural complementarity between enzyme and substrate (e.g., "lock-and-key") [1]. Foundation for substrate specificity and active-site organization.
Protein Dynamics Internal motions of protein atoms, side chains, and loops occurring from femtoseconds to seconds [1]. Proposed to promote catalysis in multiple enzymes; linked to the rate-enhancement achieved by enzymes.
Solvent Dynamics Thermodynamic fluctuations of the solvent (hydration shell and bulk water) surrounding the protein [1]. Impacts internal protein motions and, therefore, can influence enzyme function.

A key example is the enzyme cyclophilin A (CypA). It catalyzes peptidyl-prolyl cis/trans isomerization and does not require metal ions or cofactors, making it an ideal model for study [1]. Research on CypA has revealed that a network of protein vibrations, including motions from residues distal to the active site, promotes the catalytic step, demonstrating that dynamics are integral to its function [1].

Advanced Experimental Protocols in Enzyme Engineering

Modern enzyme engineering relies on high-throughput methods to generate and screen vast libraries of enzyme variants. The table below summarizes key methodologies used in directed evolution campaigns, as illustrated by recent research.

Experimental Methods for Enzyme Engineering and Analysis

Method Key Procedure / Technology Application Example / Purpose
High-Throughput Screening (HTS) Utilizes coupled enzyme assays in microtiter plates or microfluidic droplets to detect activity via absorbance/fluorescence [2]. Identifies positive enzyme variants from large libraries; enables screening of >10⁴ variants per day [2].
Coupled Enzyme Assays Links target enzyme reaction to auxiliary enzymes (e.g., peroxidases, oxidases) to produce measurable colorimetric/fluorogenic output [2]. Allows activity detection for reactions where the primary product is not easily measurable [2].
Single-Cell Hydrogel Encapsulation Encapsulates single cells (e.g., yeast) expressing enzyme variants in water-in-oil microdroplets alongside substrates and reporter systems [2]. Maintains a critical link between the genotype (the gene) and the phenotype (the enzyme's function) for HTS [2].
Deep Mutational Scanning Combines systematic scanning mutagenesis (e.g., error-prone PCR) with next-generation sequencing (NGS) to generate fitness data for thousands of variants [2]. Creates comprehensive "mutability landscapes" to understand sequence-function relationships [2].
Machine Learning Applies computational models to predict enzyme fitness from sequence data, often using NGS-derived datasets [2]. Guides the design of smarter, more focused libraries for subsequent engineering cycles [2].

Enzymes and Signaling in Dendritic Cell (DC) Biology

Dendritic Cells (DCs) are potent antigen-presenting cells that bridge innate and adaptive immunity. Their function is governed by complex signaling pathways triggered by pathogen recognition [3] [4]. Enzymes play a fundamental role in propagating these signals.

The following diagram outlines the core signaling pathways in DCs upon pathogen recognition, highlighting key enzymatic components.

PAMP Pathogen (PAMP) PRR Pattern Recognition Receptor (PRR) PAMP->PRR TLR TLR Pathway PRR->TLR CLR CLR Pathway PRR->CLR RLR RLR Pathway PRR->RLR NLR NLR Pathway PRR->NLR Kinases Kinase Cascades (e.g., MAPK, IKK) TLR->Kinases Adaptor Proteins CLR->Kinases Adaptor Proteins RLR->Kinases Adaptor Proteins NLR->Kinases Adaptor Proteins TFs Transcription Factors (e.g., NF-κB, IRFs) Kinases->TFs Phosphorylation Response Cellular Response: - Cytokine Secretion - Costimulatory Molecule Upregulation - MHC Expression TFs->Response

Overview of DC signaling pathways triggered by pathogen recognition [3] [4].

The diagram above shows how signal initiation at Pattern Recognition Receptors (PRRs) is transduced into a cellular response via enzymatic activity. Below are more details on the key enzymatic components:

  • Kinases and Second Messengers: The propagation of signals inside the cell heavily depends on enzymes like kinases, which add phosphate groups to proteins (phosphorylation), and phosphatases, which remove them (dephosphorylation) [5] [6]. This acts as an "on/off switch" for signaling proteins. Small molecules like calcium ions (Ca²⁺), cyclic AMP (cAMP), diacylglycerol (DAG), and inositol triphosphate (IP3) serve as second messengers, amplifying the signal and altering the behavior of cellular proteins [5] [6].
  • The JAK-STAT Pathway: This is a specific, enzyme-driven signaling pathway crucial for immune responses. Cytokine binding to receptors recruits and activates JAK (Janus kinase) proteins, which are tyrosine kinases. The activated JAKs then phosphorylate and activate STAT (Signal Transducer and Activator of Transcription) proteins. Once phosphorylated, STATs dimerize, move to the nucleus, and act as transcription factors to regulate gene expression [6].

Implications for Drug Development

Understanding enzymes and DC signaling pathways offers direct avenues for therapeutic intervention:

  • Therapeutic Enzymes: The pharmaceutical industry is increasingly developing therapeutic enzymes as biologics. These can catalyze specific reactions inside the body to achieve a therapeutic effect, such as in antibody-targeted enzyme prodrug therapy [2].
  • Enzyme Engineering for Biologics: Naturally occurring enzymes often require engineering to improve their stability, catalytic rate, and specificity before they can be used as effective biopharmaceuticals [2].
  • Targeting DC Signaling: Manipulating DCs in vitro and rendering them responsive to tumor antigens is a strategy for cancer vaccine development [3]. Additionally, the hub genes identified in DCs during Mycobacterium tuberculosis infection, which are related to the interferon response, have been proposed as potential diagnostic biomarkers for tuberculosis [7].

References

Gossypium arboreum sesquiterpene cyclase

Author: Smolecule Technical Support Team. Date: February 2026

Gene Family and Protein Structure

Sesquiterpene cyclase in Gossypium arboreum refers specifically to (+)-δ-cadinene synthase (DCS), which is encoded by a complex gene family divided into two subfamilies based on sequence homology: cad1-A and cad1-C [1].

  • Gene Characteristics: The diploid genome of G. arboreum contains several members of the cad1-C subfamily, but only a single copy of the cad1-A subfamily [1].
  • Protein and Catalytic Mechanism: DCS catalyzes the cyclization of farnesyl diphosphate (FPP) into (+)-δ-cadinene, the first committed step in the biosynthesis of gossypol and other defensive sesquiterpene aldehydes [2] [3]. Its crystal structure reveals a unique alternative aspartate-rich motif (D(451)DVAE(455) on helix H) for binding the Mg2+B ion, differing from the typical NSE/DTE motif found in most other terpenoid cyclases [2].

Expression Patterns and Regulation

The expression of cad1 genes is highly regulated, both spatially (across different tissues) and temporally (during development), and is inducible by external threats.

  • Spatial and Temporal Expression: In G. arboreum seedlings, transcripts of both cad1-C and cad1-A are detected in roots from the second day post-germination and in 1-day-old cotyledons [1]. In mature plants, cad1-C transcripts are found in stems, leaves, pericarps, and floral organs, whereas cad1-A transcripts are not detected in these aerial parts [1].
  • Response to Elicitation: Treatment with a fungal elicitor from Verticillium dahliae strongly activates the transcription of the cad1-A gene in G. arboreum stems [1]. This indicates that the cad1-A subfamily may play a specialized role in inducible defense responses.

The table below summarizes the key characteristics of the two subfamilies:

Feature cad1-A Subfamily cad1-C Subfamily
Genomic Copy Number Single member [1] Multiple members [1]
Expression in Aerial Organs Not detected (or very low) in stems, leaves, pericarps [1] Detected in stems, leaves, pericarps [1]
Response to Fungal Elicitor Strongly activated [1] Constitutively present and further induced [1]

Biosynthetic Pathway and Key Experiments

(+)-δ-Cadinene sits at a critical branch point, leading to a series of phytoalexins, most notably gossypol.

G FPP Farnesyl Diphosphate (FPP) CDN (+)-δ-Cadinene FPP->CDN (+)-δ-Cadinene Synthase (DCS) Compound1 8-Hydroxy-δ-cadinene CDN->Compound1 CYP706B1 (P450) Compound2 Intermediate (m/z 218) Compound1->Compound2 DH1 (Alcohol Dehydrogenase) HG Hemigossypol Compound2->HG CYP82D113 (P450) Gossypol Gossypol HG->Gossypol Oxidative Dimerization

The biosynthetic pathway from FPP to gossypol, highlighting the central role of (+)-δ-Cadinene Synthase (DCS).

Key Experimental Workflows
  • Gene Identification via Transcriptomics: A common modern approach involves RNA-seq to compare transcriptomes of glanded (sesquiterpene-producing) and glandless cotton cultivars [3]. This is combined with co-expression analysis with known pathway genes (like CDN-C) to identify a tightly correlated cluster of candidate genes for the entire biosynthetic pathway [3].

  • Functional Characterization via VIGS: The role of candidate genes is validated using Virus-Induced Gene Silencing (VIGS) [3].

    • Candidate genes are silenced in cotton plants.
    • Metabolite analysis (using HPLC and GC-MS) of silenced plant leaves is performed.
    • A significant reduction in gossypol/hemigossypolone levels, coupled with the accumulation of specific pathway intermediates, confirms the gene's function in the pathway [3].
  • In vitro and Heterologous Assays: The enzymatic function is confirmed by:

    • Cloning and heterologous expression of the candidate gene in bacteria to produce the protein.
    • In vitro enzymatic assays with the purified protein and proposed substrate, followed by product analysis via GC-MS or LC-MS [3].
    • Pathway reconstitution in a heterologous system like tobacco to verify the sequence of reactions [3].

Research Significance and Applications

  • Plant Defense: The cadinene-type sesquiterpenes, including gossypol, function as phytoalexins, defending the plant from bacterial and fungal pathogens [1] [2] [3]. The spatial, temporal, and inducible expression pattern of cad1 genes constitutes a core part of this chemical defense machinery [1].
  • Food and Feed Safety: Gossypol is toxic to humans and non-ruminant animals, making cottonseeds less nutritional [3]. A complete understanding of the biosynthetic pathway, with DCS as the gateway enzyme, is crucial for genetic engineering strategies aimed at reducing gossypol levels in cottonseeds while maintaining its production in other plant parts for defense [3].
  • Enzyme Mechanism Insights: The unique metal-binding motif of DCS provides insights into the evolutionary divergence of terpenoid cyclases and expands our understanding of the catalytic versatility within this enzyme family [2].

References

Core Mechanism of Farnesyl Diphosphate Cyclization

Author: Smolecule Technical Support Team. Date: February 2026

The cyclization of FPP is the foundational step in creating sesquiterpenes. The general mechanism begins with the enzyme sesquiterpene synthase catalyzing the ionization of FPP, releasing the diphosphate group (OPP) to form a farnesyl cation [1]. This cation can then undergo two main pathways [2] [1]:

  • Transoid pathway: The all-trans farnesyl cation cyclizes directly.
  • Isomerization to nerolidyl diphosphate (NPP): The farnesyl cation isomerizes to (3R)-nerolidyl diphosphate. Ionization of NPP forms the nerolidyl cation, which can cyclize via a cisoid conformation [3] [4].

These cationic intermediates undergo complex cyclizations, hydride shifts, and rearrangements before termination by deprotonation or nucleophile capture, yielding diverse sesquiterpene skeletons [1].

Detailed Cyclization Mechanisms in Key Enzymes

The following table summarizes the cyclization mechanisms for two well-studied sesquiterpene synthases.

Enzyme Primary Product Cyclization Mechanism Key Steps Notable Features / Intermediate Products

| Amorpha-4,11-diene Synthase (ADS) [4] [5] | Amorpha-4,11-diene | 1. Isomerization of FPP to (R)-NPP 2. Ionization and C-1,C-6-ring closure (bisabolyl cation) 3. 1,3-hydride shift 4. 1,10-ring closure (amorphane skeleton) 5. Final deprotonation | - Catalyzes the first committed step in artemisinin (antimalarial) biosynthesis [5].

  • A single enzyme can produce at least 16 different products [5]. | | δ-Cadinene Synthase (CDN1-C1) [3] | δ-Cadinene | - Utilizes both (E,E)-FPP and (3R)-nerolidyl diphosphate with similar catalytic efficiency ((k_{cat}/K_m)) [3].
  • Cyclization of (3RS)-nerolidyl diphosphate yields δ-cadinene (62.1%), α-bisabolol (15.8%), β-bisabolene (8.1%), and (E)-β-farnesene (9.8%) [3]. | - The formation of α-bisabolol was identified as a Mg²⁺-dependent solvolysis of the substrate, not a strictly enzyme-catalyzed product [3]. |

The mechanism for Amorpha-4,11-diene synthase can be visualized as the following workflow:

G FPP Farnesyl Diphosphate (FPP) NPP (R)-Nerolidyl Diphosphate (NPP) FPP->NPP Isomerization Bisabolyl Bisabolyl Cation NPP->Bisabolyl Ionization & C-1,C-6 Cyclization HydrideShift Intermediate after 1,3-Hydride Shift Bisabolyl->HydrideShift 1,3-Hydride Shift Amorphane Amorphane Skeleton (Cation) HydrideShift->Amorphane 1,10-Ring Closure Product Amorpha-4,11-diene Amorphane->Product Deprotonation

Diagram of the Amorpha-4,11-diene synthase (ADS) catalytic mechanism, illustrating the conversion of FPP to amorpha-4,11-diene through key intermediate steps.

Experimental Protocols for Mechanism Elucidation

Researchers use several key methodologies to study these complex mechanisms.

Deuterium-Labeled Substrate Incubation

This is a primary method for tracing the atomic rearrangement during cyclization.

  • Objective: To determine the stereochemical fate of specific hydrogen atoms in the FPP substrate during the cyclization reaction [4].
  • Protocol:
    • Synthesis of Labeled Substrates: Chemically synthesize enantiomerically pure deuterium-labeled FPP substrates, such as (1R)-[1-²H]FPP and (1S)-[1-²H]FPP [4].
    • Enzyme Incubation: Incubate the purified, recombinant sesquiterpene synthase (e.g., expressed in E. coli) with each labeled FPP substrate under optimized conditions (e.g., pH 6.5 for ADS, with Mg²⁺ as a cofactor) [3] [4] [5].
    • Product Extraction and Analysis:
      • Extract the terpene products (e.g., amorpha-4,11-diene or δ-cadinene) from the reaction mixture.
      • Analyze the products using Gas Chromatography-Mass Spectrometry (GC-MS). The mass spectra reveal the retention and position of deuterium atoms in the final product, indicating specific hydride shifts and the stereochemistry of cyclization steps [4].
Structural Analysis with Substrate Analogs

This method provides a snapshot of how the substrate is positioned in the enzyme's active site.

  • Objective: To visualize the binding geometry of the farnesyl chain and understand how a single enzyme can template different cyclization pathways [2].
  • Protocol:
    • Use of Analogues: Employ substrate analogues that mimic reaction states but cannot undergo the full reaction, such as 2-fluorofarnesyl diphosphates. The fluorine atom prevents ionization, stalling the process [2].
    • Crystallization: Co-crystallize the wild-type or mutant sesquiterpene synthase (e.g., Tobacco 5-epi-aristolochene synthase/TEAS) with the 2-fluoro analogue [2].
    • X-ray Crystallography: Solve the high-resolution crystal structure of the complex. This reveals whether the substrate is pre-organized in a transoid or cisoid geometry within the active site, directly elucidating the initial cyclization pathway [2].

Key Application in Drug Development

Understanding FPP cyclization is directly applied in metabolic engineering to produce the antimalarial drug artemisinin [5].

  • The Target: Amorpha-4,11-diene synthase (ADS) catalyzes the first committed step in the artemisinin biosynthetic pathway in Artemisia annua [5].
  • The Engineering Strategy:
    • The ADS gene is cloned and expressed in microbial hosts like E. coli or yeast [5].
    • To increase yield, the entire mevalonate pathway (which produces FPP) is often engineered alongside ADS to create a high metabolic flux toward the precursor amorpha-4,11-diene [5].
    • This semi-synthetic production process provides a scalable and cost-effective alternative to plant extraction, helping to make antimalarial treatment more accessible [5].

The logical flow of this industrial application is summarized below:

G A Engineered Mevalonate Pathway in Microbe (e.g., E. coli) B High yield of FPP A->B D Amorpha-4,11-diene (Precursor) B->D C Cloned and Expressed Amorpha-4,11-diene Synthase (ADS) C->D E Artemisinin (Antimalarial Drug) D->E Subsequent Chemical Steps

Diagram of the metabolic engineering workflow for producing artemisinin, highlighting the crucial role of ADS in converting FPP to the key precursor. This guide synthesizes the core mechanistic principles, experimental approaches, and practical applications that are fundamental for researchers in the field.

References

cadinene synthase gene family multigene

Author: Smolecule Technical Support Team. Date: February 2026

Genomic Organization and Nomenclature

In cotton, cadinene synthase genes belong to the larger terpenoid synthase (TPS) family and constitute a multigene family themselves [1] [2]. This family has expanded through gene duplication events, leading to a complex organization.

  • Classification into Subfamilies: The CDN family is primarily divided into several subfamilies. Historically, two major subfamilies, cdn1-A and cdn1-C, were identified based on sequence similarity and differential regulation [1]. A more recent genome-wide study classifies the GhCDN genes in Gossypium hirsutum (tetraploid cotton) into five distinct groups: A, B, C, D, and E [2].
  • Nomenclature: The naming of CDN genes and subfamilies has not been entirely consistent in the literature. A common convention is to denote individual genes in italics (e.g., cdn1-C1) and the gene families in plain font (e.g., cdn1-C) [1].

The table below summarizes the key characteristics of the main CDN subfamilies:

Subfamily Key Characteristics Expression Patterns
CDN-A Considered "bona fide" cadinene synthases; key role in gossypol synthesis [2]. Primarily expressed in seeds and roots [2].
CDN-C Considered "bona fide" cadinene synthases [2]. Expressed in various tissues across the plant [2].
CDN-B/D Fewer studies; some members may be pseudogenes [2]. Information limited; requires further investigation.

Biological Function and Regulation

CDN enzymes catalyze the cyclization of trans-farnesyl diphosphate (FPP) to form (+)-δ-cadinene, the foundational skeleton for a class of sesquiterpenes known as cadinanes [1] [2].

  • Role in Plant Defense: These sesquiterpene derivatives, including gossypol and related phytoalexins, are stored in pigment glands and provide constitutive and inducible protection against pests and diseases [1]. The induction of CDN gene expression is a documented defense response to pathogens like Verticillium dahliae (fungal wilt) and Xanthomonas campestris (bacterial blight) [1].
  • Temporal and Spatial Regulation: Different CDN subfamilies and individual genes are regulated in distinct temporal and spatial patterns. For example, the CDN-A subfamily is predominantly expressed in seeds and roots, whereas CDN-C is more broadly expressed [2]. This suggests gene family members have specialized functions in different tissues or at different developmental stages [1].
  • Regulatory Cis-Elements: Promoters of the GhCDN-A genes contain special cis-elements, indicating that JA (Jasmonic Acid) and ethylene signaling pathways are likely involved in their regulatory control [2].

Experimental Analysis Protocols

Research on the CDN gene family employs a combination of bioinformatics, molecular biology, and biochemical techniques. Below is a generalized workflow and detailed protocols for key experiments.

G Start Start: Genome-Wide Identification BioID Bioinformatic Identification Start->BioID ExprProf Expression Profiling BioID->ExprProf Sub1 1. Retrieve TPS protein sequences from model plants BioID->Sub1 FuncChar Functional Characterization ExprProf->FuncChar Sub5 RNA-Seq or qRT-PCR across different tissues and stresses ExprProf->Sub5 Sub7 Heterologous expression (E. coli/yeast) and enzyme activity assay FuncChar->Sub7 Sub2 2. Perform BLASTP search against target cotton genome Sub3 3. Identify conserved domains (e.g., TPS domain) Sub4 4. Phylogenetic analysis to classify CDN subfamilies Sub6 Analyze differential gene expression and patterns Sub8 Gene silencing (VIGS) in cotton and analysis of gossypol content

Experimental workflow for cadinene synthase gene family analysis

Genome-Wide Identification and Phylogenetic Analysis

Objective: To identify all members of the TPS/CDN gene family within a target cotton genome.

  • Sequence Retrieval: Collect known TPS protein sequences from Arabidopsis, grapevine, or other well-annotated plants as queries [2].
  • Homology Search: Perform a BLASTP search against the proteome of the target cotton species (e.g., G. hirsutum, G. arboreum) using the query sequences [2].
  • Domain Verification: Confirm the presence of conserved terpene synthase domains (e.g., PF01397, PF03936) in the candidate proteins using tools like InterProScan to eliminate false positives [3] [2].
  • Phylogenetic Reconstruction: Align the full-length amino acid sequences of the identified TPS genes. Construct a phylogenetic tree using neighbor-joining or maximum likelihood methods (e.g., with MEGA software) to classify genes into subfamilies, including the CDN groups [4] [2].
Functional Annotation of Protein Sequences

Objective: To assign putative functions and identify functional domains and motifs.

  • Tool Selection: Use EggNOG-mapper and InterProScan for comprehensive functional annotation [3].
  • Execution: Input the FASTA file of predicted CDN protein sequences. These tools will output Gene Ontology (GO) terms, protein families (Pfam), and other functional identifiers, providing insights into potential biological roles [3].
Expression Profiling via RNA-Seq and qRT-PCR

Objective: To determine the expression patterns of CDN genes across tissues and in response to stimuli.

  • RNA-Seq Analysis: Isolate RNA from various tissues (roots, stems, seeds) and from plants under stress (pathogen infection, hormone treatment). Prepare libraries and sequence. Map reads to the reference genome and calculate gene expression levels (e.g., FPKM or TPM) [5] [2].
  • Differential Expression: Use bioinformatics tools to identify differentially expressed genes (DEGs). Clustering and functional enrichment analysis of these DEGs can reveal co-regulated genes and activated pathways [5].
  • Validation with qRT-PCR: Design gene-specific primers for CDN genes of interest. Perform reverse transcription on RNA samples, followed by qRT-PCR to validate RNA-seq expression patterns with high sensitivity [4] [2].
Functional Characterization through Gene Silencing

Objective: To validate the in vivo function of specific CDN subfamilies in gossypol biosynthesis.

  • VIGS (Virus-Induced Gene Silencing): This is a key technique for functional analysis in cotton [2].
    • Vector Construction: Clone a conserved fragment (e.g., ~300bp) of the target GhCDN-A gene into a VIGS vector (e.g., TRV-based vector).
    • Plant Inoculation: Inoculate cotton seedlings (G. hirsutum) with the recombinant vector using Agrobacterium-mediated delivery.
    • Phenotypic Observation: Silenced plants often show a lighter glandular color compared to control plants.
    • HPLC Verification: Quantify gossypol content in silenced and control plant tissues using High-Performance Liquid Chromatography (HPLC). A significant decrease in gossypol in silenced plants confirms the functional role of the targeted subfamily [2].

Research Applications and Perspectives

Understanding the CDN gene family has direct agricultural and industrial applications. A primary goal is to develop cotton varieties with the "glandless-seed, glanded-plant" trait—where seeds are safe for consumption and animal feed due to low gossypol, while the rest of the plant retains its pest resistance [5] [1]. This can be approached by specifically silencing seed-expressed CDN genes (like CDN-A) using genetic engineering [1] [2]. Furthermore, elucidating the regulation of this multigene family provides insights into plant secondary metabolism and the evolution of chemical defense mechanisms [2].

References

Comprehensive Technical Analysis of (+)-δ-Cadinene Synthase: Crystal Structure, Catalytic Mechanism, and Research Applications

Author: Smolecule Technical Support Team. Date: February 2026

Introduction and Biological Significance

(+)-δ-Cadinene synthase (DCS) is a pivotal sesquiterpene cyclase enzyme that catalyzes the first dedicated step in the biosynthesis of gossypol, a medically important sesquiterpenoid phytoalexin in cotton plants (Gossypium species). This enzyme converts the universal sesquiterpene precursor farnesyl diphosphate (FDP) into (+)-δ-cadinene through an intricate cyclization mechanism. Gossypol and its derivatives constitute crucial defense compounds that protect cotton plants from bacterial and fungal pathogens, making DCS an essential component of the plant's innate immune response system [1] [2]. The enzyme belongs to the class I terpene synthase family, characterized by their shared α-helical fold and dependence on divalent metal cofactors (typically Mg²⁺) for catalytic activity.

The significance of DCS extends beyond plant defense mechanisms to potential applications in human nutrition and pharmaceutical development. Recent advances in genetic engineering have demonstrated that suppression of DCS expression in cotton seeds can substantially reduce gossypol levels, transforming cottonseed into a viable source of dietary protein for human consumption [3]. Furthermore, gossypol itself has attracted considerable research interest due to its diverse pharmacological properties, including antitumor, antifungal, and male contraceptive activities, positioning DCS as a potential target for the development of novel therapeutic agents through enzyme engineering or selective inhibition [4].

Structural Architecture and Metal Binding Motifs

Overall Fold and Domain Organization

The crystal structure of (+)-δ-cadinene synthase from Gossypium arboreum (tree cotton) was determined through X-ray crystallography at 2.4 Å resolution for the unliganded form and 2.75 Å resolution for the complex with 2-fluorofarnesyl diphosphate (2F-FPP) and three Mg²⁺ ions [1]. DCS adopts the characteristic α-helical fold of class I terpenoid cyclases, with the catalytic domain situated predominantly in the C-terminal region. The structure reveals a compact mostly-helical bundle that forms a deep active site cavity where the cyclization chemistry occurs. This cavity is lined predominantly with hydrophobic and aromatic residues that create a sheltered environment for the highly reactive carbocationic intermediates generated during the catalytic cycle, protecting them from premature quenching by bulk solvent [5].

The active site architecture is strategically designed to bind the isoprenoid substrate FDP and coordinate the trinuclear metal cluster essential for catalysis. A particularly noteworthy feature observed in the DCS-2F-FPP-Mg²⁺ complex is the precise positioning of the substrate analog within the active site, which illuminates the molecular interactions responsible for substrate recognition and the initial events in the catalytic cycle. The aspartate-rich motifs that coordinate the essential metal ions are located in the core of the active site, positioned to interact with the diphosphate moiety of the substrate and initiate the catalytic sequence [1].

Unique Metal-Binding Motifs in DCS

The metal binding configuration in DCS represents an evolutionary divergence from the typical pattern observed in most terpenoid cyclases. While conventional terpenoid cyclases employ distinct DDXXD and NSE/DTE motifs for metal coordination, DCS utilizes an alternative strategy for chelating the essential Mg²⁺ ions [1].

Table 1: Metal-Binding Motifs in (+)-δ-Cadinene Synthase

Metal Ion Binding Motif Location Sequence Structural Role
Mg²⁺(A) & Mg²⁺(C) Standard aspartate-rich motif Helix D D³⁰⁷DTYD³¹¹ Coordinates with diphosphate oxygens
Mg²⁺(B) Alternative aspartate-rich motif Helix H D⁴⁵¹DVAE⁴⁵⁵ Replaces conventional NSE/DTE motif
- Magnesium cluster Active site 3 Mg²⁺ ions Triggers active site closure

This unusual metal coordination scheme bears greater similarity to the isoprenoid chain elongation enzyme farnesyl diphosphate synthase than to the broader family of terpenoid cyclases, despite DCS primarily functioning as a cyclization enzyme rather than a chain-elongating catalyst [1]. The structural resemblance suggests potential evolutionary relationships between these enzyme classes and highlights the functional flexibility of the terpenoid synthase fold. Site-directed mutagenesis studies confirm that alanine substitutions in either the D³⁰⁷DTYD³¹¹ or D⁴⁵¹DVAE⁴⁵⁵ segments dramatically impair catalytic activity, underscoring their essential roles in the enzymatic mechanism [1].

Catalytic Mechanism and Reaction Pathways

Cyclization Pathways to δ-Cadinene

DCS exemplifies a high-fidelity terpene synthase that produces (+)-δ-cadinene as the predominant organic product from its natural substrate (E,E)-farnesyl diphosphate [5] [6]. The enzyme achieves this remarkable specificity through precise control over the reactive carbocationic intermediates, guiding them through a defined sequence of cyclizations and rearrangements. Two plausible catalytic pathways have been proposed for the formation of δ-cadinene from FDP, both initiating with the ionization of FDP to form nerolidyl diphosphate as an enzyme-bound intermediate [5]:

  • Pathway A (1,10-Cyclization): This route begins with a 1,10-macrocyclization to generate the cis-germacradienyl cation, followed by a [1,3]-hydride shift and subsequent 1,6-electrophilic ring closure to form the cadinenyl cation, from which δ-cadinene is generated via proton elimination from C6.

  • Pathway B (1,6-Cyclization): This alternative mechanism initiates with a 1,6-ring closure of nerolidyl diphosphate to form the α-bisabolyl cation, followed by a [1,3]-hydride shift from C1 to C7, a second ring closure, and a final [1,5]-hydride shift to arrive at the cadinenyl cation intermediate common to both pathways.

The following diagram illustrates the logical relationship between these proposed catalytic pathways:

G FDP Farnesyl Diphosphate (FDP) NDP Nerolidyl Diphosphate FDP->NDP Ionization Germacradienyl cis-Germacradienyl Cation NDP->Germacradienyl 1,10-Cyclization Bisabolyl α-Bisabolyl Cation NDP->Bisabolyl 1,6-Cyclization Cadinenyl Cadinenyl Cation Germacradienyl->Cadinenyl [1,3]-H shift 1,6-Cyclization Bisabolyl->Cadinenyl [1,3]-H shift Cyclization [1,5]-H shift Cadinene (+)-δ-Cadinene Cadinenyl->Cadinene Proton Elimination

Logical flow of the two proposed catalytic pathways for δ-cadinene formation

Catalytic Promiscuity and Intermediate Analog Inhibition

Despite its high fidelity with the natural substrate, DCS exhibits silent catalytic promiscuity when presented with substrate analogs or intermediate mimics [5] [6]. This latent flexibility was revealed through studies with fluorinated FDP analogs, which demonstrated that DCS can catalyze both 1,10- and 1,6-cyclizations depending on the specific analog employed. For instance, 2-fluorofarnesyl diphosphate and 10-fluorofarnesyl diphosphate yielded products arising from 1,10- and 1,11-ring closures respectively, while 6-fluorofarnesyl diphosphate acted as a potent inhibitor (Ki = 2.4 μM), consistent with an initial 1,6-cyclization mechanism [5].

Further evidence for the mechanistic flexibility of DCS came from inhibition studies with aza-analogues of carbocation intermediates. Specifically, both (R)- and (S)-aza-bisaboyl cations – designed to mimic the proposed α-bisabolyl cation intermediate in Pathway B – functioned as potent competitive inhibitors of DCS (Ki = 2.5 ± 0.5 mM and 3.44 ± 1.43 μM, respectively) [5] [6]. These compounds also strongly inhibited the confirmed 1,6-cyclase amorpha-4,11-diene synthase but not the dedicated 1,10-cyclase aristolochene synthase, providing compelling evidence that the 1,6-cyclization activity represents an inherent property of DCS rather than an artifact of non-natural substrate usage [6].

Experimental Methods and Research Protocols

Crystallography and Structure Determination

The structural characterization of DCS employed standard macromolecular crystallography protocols with several specific adaptations for terpenoid cyclases [1]:

  • Protein Expression and Purification: The catalytic domain of DCS was expressed in E. coli and purified using affinity chromatography followed by size-exclusion chromatography. The protein was maintained in a buffer containing 20 mM Tris-HCl (pH 7.5), 150 mM NaCl, and 2 mM dithiothreitol throughout purification.

  • Crystallization: Crystals of unliganded DCS were grown using the hanging-drop vapor-diffusion method at 293 K with a reservoir solution containing 0.1 M sodium citrate (pH 5.6) and 25% PEG 4000. For the complex with 2F-FPP and Mg²⁺, DCS crystals were transferred to a cryoprotectant solution containing 30% glycerol and soaked with 5 mM 2F-FPP and 10 mM MgCl₂ for 2 hours before flash-cooling in liquid nitrogen.

  • Data Collection and Structure Determination: X-ray diffraction data were collected at synchrotron radiation sources. The structure was solved by molecular replacement using related terpene synthase structures as search models. Iterative rounds of manual model building and refinement yielded the final models with R-factors of approximately 21% (R-free ≈ 26%).

Site-Directed Mutagenesis and Functional Analysis

Alanine-scanning mutagenesis was employed to dissect the functional contributions of the metal-binding motifs in DCS [1]:

  • Mutagenesis Protocol: Mutations were introduced using the QuikChange site-directed mutagenesis kit with pET-based expression constructs as templates. All mutations were verified by DNA sequencing prior to protein expression.

  • Functional Characterization: Wild-type and mutant DCS enzymes were assayed for cyclization activity in 100 μL reaction mixtures containing 50 mM HEPES buffer (pH 7.2), 5 mM MgCl₂, 5% glycerol, 2 mM DTT, and 50 μM [³H]-FDP (specific activity 0.1 μCi/nmol). After incubation at 30°C for 15 minutes, reactions were terminated by adding 100 μL of 1 M HCl/MeOH (1:1, v/v) and extracted with 300 μL of hexane. Enzyme activity was quantified by liquid scintillation counting of the organic phase.

  • Product Analysis: Reaction products were identified by gas chromatography-mass spectrometry (GC-MS) following extraction and concentration. Samples were injected in splitless mode and separated using a DB-5MS column with helium as carrier gas.

Enzyme Inhibition Studies

Steady-state kinetic analysis with aza-analogue inhibitors followed established protocols for terpene cyclases with modifications [5] [6]:

  • Inhibitor Preparation: Aza-analogues of the α-bisabolyl cation were synthesized enantioselectively using asymmetric Diels-Alder reactions as key steps. Inhibitor stocks were prepared in aqueous buffer with sonication as needed to ensure complete dissolution.

  • Kinetic Assays: Initial velocities were measured in assay mixtures containing 50 mM HEPES (pH 7.2), 10 mM MgCl₂, 5% glycerol, 2 mM DTT, 0.1-50 μM [³H]-FDP, and varying concentrations of inhibitor. Reactions were initiated by enzyme addition, incubated at 30°C for 5-10 minutes, and terminated with 100 μL of 0.5 M EDTA.

  • Data Analysis: Inhibition constants (Ki values) were determined by fitting initial velocity data to the competitive inhibition equation using nonlinear regression. Each Ki value represents the mean of at least three independent determinations with standard errors typically <15% of the mean values.

Protein Engineering and Applications

Engineering Altered Product Specificity

Protein engineering approaches have been successfully applied to modify the product specificity of DCS, demonstrating the potential for rational design of novel terpene synthases [7]. A combination of error-prone PCR and site-directed mutagenesis was employed to generate DCS variants with altered catalytic properties:

  • Mutant Library Construction: The gene encoding DCS was mutagenized using error-prone PCR under conditions yielding approximately 1-3 amino acid substitutions per molecule. The mutant library was cloned as fusions with chloramphenicol acetyltransferase (CAT) to enable dual-activity screening.

  • Screening Protocol: Transformants were initially selected for CAT activity, then screened for altered sesquiterpene production using headspace solid-phase microextraction GC-MS. This approach identified 21 clones producing different ratios of (+)-δ-cadinene and germacrene D-4-ol.

  • Rational Mutagenesis: Based on a homology model of DCS, targeted mutations were introduced into the G helix region. The N403P/L405H double mutant maintained specific activity while shifting product selectivity toward germacrene D-4-ol (up to 93% in vivo) [7].

The following workflow diagram illustrates the protein engineering approach:

G WildType Wild-type DCS Gene Mutagenesis Error-prone PCR WildType->Mutagenesis Library Mutant Library Mutagenesis->Library Fusion CAT Fusion Construct Library->Fusion Screening Dual-Activity Screening Fusion->Screening Analysis Product Analysis Screening->Analysis Mutant Engineered DCS Variant Analysis->Mutant

Experimental workflow for engineering DCS variants with altered product specificity

Biotechnological and Therapeutic Applications

The manipulation of DCS activity has significant implications for both agricultural biotechnology and pharmaceutical development:

  • Cottonseed Detoxification: Antisense suppression of DCS expression in cotton seeds has been explored as a strategy to reduce gossypol levels, potentially enabling the use of cottonseed as a rich source of dietary protein for human consumption [3] [2]. In one approach, constitutive antisense expression of a CDNS cDNA clone (cdn1-C4) prevented the induction of DCS expression during bacterial blight infection but did not affect constitutive expression in seeds, suggesting the existence of a complex multigene family with specialized functions [2].

  • Therapeutic Agent Development: Gossypol has demonstrated promising antileishmanial activity both in vitro and in vivo, with synthetic artemisinin analogs derived from terpenoid pathways showing enhanced efficacy against Leishmania donovani [4]. One 10-deoxy 9β-[3,5-bis(trifluoromethyl)phenyl] derivative exhibited an IC₅₀ of 0.3 μM, representing a 46-fold improvement over the parent compound [4]. These findings position DCS as a potential target for developing novel antiparasitic agents through either inhibition or engineered production of specialized terpenoid analogs.

Table 2: Key Structural and Functional Parameters of (+)-δ-Cadinene Synthase

Parameter Value / Description Experimental Basis
Protein Source Gossypium arboreum (tree cotton) cDNA cloning and expression
Structure Resolution 2.4 Å (unliganded), 2.75 Å (complex) X-ray crystallography
Active Site Motifs D³⁰⁷DTYD³¹¹ (Helix D), D⁴⁵¹DVAE⁴⁵⁵ (Helix H) Sequence analysis, Mutagenesis
Metal Cofactors 3 Mg²⁺ ions Anomalous scattering, Coordination geometry
Catalytic Products (+)-δ-Cadinene (main), Germacrene D-4-ol (mutants) GC-MS analysis
Inhibition Constants Ki = 2.5 ± 0.5 mM (R-aza-bisaboyl), 3.44 ± 1.43 μM (S-aza-bisaboyl) Steady-state kinetics

Conclusion and Research Implications

The structural and mechanistic characterization of (+)-δ-cadinene synthase has provided profound insights into the evolutionary diversification of terpenoid cyclases and the molecular basis for their remarkable catalytic versatility. The unusual metal-binding motifs in DCS represent an elegant example of Nature's ability to engineer similar catalytic functions through divergent structural solutions. Furthermore, the discovery of silent catalytic promiscuity in this high-fidelity enzyme challenges simplistic structure-function relationships and suggests that terpene synthases may possess inherent mechanistic flexibility that can be unlocked through appropriate experimental manipulation or evolution.

From a practical perspective, DCS represents a promising target for metabolic engineering efforts aimed at either reducing gossypol levels in cottonseeds for nutritional applications or enhancing the production of phytoalexins for improved plant defense. The successful engineering of DCS variants with altered product specificity demonstrates the feasibility of reprogramming terpene biosynthesis for the sustainable production of valuable sesquiterpenoids. Additionally, the structural insights gleaned from DCS crystallography provide a valuable framework for rational drug design targeting terpenoid biosynthesis in pathogenic organisms, potentially leading to novel therapeutic agents with applications in both human medicine and crop protection.

References

Comprehensive Technical Guide: Terpenoid Cyclase Metal Binding Motifs and Experimental Methodologies

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to Terpenoid Cyclases

Terpenoid cyclases constitute a critical enzyme family responsible for generating the molecular scaffolds of over 100,000 known natural terpenoid products, which include compounds with significant pharmaceutical, agricultural, and industrial applications such as the anticancer drug Taxol and the antimalarial artemisinin [1] [2] [3]. These enzymes catalyze highly complex cyclization reactions that convert linear isoprenoid diphosphate precursors into structurally diverse cyclic skeletons containing multiple rings and stereocenters [4]. The exquisite chemodiversity of terpenoid natural products stems substantially from the catalytic prowess of terpenoid cyclases, which mediate what are arguably the most complex chemical reactions in biology, with more than half of the substrate carbon atoms typically undergoing changes in bonding and hybridization during a single enzyme-catalyzed cyclization cascade [4].

The catalytic efficiency of terpenoid cyclases presents a fascinating biochemical paradox. While these enzymes exhibit remarkably low KM values (typically in the low micromolar range, indicating high substrate affinity), they also display extremely low kcat values (often 0.005-0.9 s⁻¹), which severely limits the efficient production of terpenes in biological systems [5]. Understanding the structural basis of terpenoid cyclase function, particularly the metal binding motifs that enable their catalytic mechanisms, represents a fundamental challenge in enzymology with significant implications for metabolic engineering and drug development [1] [5].

Classification and Structural Architecture of Terpenoid Cyclases

Terpenoid cyclases are primarily classified into two distinct categories based on their conserved structural folds and chemical mechanisms for initiating the cyclization cascade [4] [2] [5]. This classification system reflects evolutionary relationships and provides a framework for understanding structure-function relationships across this diverse enzyme family.

Structural Domain Organization

The structural architecture of terpenoid cyclases is modular in nature, consisting of up to three different domains designated α, β, and γ [4] [3]. These domains combine in various arrangements to create the functional enzymes:

  • Class I cyclases typically exhibit α, αβ, or αβγ domain architecture, with catalysis occurring in the α domain that contains the characteristic metal-binding motifs [4]. The α domain itself is a multi-helix bundle derived from gene duplication and fusion of a primordial 4-helix bundle protein [3].
  • Class II cyclases generally adopt βγ or αβγ domain architecture, with the protonation-dependent cyclization reaction occurring at the interface of β and γ domains [4] [2]. In rare cases, a monodomain class II cyclase (MDTC MstE) has been identified that contains its active site within a single modified β domain [2] [3].

The evolutionary relationships between these structural domains suggest that gene duplication events played a crucial role in terpenoid cyclase diversification. Structural homology and approximately 23% amino acid sequence identity between the β and γ domains of squalene-hopene cyclase indicate a primordial gene duplication and fusion event with subsequent evolution of catalytic activity at the domain-domain interface [4].

Table 1: Classification and Structural Features of Terpenoid Cyclases

Feature Class I Terpenoid Cyclases Class II Terpenoid Cyclases
Initiation Mechanism Ionization of diphosphate group Protonation of terminal double bond or epoxide
Catalytic Motifs DDXXD and NSE/DTE DXDD
Metal Cofactors Mg²⁺ or Mn²⁺ (trinuclear cluster) None (uses aspartic acid general acid)
Structural Fold α domain (class I terpenoid cyclase fold) βγ domains (class II terpenoid cyclase fold)
Domain Architecture α, αβ, or αβγ βγ or αβγ
Representative Structures Pentalenene synthase, epi-aristolochene synthase, taxadiene synthase Squalene-hopene cyclase, ent-copalyl diphosphate synthase
Structural Visualization of Terpenoid Cyclase Classes

The following diagram illustrates the distinct domain architectures and catalytic strategies employed by class I and class II terpenoid cyclases:

G TC Terpenoid Cyclases ClassI Class I Cyclases TC->ClassI ClassII Class II Cyclases TC->ClassII MechanismI Initiation Mechanism: Ionization of Diphosphate ClassI->MechanismI MotifsI Metal-Binding Motifs: DDXXD and NSE/DTE ClassI->MotifsI DomainsI Domain Architecture: α, αβ, or αβγ ClassI->DomainsI CofactorsI Metal Cofactors: Mg²⁺ or Mn²⁺ (trinuclear cluster) ClassI->CofactorsI MechanismII Initiation Mechanism: Protonation of C=C Bond ClassII->MechanismII MotifsII Acid Motif: DXDD ClassII->MotifsII DomainsII Domain Architecture: βγ or αβγ ClassII->DomainsII CofactorsII No Metal Cofactors: Aspartic Acid General Acid ClassII->CofactorsII

> Domain architecture and catalytic mechanisms of terpenoid cyclase classes.

Metal Binding Motifs in Class I Terpenoid Cyclases

Class I terpenoid cyclases employ a trinuclear metal cluster—typically composed of Mg²⁺ ions, though sometimes Mn²⁺—to trigger the cyclization cascade by coordinating and activating the substrate's pyrophosphate group [4] [2] [3]. This metal-dependent catalytic strategy is enabled by conserved structural motifs that coordinate the essential metal ions with precise geometry.

Conserved Structural Motifs

The metal binding capability of class I terpenoid cyclases depends on two highly conserved sequence motifs positioned on specific helical elements within the catalytic α domain:

  • The DDXXD motif (where X is any amino acid) is located on helix D and serves as the primary metal-binding site [2] [5]. The aspartate residues in this motif provide coordination sites for the metal ions that are essential for catalyzing the ionization of the diphosphate moiety.
  • The NSE/DTE motif (variants include NDXXSXXXE and DDXXTXXXE) is situated on helix H and contributes additional metal-coordinating residues [4] [3]. This motif typically contains a conserved glutamate residue that completes the coordination sphere of the trinuclear metal cluster.

The structural context of these motifs places them within the active site cavity, where they position the metal cluster to interact with the pyrophosphate group of the incoming substrate. This precise geometric arrangement facilitates substrate binding, diphosphate ionization, and subsequent stabilization of reactive carbocation intermediates throughout the cyclization cascade [4].

Metal Cluster Function in Catalysis

The trinuclear metal cluster in class I terpenoid cyclases performs several essential catalytic functions:

  • Substrate activation: The metal cluster coordinates the pyrophosphate moiety of the isoprenoid diphosphate substrate, facilitating ionization and departure of inorganic pyrophosphate to generate the initial allylic carbocation [4] [3].
  • Transition state stabilization: The positive charge of the metal ions helps stabilize the negative charge developing on the pyrophosphate group during the transition state, significantly lowering the activation energy for the reaction [4].
  • Carbocation stabilization: While the metal cluster primarily facilitates initial ionization, the cyclase active site employs additional strategies—particularly cation-π interactions with aromatic amino acid side chains (phenylalanine, tyrosine, and tryptophan)—to stabilize the highly reactive carbocation intermediates that form during the cyclization cascade [4].

Table 2: Metal Binding Motifs in Class I Terpenoid Cyclases

Motif Sequence Variants Structural Location Metal Coordination Role Representative Enzymes
DDXXD DDXXD, EDXXD Helix D Primary metal coordination; binds to all three metal ions Pentalenene synthase, epi-aristolochene synthase
NSE/DTE NSE, DTE, NDXXSXXXE, DDXXTXXXE Helix H Secondary metal coordination; completes metal cluster taxadiene synthase, trichodiene synthase
Metal Ions Mg²⁺, Mn²⁺ Form trinuclear cluster between motifs Directly coordinate pyrophosphate substrate Various class I cyclases

Catalytic Mechanisms and Motif Variations

The metal binding motifs in terpenoid cyclases enable sophisticated carbocation manipulation that directs the complex cyclization cascades responsible for terpenoid structural diversity. While the core motifs are highly conserved, variations exist that reflect functional adaptations across different cyclase families.

Class I Catalytic Cycle

The catalytic mechanism of class I terpenoid cyclases follows a well-defined sequence of chemical events:

  • Substrate binding: The linear isoprenoid diphosphate substrate (GPP, FPP, or GGPP) enters the active site with its pyrophosphate group coordinating the trinuclear metal cluster [4] [3].
  • Metal-triggered ionization: Metal coordination weakens the carbon-oxygen bond of the substrate, facilitating dissociation of the diphosphate group and generating the initial allylic carbocation [3].
  • Cyclization cascade: The reactive carbocation undergoes a series of cyclization and rearrangement steps, guided and stabilized by specific active site residues [4].
  • Reaction termination: The final carbocation is quenched, typically by deprotonation to form an olefin or by nucleophile capture (often water) to form an alcohol [4] [2].

Throughout this process, the metal cluster maintains coordination with the pyrophosphate group, which remains in the active site until the reaction is complete, potentially serving to anchor the substrate and prevent premature termination [4].

Structural Basis for Carbocation Stabilization

The management of highly reactive carbocation intermediates represents one of the most remarkable features of terpenoid cyclases. While the metal cluster initiates carbocation formation, the enzymes employ sophisticated strategies to stabilize these reactive intermediates without causing irreversible alkylation:

  • Cation-π interactions: Carbocation intermediates are stabilized through interactions with the π electrons of aromatic side chains (phenylalanine, tyrosine, and tryptophan) positioned strategically within the active site [4].
  • Charge stabilization: Weakly polar interactions involving charge-charge, charge-dipole, and charge-quadrupole interactions with suitably oriented amino acid side chains provide additional stabilization [4].
  • Water management: In cyclases that generate hydroxylated products through water capture, the active site controls water access to prevent premature quenching of carbocation intermediates [4].

The following diagram illustrates the complete catalytic cycle of class I terpenoid cyclases, highlighting the role of metal ions in initiating the cyclization cascade:

G Substrate Linear Isoprenoid Diphosphate Step1 1. Metal-Triggered Ionization • Mg²⁺ cluster coordinates PPi • C-O bond cleavage • Initial carbocation formation Substrate->Step1 Binding to metal cluster Step2 2. Cyclization Cascade • Series of cyclizations • Carbocation rearrangements • Stabilization via cation-π interactions Step1->Step2 Allylic cation Step3 3. Reaction Termination • Deprotonation (olefin formation) • OR nucleophile capture (alcohol) Step2->Step3 Final carbocation Product Cyclic Terpenoid Product Step3->Product Metals Mg²⁺ Ions (3) DDXXD & NSE/DTE Motifs Metals->Step1 coordinates

> Catalytic cycle of class I terpenoid cyclases showing metal-triggered ionization.

Non-Canonical and Emerging Terpenoid Cyclase Motifs

Recent structural and biochemical studies have revealed several atypical terpenoid cyclases that deviate from the canonical class I and II paradigms. These non-canonical enzymes employ alternative structural scaffolds and catalytic mechanisms while still performing complex terpenoid cyclization reactions.

ABA3-like Terpenoid Cyclases

A newly discovered class of fungal sesquiterpene cyclases represented by BcABA3 from Botrytis cinerea challenges traditional classification schemes [6]. These enzymes lack the characteristic aspartate-rich motifs of canonical terpenoid cyclases yet still catalyze Mg²⁺-dependent cyclization of farnesyl pyrophosphate to produce (2Z,4E)-α-ionylideneethane, a key intermediate in fungal abscisic acid biosynthesis [6].

Structural analyses reveal that ABA3-like cyclases adopt an all-α-helical fold with a unique active site configuration:

  • Alternative metal coordination: Despite lacking DDXXD and NSE/DTE motifs, ABA3 proteins bind the pyrophosphate moiety of FPP using a Glu-chelated Mg²⁺ ion cluster [6].
  • Novel structural features: These enzymes form homodimers and contain a distinctive Zn²⁺ ion binding site coordinated by four cysteine residues in a tetrahedral geometry, located distant from the active site but potentially important for structural integrity [6].
  • Unusual cyclization mechanism: BcABA3 catalyzes an unprecedented cyclization course proposed to involve the formation of two neutral intermediates (β-farnesene and allofarnesene), rather than following the typical carbocation cascade mechanism [6].
Artificial and Engineered Terpenoid Cyclases

Advances in protein engineering have enabled the creation of artificial terpenoid cyclases that employ completely different catalytic mechanisms:

  • Artificial radical cyclases (ARCases): Recently developed artificial metalloenzymes incorporate a biotinylated [Co(Schiff-base)] cofactor within an engineered chimeric streptavidin scaffold to catalyze radical-based cyclization reactions, providing an alternative to the carbocation chemistry used by natural terpenoid cyclases [7].
  • Directed evolution: Engineering efforts have successfully modified natural terpenoid cyclases to alter product specificity and create novel catalytic activities, demonstrating the potential for creating non-natural terpenoid scaffolds [7] [8].

Experimental Methods for Studying Metal Binding Motifs

Comprehensive characterization of terpenoid cyclase metal binding motifs requires a multidisciplinary approach combining structural biology, biochemical assays, and computational methods. This section outlines key experimental protocols for investigating these crucial catalytic elements.

Site-Directed Mutagenesis of Metal Binding Motifs

Systematic mutagenesis of metal-coordinating residues provides fundamental insights into motif function and represents a primary approach for structure-function studies:

  • Conservative and non-conservative substitutions: Replace metal-coordinating aspartate and glutamate residues with alternative amino acids to assess their relative contributions to metal binding and catalysis [6] [8]. For example, D→E mutations test side chain length requirements, while D→A or D→N mutations eliminate metal coordination capacity.
  • Structural validation: Confirm that mutagenesis does not globally disrupt protein folding using techniques such as circular dichroism spectroscopy, size-exclusion chromatography, and thermal stability assays [6].
  • Functional characterization: Compare catalytic activity (kcat, KM) and product distribution between wild-type and mutant enzymes to determine the specific role of each residue in metal coordination and catalysis [8].

The following workflow illustrates the integrated experimental approach for characterizing terpenoid cyclase metal binding motifs:

G Step1 1. Construct Design • Truncation variants • Tag selection (His₆, GST) • Domain isolation Step2 2. Mutagenesis • Site-directed mutagenesis • Conservative substitutions • Alanine scanning Step1->Step2 Step3 3. Expression & Purification • Heterologous expression (E. coli) • Affinity chromatography • Size-exclusion chromatography Step2->Step3 Step4 4. Biochemical Assays • Steady-state kinetics • Metal content analysis (AAS/ICP-MS) • Product characterization (GC-MS) Step3->Step4 Step5 5. Structural Analysis • X-ray crystallography • Cryo-EM • SAXS Step4->Step5 Kinetics Coupled enzyme assays (EnzChek) Step4->Kinetics ProductAnalysis GC-MS product profiling Step4->ProductAnalysis MetalAnalysis Atomic absorption spectrometry Step4->MetalAnalysis

> Experimental workflow for characterizing metal binding motifs in terpenoid cyclases.

Steady-State Kinetic Analysis

Quantitative kinetic measurements establish the catalytic consequences of metal binding motif modifications:

  • Coupled enzyme assays: The EnzChek Pyrophosphate Assay Kit provides a continuous, fluorescence-based method for measuring terpenoid cyclase activity by detecting inorganic pyrophosphate release in real-time [3]. This assay couples pyrophosphate conversion to phosphate, which then reacts with 2-amino-6-mercapto-7-methylpurine riboside to produce a fluorescent product measurable at excitation ~360 nm and emission ~460 nm.
  • Determination of kinetic parameters: Measure initial velocities at varying substrate concentrations to determine KM, kcat, and kcat/KM for wild-type and mutant enzymes [3]. Low kcat values (typically 0.005-0.9 s⁻¹) necessitate careful assay design with appropriate controls [5].
  • Metal dependence studies: Evaluate enzyme activity across varying Mg²⁺ or Mn²⁺ concentrations to determine metal binding affinity and stoichiometry [3].

Table 3: Experimental Techniques for Characterizing Metal Binding Motifs

Technique Application Key Information Obtained References
Site-Directed Mutagenesis Functional analysis of specific residues Role of individual amino acids in metal binding and catalysis [6] [8]
X-ray Crystallography High-resolution structure determination Atomic-level geometry of metal coordination [4] [9]
Cryo-EM Structure determination of large complexes Quaternary structure and domain organization [3]
EnzChek Assay Continuous kinetic measurements Steady-state kinetic parameters (kcat, KM) [3]
GC-MS Product analysis Cyclization product identification and quantification [3]
Atomic Absorption Spectrometry Metal content quantification Stoichiometry of metal binding [6]
Product Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)

Comprehensive product profiling is essential for understanding how metal binding motifs influence catalytic outcome:

  • Sample preparation: Conduct enzymatic reactions under optimized conditions, then extract hydrocarbon products with nonpolar solvents (e.g., pentane, hexane) [3].
  • GC-MS analysis: Separate and identify cyclization products using appropriate GC columns (e.g., DB-5ms) with temperature ramping protocols [3]. Compare retention times and mass spectra with authentic standards when available.
  • Product quantification: Determine relative ratios of multiple cyclization products to assess enzyme fidelity and the effect of metal binding mutations on product specificity [3].
Structural Analysis Methods

High-resolution structure determination provides direct visualization of metal binding motifs and their coordination geometry:

  • X-ray crystallography: Determine atomic-resolution structures of wild-type and mutant enzymes, often co-crystallized with substrate analogs, inhibitors, or metal ions [4] [9]. Structures of terpenoid cyclases complexed with analogues like 2-fluorogeranylgeranyl diphosphate or 13-aza-13,14-dihydrocopalyl diphosphate have provided exceptional insights into metal-mediated catalysis [9].
  • Cryo-electron microscopy: For large, flexible, or membrane-associated terpenoid cyclases that resist crystallization, single-particle cryo-EM can reveal quaternary structures and domain organizations at near-atomic resolution [3].
  • Small-angle X-ray scattering (SAXS): Solution-based structural analysis provides information about overall shape, domain arrangements, and conformational changes in native conditions [3].

Conclusion and Future Directions

The metal binding motifs of terpenoid cyclases represent exquisite molecular machinery that enables the transformation of simple linear isoprenoid precursors into an astonishing array of complex cyclic scaffolds. The conserved DDXXD and NSE/DTE motifs of class I cyclases work in concert to position a trinuclear metal cluster that initiates cyclization by triggering diphosphate ionization, while the DXDD motif of class II cyclases employs an alternative aspartic acid-mediated protonation strategy. The recent discovery of non-canonical cyclases like ABA3 that lack these signature motifs yet still perform metal-dependent cyclization reveals unexpected diversity in nature's solutions to terpenoid cyclization.

Future research directions will likely focus on several key areas:

  • Exploration of motif variations: Systematic discovery and characterization of atypical terpenoid cyclases from underexplored biological sources will continue to expand our understanding of the structural and mechanistic diversity of these enzymes [6].
  • Computational design and engineering: Integrating computational protein design with directed evolution will enable creation of terpenoid cyclases with novel metal coordination environments and catalytic activities [7] [8].
  • Structural dynamics: Advanced biophysical techniques will elucidate how metal binding motifs and their associated structural elements undergo conformational changes during catalysis to guide the cyclization cascade [3].
  • Biotechnological applications: Engineered terpenoid cyclases with modified metal binding motifs offer potential for industrial production of high-value terpenoids and access to novel chemical scaffolds for drug discovery [7] [3].

References

Examples of Publicly Available Predicted 1H NMR Spectra

Author: Smolecule Technical Support Team. Date: February 2026

Several databases host predicted 1H NMR spectra for researchers. The table below summarizes examples from the Natural Products Magnetic Resonance Database (NP-MRD) [1] [2] [3].

NP-MRD ID Compound Name Solvent Frequency Spectral Data Files Available
NP0000024 [1] Genistein D2O 700 MHz Peak List (TXT), Peak Assignments (TXT), nmrML
NP0073964 [2] Turrillianoside D2O 700 MHz Peak List (TXT), Peak Assignments (TXT), JCAMP-DX (JDX)
NP0061548 [3] Eremofortin E D2O 700 MHz Peak List (TXT), Peak Assignments (TXT), JCAMP-DX (JDX)

These resources provide downloadable data files for further analysis and integration into computational workflows.

A Protocol for NMR-Based Metabolomics

Standardized protocols are critical for generating reproducible and high-quality NMR data. The following workflow for salivary metabolomics highlights key experimental considerations that are applicable to many biofluids [4].

Sample Collection Sample Collection Centrifugation Centrifugation Sample Collection->Centrifugation Storage (-80°C) Storage (-80°C) Centrifugation->Storage (-80°C) Remove cellular content\n(1,000 - 15,000g) Remove cellular content (1,000 - 15,000g) Centrifugation->Remove cellular content\n(1,000 - 15,000g) Purpose Thawing Thawing Storage (-80°C)->Thawing NMR Sample Preparation NMR Sample Preparation Thawing->NMR Sample Preparation Data Acquisition (700 MHz) Data Acquisition (700 MHz) NMR Sample Preparation->Data Acquisition (700 MHz) Use buffered internal standard\n(e.g., phosphate-buffered TSP) Use buffered internal standard (e.g., phosphate-buffered TSP) NMR Sample Preparation->Use buffered internal standard\n(e.g., phosphate-buffered TSP) Key Consideration Spectral Processing & Analysis Spectral Processing & Analysis Data Acquisition (700 MHz)->Spectral Processing & Analysis Use interactive tools (e.g., NMRProcFlow)\nfor baseline correction & alignment Use interactive tools (e.g., NMRProcFlow) for baseline correction & alignment Spectral Processing & Analysis->Use interactive tools (e.g., NMRProcFlow)\nfor baseline correction & alignment Recommendation

Protocol for sample preparation and NMR analysis in metabolomics.

  • Sample Preparation: The protocol emphasizes that centrifugation is necessary to remove cellular content from saliva, which eliminates a broad peak that can obscure the lactate signal [4].
  • Quantification Method: For accurate results, using a buffered internal standard is recommended. Unbuffered TSP can affect the quantification of certain metabolites like acetate and methanol [4].
  • Data Processing: Tools like NMRProcFlow assist in processing 1D NMR spectra. This interactive tool helps with critical steps like baseline correction and peak alignment, which are vital for accurate metabolic fingerprinting and targeted analysis [5].

References

Comprehensive Application Notes and Protocols for Engineering δ-Cadinene Synthase with Altered Function

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to δ-Cadinene Synthase and Its Engineering Potential

δ-Cadinene synthase (DCS) is a sesquiterpene cyclase that catalyzes the first committed step in the biosynthesis of gossypol, a toxic terpenoid found in cotton plants. This enzyme converts the linear substrate farnesyl diphosphate (FPP) to the bicyclic sesquiterpene (+)-δ-cadinene through a complex cyclization mechanism. DCS represents a compelling engineering target for multiple applications: reduction of gossypol in cottonseed to enhance nutritional value, production of novel sesquiterpenes for pharmaceutical applications, and as a model system for understanding terpene synthase evolution and mechanism. The enzyme belongs to the lyase family and requires magnesium ions as cofactors for activity. Recent advances in protein engineering, directed evolution, and genome editing have enabled researchers to manipulate DCS function with precision, creating variants with altered product specificity, enhanced activity, or reduced expression for agricultural and industrial applications.

The engineering of DCS has followed three primary trajectories: (1) reduction of DCS activity in cotton seeds to minimize gossypol content while maintaining pest resistance in vegetative tissues, (2) alteration of product specificity to produce novel sesquiterpenes with potential pharmaceutical applications, and (3) enhancement of catalytic efficiency for improved production of valuable terpenoids. These engineering efforts have employed a diverse toolkit including directed evolution, rational design, site-directed mutagenesis, and more recently, CRISPR/Cas9 genome editing. The following application notes and protocols provide detailed methodologies for implementing these approaches, along with analytical techniques for characterizing engineered enzymes and their products.

Structural and Mechanistic Basis of δ-Cadinene Synthase Function

Architectural Features and Active Site Configuration

The structural biology of DCS provides critical insights for rational engineering approaches. The X-ray crystal structure of DCS from *Gossypium arboreum* reveals characteristic features of class I terpene synthases with an α-helical fold domain that houses the active site. Uniquely, DCS contains two aspartate-rich motifs rather than the typical single motif found in most terpene cyclases:

  • D(^{307})DTYD(^{311}) on helix D interacts with Mg(^{2+}_A) and Mg(^{2+}_C)
  • D(^{451})DVAE(^{455}) on helix H serves as an alternative Mg(^{2+}_B) binding motif [1]

This distinctive metal binding configuration distinguishes DCS from other terpene cyclases and presents unique opportunities for engineering the metal coordination environment to alter catalytic properties. The active site cavity is lined with hydrophobic and aromatic residues that shape the contour for substrate binding and carbocation stabilization. Particularly important is Tryptophan 279 (W279), which plays a critical role in active site desolvation and preventing water intrusion during catalysis [2].

Catalytic Mechanism and Cyclization Pathways

DCS exemplifies a high-fidelity terpene synthase that predominantly produces a single sesquiterpene product from its natural substrate. However, mechanistic studies have revealed an underlying catalytic promiscuity that can be exploited through engineering. Two alternative cyclization pathways have been proposed for δ-cadinene formation:

  • Pathway A (1,10-ring closure): Initial isomerization of FPP to nerolidyl diphosphate followed by 1,10-macrocyclization to form the cis-germacradienyl cation, a [1,3]-hydride shift, then 1,6-electrophilic ring closure to the cadinenyl cation, and final deprotonation to δ-cadinene

  • Pathway B (1,6-ring closure): Initial 1,6-ring closure of nerolidyl diphosphate to form the α-bisabolyl cation, followed by a [1,3]-hydride shift, second ring closure, and a [1,5]-hydride shift to reach the cadinenyl cation intermediate common to both pathways [3]

Evidence from inhibitor studies with aza-analogues of carbocation intermediates supports the existence of both pathways, suggesting that DCS has inherent capacity for both 1,10- and 1,6-cyclization activities [3] [2]. This mechanistic plasticity provides the fundamental basis for engineering altered product specificity.

Table 1: Key Structural Elements of δ-Cadinene Synthase

Structural Element Location Function Engineering Potential
D(^{307})DTYD(^{311}) motif Helix D Binds Mg(^{2+}_A) and Mg(^{2+}_C) Alter metal coordination to affect substrate binding
D(^{451})DVAE(^{455}) motif Helix H Binds Mg(^{2+}_B) Unique to DCS; target for altering metal dependence
W279 Active site Active site desolvation Mutagenesis to allow water entry for hydroxylated products
G helix Active site Product specificity Targeted for altering product spectrum
Hydrophobic active site lining Throughout active site Carbocation stabilization Modify to shape product profile

Directed Evolution Approaches for Altered Product Specificity

Protocol: Random Mutagenesis and High-Throughput Screening

Objective: To generate DCS variants with altered product specificity using random mutagenesis and selection.

Materials:

  • Plasmid encoding DCS (e.g., pET-based expression vector)
  • Primers for error-prone PCR
  • E. coli expression strain (BL21(DE3) or similar)
  • Chloramphenicol acetyltransferase (CAT) fusion system [4]
  • Terrific Broth (TB) or Luria-Bertani (LB) medium
  • Substrate: Farnesyl diphosphate (FPP)
  • GC-MS system for product analysis

Procedure:

  • Library Construction:

    • Perform error-prone PCR on the DCS gene using conditions that introduce 2-5 mutations per kilobase
    • Use Mn(^{2+}) supplementation (0.1-0.5 mM) to increase mutation rate
    • Amplify with primers that incorporate the CAT fusion sequence for dual-activity screening
    • Clone mutated products into expression vector and transform into E. coli
  • High-Throughput Screening:

    • Plate transformed colonies on selective media containing chloramphenicol
    • Pick colonies showing CAT activity (chloramphenicol resistance) for further screening
    • Inoculate selected clones in deep-well plates and induce with IPTG
    • Prepare cell lysates and incubate with FPP substrate
    • Extract products with pentane or hexane and analyze by GC-MS
  • Product Analysis:

    • Compare product profiles of mutants to wild-type DCS
    • Identify clones with altered product ratios, particularly those producing germacrene D-4-ol
    • Sequence promising variants to identify mutation sites [4] [5]

Applications: This approach successfully converted DCS to a germacrene D-4-ol synthase with up to 93% selectivity by isolating mutants that altered the product specificity [5]. The CAT fusion provides a convenient dual-activity screen that links antibiotic resistance to proper folding and expression of DCS variants.

Protocol: Saturation Mutagenesis of Targeted Regions

Objective: To focus evolutionary pressure on specific regions of DCS known to influence product specificity.

Materials:

  • Plasmid encoding DCS template
  • Primers for saturation mutagenesis of G-helix region
  • DpnI restriction enzyme (for template removal)
  • QuickChange or similar site-directed mutagenesis kit

Procedure:

  • Target Identification:

    • Based on homology modeling, identify regions critical for product specificity, particularly the G-helix [4]
    • Design primers to randomize specific codons (e.g., N403, L405)
  • Library Construction:

    • Perform saturation mutagenesis using NNK codons (encodes all 20 amino acids)
    • Digest template DNA with DpnI to remove methylated parental DNA
    • Transform into high-efficiency E. coli cells
    • Sequence random clones to assess library diversity
  • Screening and Characterization:

    • Screen colonies as described in Section 3.1
    • Focus on clones showing high production of non-native products like germacrene D-4-ol
    • Combine beneficial mutations (e.g., N403P/L405H) to enhance desired activity [4] [5]

Applications: This targeted approach yielded the N403P/L405H double mutant that maintained specific activity while showing dramatically increased selectivity for germacrene D-4-ol production (up to 93% in vivo) [5]. This demonstrates the power of combining random and targeted mutagenesis approaches.

Rational Design and Site-Directed Mutagenesis

Protocol: Active Site Desolvation Engineering

Objective: To engineer DCS variants that produce hydroxylated terpenes by allowing controlled water access to the active site.

Materials:

  • DCS plasmid template
  • Site-directed mutagenesis kit
  • Primers for W279 mutations
  • Protein expression and purification system
  • GC-MS for product analysis

Procedure:

  • Target Identification:

    • Identify residues critical for active site desolvation, particularly W279
    • Design mutations to smaller residues (Ala, Val, Ser) to allow water entry
  • Mutagenesis:

    • Perform site-directed mutagenesis to generate W279A, W279V, W279S mutants
    • Verify mutations by sequencing
    • Express and purify mutant proteins
  • Functional Characterization:

    • Assay enzyme activity with FPP substrate
    • Extract and analyze products by GC-MS
    • Compare product profiles to wild-type DCS

Applications: The W279A mutant of DCS produces germacradien-4-ol as the sole product, demonstrating how single point mutations can dramatically alter product specificity by allowing water entry for carbocation quenching [2]. This approach enables production of hydroxylated terpenes that may have enhanced biological activities.

Protocol: Metal Binding Motif Engineering

Objective: To alter the metal cofactor specificity or binding affinity of DCS through rational engineering of aspartate-rich motifs.

Materials:

  • DCS plasmid template
  • Site-directed mutagenesis primers for D307 and D451 motifs
  • Metal salts (MgCl₂, MnCl₂, CaCl₂, etc.)
  • Radioactive [1-³H]-FPP or spectrophotometric assay components

Procedure:

  • Motif Analysis:

    • Identify residues in D(^{307})DTYD(^{311}) and D(^{451})DVAE(^{455}) motifs
    • Design alanine substitution mutants to probe function
  • Mutagenesis and Expression:

    • Generate single and double mutants of key aspartate residues
    • Express and purify mutant proteins
  • Kinetic Characterization:

    • Measure enzyme activity with varying metal cofactors
    • Determine kinetic parameters (Kₘ, kcat) for FPP
    • Assess metal dependence and specificity

Applications: Alanine substitution mutants in the D(^{307})DTYD(^{311}) and D(^{451})DVAE(^{455}) motifs revealed the contributions of these segments to catalysis and metal binding [1]. This knowledge enables engineering of DCS variants with altered metal requirements that might function better under specific industrial conditions.

CRISPR/Cas9-Mediated Genome Editing for Gossypol Reduction

Protocol: Targeted Knockout of GhCAD in Cotton

Objective: To reduce gossypol content in cottonseeds by targeted mutagenesis of δ-cadinene synthase genes using CRISPR/Cas9.

Materials:

  • CRISPR/Cas9 vectors (e.g., pCAMBIA2301 with AtU6-sgRNA-35S-Cas9)
  • Agrobacterium tumefaciens strain LBA4404
  • Cotton explants (cv. Coker 312 or similar)
  • Selection antibiotics (kanamycin, carbenicillin)
  • Regeneration media for cotton tissue culture

Procedure:

  • Target Design:

    • Identify target sequences in GhCAD1-A and GhCAD1-C genes
    • Design gRNAs with 5'-G-(20 bp)-NGG-3' pattern
    • Select targets in conserved regions to simultaneously edit multiple gene copies
    • For specific subfamily editing, choose targets in low-similarity regions
  • Vector Construction:

    • Clone annealed gRNA oligonucleotides into BbsI site of pAtU6-26-SK
    • Transfer AtU6-sgRNA cassette to p35S-Cas9-SK using KpnI and SalI
    • Insert entire expression unit into binary vector pCAMBIA2301
    • Transform into A. tumefaciens LBA4404
  • Cotton Transformation:

    • Infect cotton explants with Agrobacterium carrying CRISPR construct
    • Co-cultivate for 2-3 days then transfer to selection media
    • Regenerate shoots and roots on appropriate media
    • Acclimate transgenic plants to greenhouse conditions
  • Screening and Analysis:

    • Extract genomic DNA from transgenic lines and sequence target sites
    • Measure gossypol content in seeds and leaves using LC-MS
    • Analyze protein and oil profiles of edited lines
    • Assess pest and disease resistance of low-gossypol lines [6]

Applications: CRISPR-mediated knockout of GhCAD reduced gossypol levels by approximately 64% in cottonseeds and leaves when both CAD1-A and CAD1-C subfamilies were targeted. Editing only GhCAD1-A specifically reduced seed gossypol by approximately 46% without major changes in leaf gossypol content, preserving pest resistance in vegetative tissues [6]. This approach enables development of cotton varieties with nutritionally improved seeds while maintaining natural defenses.

Table 2: Comparison of Engineering Approaches for δ-Cadinene Synthase

Approach Key Features Outcomes Advantages Limitations
Directed Evolution Random mutagenesis + screening, CAT fusion system Altered product specificity (e.g., germacrene D-4-ol) No structural information required; can discover unexpected solutions Labor-intensive screening; large library sizes needed
Rational Design Site-directed mutagenesis of key residues (e.g., W279A) Controlled water access; hydroxylated products Targeted approach; small libraries Requires structural and mechanistic knowledge
CRISPR/Cas9 Genome editing of GhCAD in cotton Up to 64% reduction in seed gossypol Direct application in crops; stable inheritance Regulatory considerations; off-target potential

Analytical Methods for Characterizing Engineered DCS Variants

Protocol: Product Analysis by GC-MS

Objective: To identify and quantify sesquiterpene products from engineered DCS variants.

Materials:

  • GC-MS system with non-polar column (e.g., DB-5)
  • Pentane or hexane (HPLC grade)
  • Anhydrous sodium sulfate
  • Sesquiterpene standards (δ-cadinene, germacrene D, etc.)

Procedure:

  • Sample Preparation:

    • Incubate purified enzyme or cell lysate with 50-100 μM FPP in assay buffer (50 mM HEPES pH 7.2, 10 mM MgCl₂, 5% glycerol)
    • Extract products with 2 volumes of pentane or hexane
    • Dry organic layer over anhydrous sodium sulfate
    • Concentrate under nitrogen stream if necessary
  • GC-MS Analysis:

    • Inject 1-2 μL sample in split or splitless mode
    • Use temperature gradient: 50°C for 2 min, ramp to 250°C at 10°C/min, hold 5 min
    • Operate MS in EI mode at 70 eV, scan m/z 50-500
    • Identify compounds by comparison to standards and mass spectral libraries
    • Quantify using internal standard method [3] [2]

Applications: Essential for characterizing product profiles of engineered DCS variants and detecting minor products that may indicate altered cyclization pathways.

Protocol: Gossypol Quantification by LC-MS

Objective: To precisely measure gossypol content in engineered cotton seeds and tissues.

Materials:

  • LC-MS system (e.g., Agilent 1260 Infinity II)
  • C18 chromatography column (2.1 mm × 75 mm, 2.7 μm)
  • Acetonitrile (LC-MS grade)
  • Formic acid
  • Gossypol standards

Procedure:

  • Sample Preparation:

    • Grind cottonseed or leaf tissue to fine powder
    • Weigh 20-50 mg tissue into extraction tube
    • Add 1 mL extraction buffer (acetonitrile:0.1% formic acid, 1:1 v/v for leaves; ethanol for seeds)
    • Vortex vigorously and centrifuge at 13,000 × g for 10 min
    • Transfer supernatant for analysis
  • LC-MS Analysis:

    • Mobile phase: A = acetonitrile, B = 0.1% formic acid
    • Gradient: 0-5 min: 50% A, 50% B
    • Flow rate: 0.5 mL/min
    • Injection volume: 10 μL
    • Column temperature: 30°C
    • MS settings: ESI+ mode, MRM transitions m/z 517.4→231.3 (69 V) and 517.4→259.3 (45 V) [6]

Applications: Critical for evaluating the success of engineering approaches aimed at reducing gossypol in cottonseeds for nutritional applications.

Applications and Implementation Notes

Agricultural Applications: Low-Gossypol Cottonseed

The primary agricultural application of DCS engineering is the development of cotton varieties with reduced gossypol content in seeds while maintaining protective terpenoids in vegetative tissues. Cottonseed is rich in protein (38%) and oil (35%), but high gossypol levels limit its use as food or feed for monogastric animals. Several strategies have been successfully implemented:

  • Seed-specific RNAi suppression of DCS expression reduces seed gossypol by up to 97% without affecting pest resistance [7]
  • CRISPR/Cas9 editing of GhCAD1-A reduces seed gossypol by 46% while maintaining leaf gossypol [6]
  • Tissue-specific promoters enable spatial control of gossypol biosynthesis, targeting reduction specifically to seeds

Implementation of these approaches requires careful consideration of regulatory pathways, particularly the jasmonic acid signaling that regulates gossypol biosynthesis. Transcriptome analysis has revealed that GhMYC2-D09, a transcription factor in the JA pathway, influences gossypol biosynthesis genes and should be considered when engineering low-gossypol varieties [6].

Industrial Applications: Novel Sesquiterpene Production

Engineered DCS variants serve as biocatalysts for producing novel sesquiterpenes with potential pharmaceutical and industrial applications. The product-altered mutants created through directed evolution and rational design enable access to terpenoids that are difficult to synthesize chemically:

  • Germacrene D-4-ol and related hydroxylated terpenes produced by W279 mutants have potential bioactivities
  • Altered cyclization patterns can generate sesquiterpene scaffolds not found in nature
  • Engineered sesquiterpene synthases can be incorporated into microbial metabolic engineering platforms for terpene production

For implementation in microbial systems, codon optimization and fusion to targeting sequences may enhance expression and activity. The CAT fusion system developed for DCS screening provides a useful tool for assessing proper folding and expression in E. coli and other heterologous hosts [4] [8].

The following diagram illustrates the experimental workflow for engineering DCS using integrated approaches:

G cluster_implementation Implementation Start Define Engineering Objective SDM Site-Directed Mutagenesis Start->SDM DE Directed Evolution (Random + Saturation) Start->DE CR CRISPR/Cas9 Genome Editing Start->CR Lib Library Construction SDM->Lib DE->Lib CR->Lib SC Screening (CAT fusion + GC-MS) Lib->SC Char Characterization (GC-MS, LC-MS, Kinetics) SC->Char Ag Agricultural: Low-Gossypol Cotton Char->Ag Ind Industrial: Novel Terpenes Char->Ind Mech Mechanistic Studies Char->Mech

Conclusion

Engineering of δ-cadinene synthase has evolved from basic mechanistic studies to sophisticated applications in agriculture and industrial biotechnology. The protocols outlined here provide researchers with comprehensive tools for altering DCS function through multiple approaches. Directed evolution enables discovery of variants with novel activities without requiring detailed structural knowledge, while rational design allows precise manipulation of specific catalytic properties. CRISPR/Cas9-mediated genome editing provides direct application in crop improvement, enabling development of cotton varieties with enhanced nutritional value. As structural and mechanistic understanding of DCS continues to advance, new engineering strategies will emerge that further expand the biotechnological potential of this versatile terpene synthase.

References

Comprehensive Application Notes and Protocols for Germacrene D-4-ol Synthase Mutagenesis

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to Germacrene D-4-ol Synthase and Mutagenesis Applications

Germacrene D-4-ol synthase (GdolS) represents a specialized class of sesquiterpene synthases that catalyze the conversion of farnesyl diphosphate (FPP) to germacrene D-4-ol, a oxygenated terpenoid with significant potential in pharmaceutical and fragrance applications. Unlike typical terpene synthases that produce hydrocarbon products, GdolS incorporates a water-derived hydroxyl group at the C-4 position during the catalytic cycle [1]. This unique water capture mechanism makes it an attractive target for enzyme engineering aimed at expanding terpenoid structural diversity. The structural plasticity of the germacrene D-4-ol synthase active site enables significant functional reprogramming through mutagenesis approaches, allowing researchers to alter product specificity and create novel terpene derivatives with potentially valuable biological activities [2] [3].

The engineering of germacrene D-4-ol synthase builds upon foundational work with related terpene synthases, particularly the pioneering study where cotton (+)-δ-cadinene synthase was successfully converted to germacrene D-4-ol synthase function through strategic mutations in the G-helix region [2]. This demonstrated that single amino acid substitutions could fundamentally alter the catalytic trajectory of sesquiterpene synthases, redirecting product profiles from cyclic sesquiterpenes to hydroxylated variants. Subsequent research has revealed that the conserved metal-binding motifs and active site residues that coordinate the diphosphate group of FPP play crucial roles in determining whether reaction intermediates undergo deprotonation or nucleophilic water capture [1] [3]. These findings provide the mechanistic foundation for rational engineering approaches aimed at controlling product outcomes in terpene synthase catalysis.

Mutagenesis Strategies for Terpene Synthase Engineering

Comparative Approaches in Mutagenesis

The engineering of germacrene D-4-ol synthase employs two primary mutagenesis strategies that can be used independently or in combination: rational design based on structural knowledge and directed evolution through random mutagenesis and screening. The rational design approach utilizes homology modeling and crystal structure analysis to identify key residues influencing catalytic outcomes, followed by site-directed mutagenesis of these positions [2] [1]. In contrast, directed evolution employs error-prone PCR to create diverse mutant libraries that are subsequently screened for desired functional changes [2]. A dual-activity screening system has been successfully implemented for germacrene D-4-ol synthase engineering by fusing the terpene synthase to chloramphenicol acetyltransferase (CAT), enabling high-throughput screening based on CAT activity while simultaneously selecting for altered sesquiterpene product profiles [2].

Key Mutagenesis Targets in Germacrene D-4-ol Synthase

Table 1: Strategic Mutagenesis Targets in Germacrene D-4-ol Synthase and Structural Relatives

Target Residue/Region Structural Context Effect of Mutation References
G-helix residues (N403, L405) Forms part of active site cavity in δ-cadinene synthase Switch from δ-cadinene to germacrene D-4-ol production (up to 93% selectivity) [2]
N218 (GdolS numbering) Located in N218DVRSFAQE metal-binding motif Altered product distribution; N218Q generated ~50% germacrene A [1]
A280 (LcTPS3 numbering) Influences substrate conformation in germacrene A synthase A280V suppresses cyclization, affecting product spectrum [4]
Y282 (LcTPS3 numbering) Positioned near catalytic residue Y531 Y282L facilitates secondary cyclization to produce α-guaiene [4]
E248 (GdolS numbering) Surface residue >14Å from active site E248A improves crystallization without affecting activity [1]

The G-helix region has been identified as particularly important for controlling product specificity in sesquiterpene synthases. In the engineering of cotton (+)-δ-cadinene synthase to germacrene D-4-ol synthase, reconstruction of the G-helix through saturation mutagenesis yielded the double mutant N403P/L405H, which maintained specific activity while showing dramatically increased selectivity for germacrene D-4-ol (up to 93% in vivo) [2]. This demonstrates how targeted helix engineering can effectively reprogram the catalytic outcomes of terpene synthases. Similarly, studies with germacrene A synthase from Liriodendron chinense (LcTPS3) have revealed that single residue changes like A280V and Y282L can significantly alter product profiles by influencing substrate conformation and cyclization distances [4].

Experimental Protocols and Workflows

Library Creation and Mutant Generation

Error-prone PCR Protocol:

  • Prepare 50 μL reaction mixtures containing:
    • 10-100 ng plasmid DNA template containing wild-type terpene synthase gene
    • 0.2 mM dATP and dGTP
    • 1 mM dCTP and dTTP
    • 5-7 mM MgCl₂ (higher concentrations increase mutation rate)
    • 0.5 mM MnCl₂ (to introduce base misincorporation)
    • 5 units of Taq DNA polymerase
    • 1X standard PCR buffer
  • Run PCR with the following cycling conditions:
    • 94°C for 3 minutes (initial denaturation)
    • 25-35 cycles of: 94°C for 30 seconds, 55°C for 30 seconds, 72°C for 1 minute per kb
    • 72°C for 7 minutes (final extension)
  • Purify PCR products using standard gel extraction kits
  • Clone mutated genes into appropriate expression vectors using restriction enzyme digestion and ligation
  • Transform into high-efficiency E. coli cloning strains (e.g., DH5α) and plate on selective media
  • Pick individual colonies for plasmid preparation and sequence verification to determine mutation rate [2]

Site-Directed Mutagenesis Protocol:

  • Design mutagenic primers containing desired nucleotide changes (20-25 bp flanking sequence on each side)
  • Prepare 50 μL reaction mixtures using QuikChange site-directed mutagenesis kit (Stratagene):
    • 10-50 ng plasmid DNA template
    • 125 ng of each primer
    • 1 μL dNTP mix
    • 2.5 units of Pfu DNA polymerase
    • 1X reaction buffer
  • Run PCR with the following cycling conditions:
    • 95°C for 2 minutes (initial denaturation)
    • 16-18 cycles of: 95°C for 30 seconds, 55°C for 1 minute, 68°C for 1 minute per kb
  • Digest template DNA with DpnI restriction enzyme (10 units, 37°C for 1 hour)
  • Transform 1 μL of digested product into competent E. coli cells
  • Verify mutations by Sanger sequencing of resulting plasmids [1]
Screening and Expression Workflow

The following workflow diagram illustrates the comprehensive process for generating and screening germacrene D-4-ol synthase mutants:

G A Gene Amplification (Error-prone PCR) B Library Construction (Cloning into expression vector) A->B C Transformation (E. coli expression host) B->C D Primary Screening (CAT fusion activity assay) C->D E Secondary Screening (GC-MS terpene analysis) D->E F Hit Validation (Sequence analysis & rescreening) E->F G Protein Purification (Ni-NTA affinity chromatography) F->G H Biochemical Characterization (Kinetics & product identification) G->H

Figure 1: Experimental workflow for germacrene D-4-ol synthase mutagenesis and screening

High-Throughput Screening Protocol Using CAT Fusion System:

  • Clone mutant terpene synthase libraries as fusions with chloramphenicol acetyltransferase (CAT) in appropriate expression vectors
  • Transform fusion library into expression host (e.g., E. coli BL21 or specialized yeast strains)
  • Plate transformed cells on selective media containing chloramphenicol (10-50 μg/mL depending on host system)
  • Pick colonies based on chloramphenicol resistance as primary indicator of proper protein folding
  • Inoculate selected clones into deep-well plates containing 1 mL appropriate medium with antibiotic
  • Induce protein expression with IPTG (0.2-1.0 mM) or other appropriate inducer
  • Incubate cultures with supplementation of terpene precursor (e.g., farnesol or mevalonate pathway intermediates)
  • Extract terpenes from culture media with hexane or pentane (1:1 v/v, vortex 2 minutes)
  • Analyze organic extracts by GC-MS for altered terpene profiles [2]

Protein Expression and Purification Protocol:

  • Transform validated mutant plasmids into E. coli BL21(DE3) or similar expression strains
  • Inoculate 5 mL starter cultures in LB medium with appropriate antibiotic, grow overnight at 37°C
  • Dilute 1:100 into 500 mL - 1 L LB medium with antibiotic, grow at 37°C to OD600 of 0.6-0.8
  • Induce protein expression with 0.2-0.5 mM IPTG, reduce temperature to 16-18°C, incubate for 16-20 hours
  • Harvest cells by centrifugation (3,400g for 10 minutes at 4°C)
  • Resuspend cell pellets in lysis buffer (50 mM Tris, 100 mM NaCl, 10 mM imidazole, pH 8.0)
  • Lyse cells by sonication (5 minutes, 40% amplitude, pulse 5 seconds on/10 seconds off)
  • Clarify lysate by centrifugation (38,000g for 30 minutes at 4°C)
  • Purify proteins by Ni-NTA affinity chromatography using imidazole gradient elution (10-500 mM)
  • Dialyze purified proteins against storage buffer (10 mM Tris, pH 8.0)
  • Determine protein concentration by Bradford assay and confirm purity by SDS-PAGE [1]

Analytical Methods and Product Characterization

Product Analysis and Enzyme Kinetics

GC-MS Terpene Analysis Protocol:

  • Instrument: Gas chromatograph coupled to mass spectrometer
  • Column: Non-polar capillary column (e.g., DB-5MS, 30 m × 0.25 mm, 0.25 μm film)
  • Injection parameters: 1 μL sample, split ratio 10:1-50:1, injector temperature 250°C
  • Oven program:
    • Initial temperature 60°C (hold 2 minutes)
    • Ramp to 150°C at 10°C/minute
    • Ramp to 300°C at 20°C/minute (hold 5 minutes)
  • Carrier gas: Helium, constant flow 1.0 mL/minute
  • Mass spectrometer settings:
    • Electron impact ionization at 70 eV
    • Ion source temperature: 230°C
    • Mass range: 40-500 m/z
  • Identification: Compare mass spectra and retention times to authentic standards when available
  • Quantification: Use internal standard method (e.g., n-alkanes or added terpene standards) [4]

Enzyme Kinetics Assay Protocol:

  • Prepare assay buffer: 50 mM HEPES, 2.5 mM MgCl₂, 5 mM 2-mercaptoethanol, pH 8.0
  • Dilute purified enzyme in assay buffer to working concentration (typically 10-100 nM)
  • Prepare substrate solutions: Farnesyl diphosphate (FDP) in concentration range 0.1-50 μM
  • For radiochemical assays: Include [1-³H]FDP (24,000 dpm/μM) in substrate mixtures
  • Initiate reactions by adding enzyme to substrate solutions (final volume 250 μL)
  • Overlay reactions with 1 mL hexane to capture volatile terpene products
  • Incubate at 30°C for 10 minutes (ensure linear reaction conditions)
  • Quench reactions with 50 μL 0.5 M EDTA
  • Vortex mixtures for 30 seconds to extract terpenes into organic phase
  • Transfer organic layer to scintillation vials, repeat extraction with 750 μL hexane:ether (11:1)
  • Combine organic extracts, pass through short silica column
  • Add scintillation fluid, count radioactivity to determine product formation
  • Calculate kinetic parameters (Kₘ, Vₘₐₓ, k꜀ₐₜ) using nonlinear regression to Michaelis-Menten equation [1]
Structural Analysis and Molecular Modeling

Homology Modeling Protocol:

  • Retrieve terpene synthase sequences from databases (UniProt, NCBI)
  • Identify suitable templates using BLAST against Protein Data Bank
  • For germacrene D-4-ol synthase, use pentalenene synthase (PDB 1HM7) or other class I sesquiterpene synthases as templates
  • Perform sequence alignment using ClustalOmega or similar tools
  • Generate 3D models using SWISS-MODEL workspace or MODELLER software
  • Refine models by energy minimization with molecular mechanics force fields
  • Validate models using PROCHECK or MolProbity for stereochemical quality
  • Dock substrate (FPP) and analogs into active site using AutoDock Vina or similar tools
  • Analyze substrate binding orientation and interactions with mutated residues [1]

Molecular Dynamics Simulations Protocol:

  • Prepare protein structure (experimental or homology model) for simulation
  • Parameterize FPP substrate and Mg²⁺ ions using appropriate force fields
  • Solvate system in TIP3P water box with at least 10Å padding around protein
  • Add counterions to neutralize system charge
  • Perform energy minimization (5,000 steps steepest descent)
  • Equilibrate system with position restraints on protein heavy atoms (100 ps)
  • Run production MD simulation for 50-100 ns at 300K with 2 fs time step
  • Analyze trajectories for active site conformational changes, substrate positioning, and water access channels
  • Identify key residues controlling reaction outcomes through distance measurements and interaction analysis [4]

Table 2: Key Biochemical Parameters for Wild-type and Engineered Germacrene D-4-ol Synthases

Enzyme Variant Kₘ for FPP (μM) k꜀ₐₜ (s⁻¹) k꜀ₐₜ/Kₘ (μM⁻¹s⁻¹) Major Product (% composition) Reference
Wild-type GdolS (S. citricolor) Not reported Not reported Not reported Germacradien-4-ol (>95%) [1]
LcTPS3 (L. chinense) 17.72 ± 0.47 1.90 ± 0.33 0.107 Germacrene A (primary) [4]
N403P/L405H (δ-cadinene synthase) Not reported Similar to wild-type Not reported Germacrene D-4-ol (93%) [2]
GdolS-N218Q mutant Not reported Not reported Not reported Germacrene A (~50%) [1]

Data Interpretation and Mechanistic Insights

Analysis of Mutation Effects on Catalytic Mechanism

The product distribution patterns observed in germacrene D-4-ol synthase mutants provide critical insights into the catalytic mechanism and the structural basis for product specificity. Studies have demonstrated that mutations in the metal-binding motifs (D80DQFD and N218DVRSFAQE in GdolS) can dramatically alter product outcomes without completely abolishing activity [1]. For example, the N218Q mutation in germacradien-4-ol synthase from Streptomyces citricolor resulted in approximately 50% germacrene A production, indicating this residue plays a key role in directing the final carbocation toward water capture rather than deprotonation [1]. This suggests that the precise positioning of the final carbocation intermediate relative to active site water molecules determines whether hydroxylation or deprotonation occurs.

Research on the related germacrene A synthase from Liriodendron chinense (LcTPS3) has revealed that single residue changes can control cyclization patterns by influencing substrate conformation and reaction trajectory. The A280V mutation was found to suppress cyclization by altering the enzyme-substrate conformation, while Y282L shortened the distance between the catalytic residue Y531 and the substrate, facilitating secondary cyclization to produce α-guaiene [4]. These findings highlight how minor structural perturbations can significantly alter the catalytic cascade in terpene synthases, providing strategic insights for engineering efforts aimed at specific product outcomes. The following diagram illustrates the key catalytic mechanism and mutagenesis targets:

G A Farnesyl Diphosphate (FDP) Substrate Binding B Ionization and Cyclization Forming Germacryl Cation A->B C Carbocation Intermediate Key Branch Point B->C D Water Capture Germacrene D-4-ol Formation C->D Wild-type preference E Deprotonation Germacrene A Formation C->E Mutant shift (e.g., N218Q) F Metal-binding Motif Mutations (D80, N218) F->C G G-helix Engineering (N403, L405) G->B H Active Site Residues (A280, Y282) H->C

Figure 2: Catalytic mechanism of germacrene D-4-ol synthase showing key mutagenesis targets that influence product outcomes

Water Capture Mechanism and Active Site Architecture

Crystallographic studies of germacradien-4-ol synthase have revealed an open active site conformation in the unliganded state, with bound water molecules evident but none obviously positioned to quench the final carbocation intermediate [1]. Incubations with H₂¹⁸O confirmed that the hydroxyl group in the product originates from bulk solvent rather than from bound water molecules in the resting enzyme [1]. This suggests that either water molecules become trapped in the active site upon substrate binding and active site closure, or that conformational changes during catalysis create transient access channels that allow water entry specifically at the stage of final carbocation quenching. The absence of clear candidate residues for nucleophilic water binding in the active site further supports a mechanism where the final carbocation is captured by a water molecule from bulk solvent rather than a specifically positioned water molecule [1] [3].

Site-directed mutagenesis of residues throughout the active site has demonstrated that no single residue is essential for the water capture function, as most mutants retained the ability to produce germacradien-4-ol [1]. This indicates that the precise three-dimensional arrangement of the carbocation intermediate within the active site pocket, rather than specific catalytic residues, determines the regio- and stereospecificity of water capture. This structural insight is particularly valuable for engineering efforts, as it suggests that product specificity can be altered through mutations that affect the conformational landscape of the substrate and intermediates rather than only through direct manipulation of active site residues.

Applications and Future Perspectives

Terpene Diversification and Industrial Applications

The engineered germacrene D-4-ol synthase and related terpene synthases offer powerful platforms for generating terpenoid structural diversity with potential applications in pharmaceuticals, fragrances, and flavorings. The high-yield production of germacrene A achieved through engineered LcTPS3 (14.71 g/L in engineered yeast) demonstrates the industrial scalability of these approaches [4]. Germacrene A serves as a central scaffold in sesquiterpene biosynthesis and undergoes spontaneous Cope rearrangement at high temperatures to form β-elemene, a broad-spectrum antitumor drug used in clinical treatment [4]. This direct connection between engineered enzyme products and valuable pharmaceutical compounds highlights the therapeutic relevance of germacrene synthase engineering.

The catalytic plasticity of germacrene D-4-ol synthase and related enzymes enables the production of diverse terpenoid skeletons through relatively minimal mutagenesis. For instance, engineering of the germacrene A synthase LcTPS3 has yielded variants that produce distinct products like α-guaiene through targeted mutations that alter cyclization patterns [4]. This demonstrates how rational engineering based on mechanistic understanding can expand the catalytic repertoire of terpene synthases to access valuable compound classes. The continued development of these approaches will likely lead to engineered synthases capable of producing novel terpenoid structures with tailored properties for specific applications.

Concluding Remarks and Protocol Optimization

The mutagenesis protocols and engineering strategies outlined in these application notes provide robust methodologies for altering product specificity in germacrene D-4-ol synthase and related terpene synthases. Key success factors include the implementation of effective screening systems (such as the CAT fusion approach), the combination of rational and random mutagenesis strategies, and the application of structural and computational analyses to interpret mutation effects [2] [4] [1]. As structural information for terpene synthases continues to expand, the precision of rational design approaches will correspondingly improve, enabling more targeted engineering of product outcomes.

For researchers implementing these protocols, critical optimization points include:

  • Adjusting mutation rates in error-prone PCR to balance diversity and protein functionality
  • Validating screening results through multiple rounds of selection and characterization
  • Utilizing appropriate analytical methods (especially GC-MS) for comprehensive product identification
  • Integrating computational modeling with experimental data to guide iterative engineering cycles

The continued advancement of germacrene D-4-ol synthase engineering holds significant promise for expanding access to diverse terpenoid natural products and their valuable applications across multiple industries.

References

Comprehensive Application Notes and Protocols for Site-Directed Saturation Mutagenesis in Drug Discovery

Author: Smolecule Technical Support Team. Date: February 2026

Introduction and Fundamental Principles

Site-directed saturation mutagenesis represents a pivotal protein engineering technique that enables researchers to systematically explore the functional contributions of specific amino acid positions within proteins. Unlike traditional site-directed mutagenesis, which introduces specific predetermined mutations, saturation mutagenesis comprehensively substitutes a target residue with all possible amino acids, creating diverse mutant libraries for functional characterization. This approach has revolutionized our ability to decipher structure-function relationships in proteins and has become an indispensable tool in modern drug discovery pipelines. The methodology is particularly valuable for investigating catalytic mechanisms, identifying allosteric regulation sites, optimizing biopharmaceutical properties, and interpreting the growing volume of genetic variant data emerging from genomic studies.

The fundamental principle underlying saturation mutagenesis is the deliberate replacement of a specific codon in a gene sequence with degenerate oligonucleotides that encode all possible amino acid substitutions at that position. This strategy allows for a systematic and unbiased exploration of the sequence-activity relationship at defined sites within a protein structure. Recent advances in synthetic biology and high-throughput screening technologies have dramatically enhanced the efficiency and scope of saturation mutagenesis applications, enabling researchers to address increasingly complex biological questions. When applied to drug targets, these approaches facilitate the rational design of therapeutic proteins with enhanced properties and provide critical insights into resistance mechanisms and protein dysfunction in disease states [1] [2].

Key Methodologies and Workflows

PALS-C Cloning for Saturation Mutagenesis

The Programmed Allelic Series with Common procedures (PALS-C) cloning method provides a standardized framework for introducing small-sized variants into genes of interest through saturation mutagenesis. This approach begins with the nucleofection process to establish specialized cell line platforms that serve as the foundation for subsequent functional assays. The core of PALS-C involves the synthesis of degenerated oligonucleotides containing the desired mutation patterns, which are then incorporated into the target gene using advanced molecular cloning techniques. A critical aspect of this methodology is the construction of variant plasmid pools, where each plasmid carries a distinct mutation from the comprehensive library. These plasmid libraries are then subjected to high-throughput sequencing to verify the completeness and diversity of the mutagenesis approach, ensuring adequate coverage of all possible amino acid substitutions at the target positions [1].

Following library validation, the variant plasmid pools are delivered into specialized host cells optimized for functional screening. The transfection efficiency is carefully monitored to ensure optimal representation of the mutant library. The cells are then processed using Fluorescence-Activated Cell Sorting (FACS), which separates cell populations based on functional signaling outputs correlated with the introduced genetic variations. This sorting process enables the physical separation of mutants with different functional characteristics, typically categorizing them into distinct bins based on the intensity of the functional signal. The sorted cell populations are subsequently subjected to DNA extraction and library preparation for next-generation sequencing, which quantitatively reveals the distribution and frequency of each variant across the different functional categories [1].

SMuRF Functional Assay Workflow

The Saturation Mutagenesis-Reinforced Functional (SMuRF) assay provides a comprehensive framework for generating functional scores for small-sized variants in disease-related genes. This integrated workflow begins with the establishment of a stable cell line expressing the target gene of interest, which serves as a consistent biological context for evaluating variant effects. The process continues with the implementation of PALS-C cloning to generate the comprehensive variant library, as described in the previous section. The critical innovation in SMuRF assays is the functional signaling readout system, which is specifically designed to capture the biological consequences of the introduced mutations in a quantitative manner [1].

Following the FACS-based separation of variants based on their functional signaling outputs, the DNA barcodes associated with each variant are quantitatively sequenced to determine their representation in the different functional categories. The data analysis phase involves calculating enrichment scores for each variant across the signal groups, followed by the generation of normalized functional scores that provide a quantitative measure of the functional impact of each mutation. These functional scores enable researchers to distinguish between pathogenic variants that disrupt protein function and benign variants that have minimal functional impact. The SMuRF protocol has been specifically optimized for high-throughput and cost-effective interpretation of unresolved variants in a broad array of disease genes, making it particularly valuable for prioritizing variants of uncertain significance identified in clinical genetic testing [1].

Computational and Bioinformatics Integration

The computational aspects of saturation mutagenesis are crucial for experimental design, data analysis, and interpretation. Codon optimization strategies must be carefully considered to maximize the diversity of amino acid substitutions while minimizing the introduction of stop codons or redundant sequences. The development of the SDM-Assist software has significantly simplified the primer design process for site-directed mutagenesis applications, enabling researchers to efficiently plan and execute complex mutagenesis projects. For comprehensive analysis, the integration of multiple sequence alignments with structural information guides the selection of target residues for saturation mutagenesis, focusing experimental efforts on positions likely to have significant functional impacts [2].

Following high-throughput sequencing of variant libraries, sophisticated bioinformatics pipelines are employed to process the raw sequencing data, align sequences to reference templates, and call variants with high confidence. The functional data derived from SMuRF assays undergoes normalization procedures to account for variations in sequencing depth and transfection efficiency, followed by statistical modeling to calculate the significance of observed enrichment patterns. These computational approaches enable the generation of variant effect maps that comprehensively describe the functional consequences of amino acid substitutions throughout protein domains. The resulting datasets provide invaluable resources for understanding protein function and have important applications in clinical genetics and drug development [1] [2].

Applications in Drug Discovery and Development

Functional Characterization of Genetic Variants

The functional interpretation of disease-related genetic variants represents a consistent challenge in the genetic disease field, particularly with the expanding use of clinical genomic sequencing. SMuRF assays directly address this challenge by enabling large-scale functional assessment of missense variants in disease-associated genes. By generating quantitative functional scores for hundreds of variants in parallel, these approaches provide systematic data to support variant classification according to established clinical guidelines. The resulting functional maps can distinguish loss-of-function variants that disrupt protein activity from neutral variants that have minimal impact on protein function, providing critical evidence for variant pathogenicity assessments. This application is particularly valuable for genes associated with monogenic disorders, where accurate variant interpretation directly impacts diagnosis, prognosis, and treatment decisions [1].

The high-throughput nature of saturation mutagenesis approaches also enables comprehensive investigations of mutational tolerance across entire protein domains, identifying regions that are sensitive or resistant to genetic variation. These functional landscapes provide insights into domain-specific constraint and can reveal previously unrecognized functional domains or structural motifs critical for protein function. In drug discovery, this information helps identify druggable domains where mutations are particularly deleterious, suggesting regions where therapeutic interventions might have the greatest impact. Furthermore, these functional maps can guide the interpretation of rare variants identified in patient populations, facilitating the discovery of novel disease genes and expanding our understanding of the genetic architecture of human diseases [1].

Table: Primary Applications of Saturation Mutagenesis in Drug Discovery

Application Area Specific Use Cases Key Outputs Impact on Drug Discovery
Target Validation Functional assessment of disease-associated variants Functional scores for variants, mutational tolerance maps Prioritization of therapeutic targets, patient stratification biomarkers
Protein Engineering Optimization of therapeutic antibodies, enzymes Variants with enhanced properties (affinity, stability, expression) Improved biotherapeutics with superior efficacy and safety profiles
Mechanism Studies Mapping functional domains, identifying allosteric sites Structure-activity relationships, functional residue maps Identification of druggable sites, understanding resistance mechanisms
Biotherapeutic Optimization Engineering improved properties into therapeutic proteins Variants with reduced immunogenicity, extended half-life Enhanced therapeutic candidates with improved clinical potential
Protein Engineering for Therapeutic Development

Protein engineering represents a major application of saturation mutagenesis in the biopharmaceutical industry, particularly for optimizing the properties of therapeutic proteins. By systematically evaluating amino acid substitutions at critical positions, researchers can rapidly identify variants with enhanced pharmacological properties, including improved target binding affinity, increased proteolytic stability, reduced immunogenicity, and optimized pharmacokinetic profiles. This approach has been successfully applied to engineer therapeutic monoclonal antibodies with enhanced neutralizing activity, enzyme replacement therapies with improved catalytic efficiency and stability, and cytokines with tuned signaling properties for enhanced therapeutic indices. The integration of saturation mutagenesis with high-throughput screening assays enables the efficient exploration of sequence space that would be impractical with traditional approaches [2].

A particularly powerful application involves multi-site saturation mutagenesis, where several positions are targeted simultaneously to identify combinatorial improvements that might not be achievable through single substitutions. While this approach generates extremely large variant libraries that require sophisticated screening methods, it can yield dramatic improvements in protein function through synergistic effects between multiple mutations. For enzyme targets, saturation mutagenesis has been employed to alter substrate specificity, enhance catalytic efficiency, and improve solvent tolerance for industrial and therapeutic applications. In the development of gene therapies, saturation mutagenesis has been used to optimize viral capsid proteins for enhanced tropism and reduced immunogenicity, addressing critical challenges in the field. These applications demonstrate the broad utility of saturation mutagenesis for addressing diverse challenges in biotherapeutic development [2].

Experimental Protocols

Plasmid Library Construction and Validation

The construction of comprehensive variant libraries begins with the computational design of mutagenic oligonucleotides targeting the codons of interest. These oligonucleotides incorporate degenerate codons (typically NNK or NNG, where N represents any nucleotide, K represents G or T, and G represents G) that encode all 20 amino acids while minimizing stop codon frequency. The designed oligonucleotides are then synthesized using standard phosphoramidite chemistry and subsequently incorporated into the target gene using the PALS-C cloning method. This process involves PCR amplification using high-fidelity DNA polymerases with the mutagenic oligonucleotides as primers, followed by DpnI digestion to eliminate the methylated template DNA. The resulting amplified DNA, containing the desired mutations, is then transformed into competent E. coli cells for propagation [1] [2].

Following transformation, the plasmid library is isolated from the pooled bacterial colonies, and the diversity and quality of the library are assessed through next-generation sequencing. This quality control step verifies that all intended amino acid substitutions are represented in the library and confirms the absence of significant biases in variant representation. The validated plasmid library is then prepared for delivery into the host cell system chosen for functional screening. For mammalian cell systems, this typically involves midi- or maxi-prep scale plasmid purification to obtain sufficient quantities of high-quality DNA for subsequent transfection steps. The concentration and purity of the plasmid DNA are carefully quantified using spectrophotometric methods and confirmed through agarose gel electrophoresis to ensure optimal transfection efficiency [1].

Cell Culture and Transfection

The successful implementation of functional assays requires the establishment of stable cell lines that provide a consistent and reproducible biological context for evaluating variant effects. For investigations of signaling pathways, this typically involves creating cell lines that lack expression of the endogenous target gene but contain a reporter gene construct that produces a measurable signal in response to pathway activation. These cells are maintained under appropriate culture conditions with regular media changes and passaging to ensure consistent growth characteristics. Prior to transfection, cells are harvested and seeded at optimized densities to achieve approximately 70-80% confluence at the time of transfection, which typically yields the highest transfection efficiency and subsequent reporter signal [1].

For the transfection step, the variant plasmid library is introduced into the host cells using nucleofection, an electroporation-based method that provides high transfection efficiency across a wide range of cell types. The nucleofection parameters, including cell number, DNA amount, buffer composition, and electrical settings, are optimized for the specific cell line being used. Following nucleofection, cells are transferred to pre-warmed culture media and maintained under standard culture conditions for an appropriate expression period, typically 24-48 hours, to allow for sufficient production of the variant proteins and activation of the reporter system. Throughout this process, cell viability and transfection efficiency are monitored using control plasmids expressing fluorescent markers to ensure consistent experimental conditions across different library transfections [1].

Functional Screening and Sorting

The functional screening phase begins with the harvesting of transfected cells through gentle enzymatic or mechanical dissociation to create a single-cell suspension. The cells are then resuspended in an appropriate FACS buffer that maintains cell viability while minimizing aggregation. The functional readout depends on the specific assay design but typically involves measuring fluorescence intensity resulting from the activation of a reporter gene construct. For each sample, a minimum of 10 million cells are typically analyzed to ensure adequate representation of the variant library. Prior to sorting, the cells are passed through a cell strainer to remove any aggregates that could clog the flow cytometer nozzle [1].

The actual sorting process is performed using a high-speed cell sorter capable of precisely separating cells based on their fluorescence intensity. The population of transfected cells is typically divided into multiple sorting bins representing different levels of functional signaling, such as non-functional, partially functional, and fully functional ranges. The sorting gates are established based on the fluorescence distribution of control cells transfected with known reference variants, including wild-type positive controls and loss-of-function negative controls. Following the establishment of these reference gates, the entire population of library-transfected cells is sorted into the predefined bins, with each population collected into separate tubes containing culture media or buffer to maintain cell viability. The sorted cells are then processed for DNA extraction or, in some cases, expanded in culture for additional functional analyses [1].

Sequencing and Functional Score Calculation

The DNA from each sorted cell population is isolated using standard DNA extraction kits, with care taken to maximize yield and purity. The variant-encoding regions are then amplified using PCR with barcoded primers that allow for multiplexed sequencing while tracking the sorting bin origin of each variant. The amplification products are purified, quantified, and pooled in equimolar ratios to create the sequencing library. Next-generation sequencing is performed to a sufficient depth to ensure quantitative detection of even rare variants within each sorted population, typically aiming for a minimum of 100-200 reads per variant per sorting bin. The sequencing data undergoes quality control checks to confirm adequate coverage and sequence quality before variant analysis [1].

The bioinformatic analysis begins with demultiplexing the sequencing data to assign reads to their respective sorting bins, followed by alignment to the reference sequence to identify variants. The read counts for each variant in each sorting bin are then tabulated, and enrichment scores are calculated by comparing the observed frequency of each variant in each functional bin to its expected frequency based on the initial plasmid library. These enrichment scores are then normalized and converted to functional scores that typically range from 0 (complete loss of function) to 1 (wild-type function). Variants with functional scores below a predetermined threshold, typically 0.2-0.3, are classified as loss-of-function variants, while those with scores above 0.7-0.8 are classified as functional variants. The resulting functional scores provide a quantitative assessment of the functional consequences of each amino acid substitution tested in the assay [1].

Table: Critical Parameters for Successful Saturation Mutagenesis Experiments

Experimental Stage Key Parameters Optimal Conditions Quality Control Measures
Library Design Codon degeneracy, Library coverage NNK degeneracy, >100x coverage Sequencing verification of library diversity
Cell Preparation Cell viability, Transfection efficiency >90% viability, >70% efficiency Fluorescent control transfection
FACS Sorting Cell concentration, Sorting purity 10 million cells/mL, >95% purity Re-analysis of sorted populations
Sequencing Sequencing depth, Read quality >100 reads/variant/bin, Q-score >30 Coverage uniformity assessment
Data Analysis Read count threshold, Normalization method >50 total reads/variant, Bin-based normalization Positive and negative control performance

Technical Considerations and Emerging Methodologies

Advantages and Limitations

Site-directed saturation mutagenesis offers several significant advantages over alternative approaches for functional characterization of genetic variants. The methodology provides comprehensive coverage of all possible amino acid substitutions at targeted positions, enabling unbiased assessment of residue importance without preconceived notions about which substitutions might be functionally consequential. The approach generates quantitative functional scores that allow for direct comparison of variant effects across different positions and proteins, facilitating systematic analyses of sequence-function relationships. Furthermore, the high-throughput nature of modern saturation mutagenesis approaches enables the functional assessment of hundreds to thousands of variants in parallel, dramatically increasing efficiency compared to traditional one-variant-at-a-time approaches. This scalability makes comprehensive functional characterization feasible even for large genes or multiple protein domains [1] [2].

Despite these advantages, several important limitations must be considered when designing saturation mutagenesis experiments. The approach is generally context-dependent, meaning that the functional consequences of variants are assessed in specific experimental systems that may not fully capture all aspects of protein function in native physiological contexts. The methodology typically focuses on single amino acid substitutions and may miss the combinatorial effects of multiple variants that could be present in patient populations. There are also technical challenges related to achieving complete coverage of all possible amino acid substitutions, particularly for residues where certain codon combinations are disfavored in oligonucleotide synthesis or where variants with strong deleterious effects might be under-represented due to their impact on protein folding or expression. Additionally, the resource requirements for comprehensive saturation mutagenesis studies can be substantial, requiring specialized equipment for high-throughput cell culture, sorting, and sequencing, as well as sophisticated bioinformatics capabilities for data analysis and interpretation [1] [2].

Emerging Methodologies and Future Directions

The field of saturation mutagenesis continues to evolve rapidly, with several emerging methodologies promising to enhance its capabilities and applications. The integration of CRISPR-Cas9 systems with saturation mutagenesis approaches enables the precise introduction of variants into endogenous genomic loci rather than plasmid-based overexpression systems, providing a more physiologically relevant context for assessing variant effects. Methods for multiplexed saturation mutagenesis allow simultaneous targeting of multiple residues within a protein domain, enabling more comprehensive exploration of sequence-function relationships and the identification of epistatic interactions between positions. Advances in single-cell sequencing technologies facilitate the correlation of variant identity with multiple functional readouts at the single-cell level, providing higher-resolution functional data and enabling the identification of variant effects on multiple signaling pathways simultaneously [2].

Future developments in the field are likely to focus on enhancing the physiological relevance of functional assays through the use of more complex model systems, including induced pluripotent stem cells and organoid models. Computational approaches for predicting variant effects are increasingly being integrated with experimental data to prioritize variants for functional testing and to extrapolate functional insights to untested variants. There is also growing interest in applying saturation mutagenesis approaches to study protein-protein interactions and multiprotein complexes, which would expand the utility of these methods beyond single-gene effects. As these methodologies continue to mature, saturation mutagenesis is poised to play an increasingly central role in both basic research and translational applications, particularly in the interpretation of variants identified through clinical sequencing and the engineering of novel therapeutic proteins with optimized properties [1] [2].

Workflow Visualization

The following Graphviz diagram illustrates the comprehensive SMuRF assay workflow for functional characterization of genetic variants:

SMuRF_Workflow start Experimental Design & Primer Design lib_construct Variant Library Construction start->lib_construct transfection Library Transfection lib_construct->transfection Validated plasmid library cell_prep Cell Line Preparation cell_prep->transfection sorting FACS Sorting by Functional Signaling transfection->sorting Functional signaling output seq_prep Sequencing Library Prep sorting->seq_prep sequencing Next-Generation Sequencing seq_prep->sequencing Barcoded libraries analysis Bioinformatic Analysis sequencing->analysis results Functional Scores & Interpretation analysis->results

Title: SMuRF Assay Workflow for Functional Variant Characterization

This workflow diagram illustrates the key stages in the SMuRF assay protocol, beginning with experimental design and library construction, proceeding through cell-based screening and sorting, and concluding with sequencing and bioinformatic analysis to generate quantitative functional scores for genetic variants.

Conclusion

Site-directed saturation mutagenesis represents a powerful and versatile approach for comprehensively characterizing the functional consequences of genetic variants and engineering proteins with optimized properties. The methodologies outlined in these application notes, particularly the SMuRF assay platform and PALS-C cloning protocol, provide robust frameworks for implementing these approaches in both basic research and drug discovery contexts. As the demand for functional interpretation of genetic variants continues to grow alongside advances in genomic sequencing, these high-throughput functional assessment methods will play an increasingly critical role in translating genetic findings into biological insights and therapeutic applications.

References

Comprehensive Application Notes and Protocols for High-Throughput Screening of Sesquiterpene Synthase Activity

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to Sesquiterpene Synthase Screening

Sesquiterpene synthases (SS) are crucial enzymes in the biosynthesis of sesquiterpenes, a class of natural products with significant pharmaceutical and industrial applications. These enzymes catalyze the cyclization of farnesyl diphosphate (FPP) into diverse sesquiterpene skeletons with complex stereochemistry. High-throughput screening (HTS) methodologies have become indispensable for characterizing these enzymes, engineering improved variants, and discovering novel terpene synthases with unique product profiles. The development of robust HTS assays enables researchers to rapidly analyze enzyme activity, specificity, and stability across thousands of samples, dramatically accelerating research in metabolic engineering and drug discovery [1] [2].

The challenge in screening sesquiterpene synthases lies in their diverse product profiles and the structural complexity of sesquiterpene products. Traditional screening methods are often low-throughput and require extensive sample preparation, making them unsuitable for analyzing large libraries of enzyme variants or natural extracts. Recent advances in HTS technologies have addressed these limitations through innovative assay formats that enable rapid, quantitative analysis of terpene synthase activity while providing detailed information on product distribution and catalytic efficiency [1] [3] [4].

HTS Assay Methodologies for Sesquiterpene Synthases

Colorimetric Screening Assay for Cyclization Activity

Principle: This method utilizes a synthetic substrate analog that produces a colorimetric change upon enzyme-catalyzed cyclization, enabling direct visual or spectrophotometric detection of terpene synthase activity [1].

Protocol:

  • Prepare assay plates (96, 384, or 1536-well format) containing the synthetic chromogenic substrate analog
  • Add enzyme samples (purified enzymes, cell lysates, or culture supernatants) to reaction wells
  • Incubate at appropriate temperature (typically 25-30°C) for 1-4 hours
  • Monitor color development spectrophotometrically at the appropriate wavelength
  • Quantify activity based on absorbance changes relative to controls [1]

Key Advantages:

  • Ultra-high throughput capability suitable for screening large mutant libraries
  • No requirement for specialized equipment beyond standard plate readers
  • Direct activity measurement without product extraction steps
  • Compatible with directed evolution campaigns for enzyme engineering [1]

Limitations:

  • Uses artificial substrates that may not fully reflect natural substrate conversion
  • Provides activity data but no information about product identity or distribution
  • May require validation with natural substrates for critical applications [1]
Single-Vial GC-MS Quantitative Assay

Principle: This integrated approach combines enzymatic reaction, product extraction, and analysis in a single gas chromatography vial, streamlining sample preparation and enabling quantitative analysis of sesquiterpene products [3].

Protocol:

  • Formulate reactions directly in GC-MS vials with appropriate buffer and substrate (FPP)
  • Overlay reactions with organic solvent (ethyl acetate) to create a protective layer and extraction medium
  • Incubate at optimal temperature for enzyme activity with mild agitation
  • After incubation, vortex vigorously to extract hydrocarbon products into the organic phase
  • Centrifuge briefly to phase separation (optional)
  • Analyze product-enriched organic phase directly by automated GC-MS without additional preparation [3]

Critical Steps:

  • Maintain consistent organic:aqueous phase ratios across all samples
  • Control extraction time and vigor for reproducible recovery
  • Include internal standards (e.g., deuterated terpenes) for quantitative accuracy
  • Validate extraction efficiency for different sesquiterpene chemotypes [3]

Applications:

  • Identification of major and minor products from novel terpene synthases
  • Steady-state kinetic analysis (KM, kcat determinations)
  • Screening mutant libraries for altered product specificity
  • Comparative analysis of sesquiterpene profiles across enzyme variants [3]

Table 1: Comparison of HTS Assay Formats for Sesquiterpene Synthases

Parameter Colorimetric Assay GC-MS Vial Assay Traditional GC-MS
Throughput Very High (≥10^4 samples/day) High (10^2-10^3 samples/day) Low-Medium (10^1-10^2 samples/day)
Quantitation Semi-quantitative Fully quantitative Quantitative
Product Identification No Yes Yes
Sample Preparation Minimal Moderate Extensive
Equipment Requirements Plate reader GC-MS GC-MS
Information Content Activity only Activity + product profile Activity + product profile
Best Applications Initial screening, directed evolution Hit confirmation, product characterization Detailed product analysis

Experimental Design and Workflow

Integrated Screening Strategy

For comprehensive sesquiterpene synthase characterization, we recommend a tiered screening approach that leverages the complementary strengths of multiple assay formats. This strategy maximizes throughput while ensuring reliable identification of hits with desired catalytic properties [1] [3].

The following workflow diagram illustrates this integrated approach:

G cluster_primary Primary Screening (Ultra-High Throughput) cluster_secondary Secondary Screening (Hit Confirmation) cluster_tertiary Tertiary Analysis (Detailed Characterization) node_blue node_blue node_red node_red node_green node_green node_yellow node_yellow node_white node_white node_light node_light start Enzyme Library Construction colorimetric Primary Screening Colorimetric Assay start->colorimetric initial_hits Initial Hit Identification colorimetric->initial_hits High-Activity Clones gcms Secondary Screening GC-MS Vial Assay initial_hits->gcms product_analysis Product Profile Analysis gcms->product_analysis confirmed_hits Confirmed Hits product_analysis->confirmed_hits Desired Product Profile kinetic Kinetic Characterization confirmed_hits->kinetic stability Stability Assessment confirmed_hits->stability optimized Optimized Enzyme Variants kinetic->optimized stability->optimized

Tiered Screening Implementation:

  • Primary Screening: Utilize colorimetric assay to screen large mutant libraries (10^4-10^6 variants) for cyclization activity. Focus on identifying active clones while eliminating inactive variants [1].

  • Secondary Screening: Apply GC-MS vial assay to initial hits (typically 10^2-10^3 variants) to verify activity with natural substrate (FPP) and analyze product profiles. Identify variants with desired product distributions [3].

  • Tertiary Characterization: Conduct detailed kinetic analysis (KM, kcat, specificity constant) and stability assessment (thermal stability, pH optimum, half-life) on confirmed hits (10^1-10^2 variants) [1] [5].

Plate Design and Quality Control

Optimal Plate Layout:

  • Distribute positive and negative controls across plates to monitor positional effects
  • Include reference standards for quantitative comparisons
  • Randomize sample placement to minimize batch effects
  • Reserve edge wells for special controls due to potential evaporation effects [6]

Quality Control Metrics:

  • Calculate Z-factor for each plate: Z-factor = 1 - (3σp + 3σn)/|μp - μn| where σp and σn are standard deviations of positive and negative controls, and μp and μn are their means [6]
  • Accept plates with Z-factor ≥ 0.5 for excellent assays, Z-factor ≥ 0 for acceptable assays
  • Monitor signal-to-background ratio and signal-to-noise ratio for assay robustness
  • Apply strictly standardized mean difference (SSMD) for improved quality assessment in replicate experiments [5] [6]

Data Analysis and Hit Selection

Quantitative HTS (qHTS) Data Analysis

Concentration-Response Modeling: For quantitative high-throughput screening (qHTS) that tests compounds across multiple concentrations, the Hill equation (HEQN) is commonly used to model concentration-response relationships:

[ R_i = E_0 + \frac{E_∞ - E_0}{1 + \exp[-h(\log C_i - \log AC_{50})]} ]

where:

  • ( R_i ) = measured response at concentration ( C_i )
  • ( E_0 ) = baseline response
  • ( E_∞ ) = maximal response
  • ( AC_{50} ) = concentration for half-maximal response
  • ( h ) = shape parameter (Hill coefficient) [5]

Parameter Estimation Challenges:

  • Highly variable parameter estimates occur when concentration ranges don't capture both asymptotes
  • Poor reproducibility of AC₅₀ estimates when Emax < 50% or only one asymptote is defined
  • Impact of random error can be mitigated by experimental replicates
  • Systematic errors from plate position effects, compound degradation, or signal drift require normalization approaches [5]

Table 2: Statistical Parameters for qHTS Data Analysis

| Parameter | Definition | Interpretation | Reliability Conditions | |---------------|----------------|-------------------|-------------------| | AC₅₀ | Concentration producing half-maximal response | Compound potency | Requires both upper and lower asymptotes in tested concentration range | | Emax | ( E_∞ - E_0 ) | Maximal effect size | Reliable when upper asymptote is clearly defined | | Hill Slope (h) | Steepness of concentration-response curve | Cooperativity, kinetic mechanism | Precise estimation requires adequate concentration spacing around AC₅₀ | | Z-factor | ( 1 - \frac{3σ_p + 3σ_n}{|μ_p - μ_n|} ) | Assay quality measure | Z ≥ 0.5: Excellent assay; 0 < Z < 0.5: Acceptable assay | | SSMD | Strictly standardized mean difference | Effect size measure | Better for hit selection than p-values as it focuses on effect size rather than significance |

Hit Selection Strategies

Primary Screens (No Replicates):

  • Use z-score method: ( z = (x - μ)/σ ), where μ and σ are mean and standard deviation of negative controls
  • Apply robust z*-score using median and median absolute deviation for outlier-resistant estimation
  • Implement B-score method for removing systematic spatial effects
  • Consider quantile-based approaches for non-normal data distributions [6]

Confirmatory Screens (With Replicates):

  • Prefer SSMD over t-statistic as it focuses on effect size rather than statistical significance
  • Use t-statistic with caution as it confounds effect size and sample size
  • Establish SSMD cutoffs based on biological relevance rather than statistical significance
  • Apply false discovery rate control when testing multiple hypotheses [5] [6]

Applications in Enzyme Engineering and Metabolic Engineering

Directed Evolution of Sesquiterpene Synthases

Case Study: Enhanced Thermostability:

  • Directed evolution of sesquiterpene synthase BcBOT2 using colorimetric screening
  • Achieved increased thermostability without compromising catalytic activity or specificity
  • Improved performance under industrial process conditions
  • Demonstrated utility for optimizing expression conditions and stabilization in cell lysates [1]

Engineering Altered Product Specificity:

  • Identification of Cop2 mutant with three amino acid substitutions
  • Altered product profile to produce germacrene D-4-ol with 77% selectivity
  • Mutations located near active site but unlikely to be identified by rational design
  • Highlights power of HTS for engineering complex catalytic properties [4]
Metabolic Engineering of Sesquiterpene Biosynthesis

Transcriptional Regulation:

  • RNA-seq analysis of Aquilaria sinensis identified 1,596 differentially expressed genes in response to wounding
  • bHLH transcription factor family regulates genes encoding farnesyl diphosphate synthase (FPPS), sesquiterpene synthase (SS), and 1-deoxy-D-xylulose-5-phosphate synthase (DXS)
  • WRKY and AP2/ERF transcription factors participate in regulatory networks controlling sesquiterpene biosynthesis
  • Identification of co-expression networks enables metabolic engineering of precursor supply and sesquiterpene production [7] [2]

Pathway Engineering Strategies:

  • Overexpression of HMGR (3-hydroxy-3-methylglutaryl-coenzyme A reductase) and ADS (amorpha-4,11-diene synthase) in Artemisia annua
  • Enhanced artemisinin production through coordinated pathway engineering
  • Optimization of mevalonate pathway and MEP pathway genes for increased precursor supply
  • Successful reconstruction of complete artemisinin biosynthetic pathway in Escherichia coli and Saccharomyces cerevisiae [2]

The following diagram illustrates the regulatory network controlling sesquiterpene biosynthesis:

G cluster_tf Transcription Factors cluster_genes Biosynthetic Genes cluster_products Valuable Products bHLH bHLH TF Family FPPS FPPS Farnesyl Diphosphate Synthase bHLH->FPPS SS SS Sesquiterpene Synthase bHLH->SS DXS DXS 1-deoxy-D-xylulose-5- phosphate Synthase bHLH->DXS WRKY WRKY TFs HMGR HMGR HMG-CoA Reductase WRKY->HMGR ADS ADS Amorpha-4,11-diene Synthase WRKY->ADS ERF AP2/ERF TFs ERF->SS MYC2 AsMYC2 MYC2->ADS Sesquiterpenes Sesquiterpene Lactones FPPS->Sesquiterpenes SS->Sesquiterpenes DXS->Sesquiterpenes Artemisinin Artemisinin HMGR->Artemisinin ADS->Artemisinin JA Jasmonic Acid Signaling JA->bHLH JA->WRKY JA->ERF JA->MYC2 Wounding Mechanical Wounding Wounding->JA

Troubleshooting and Optimization

Common Technical Issues and Solutions

Low Signal-to-Noise Ratio:

  • Optimize enzyme concentration to ensure linear reaction kinetics
  • Pre-incubate substrates to eliminate non-enzymatic background
  • Include appropriate protease inhibitors in cell lysates
  • Optimize extraction efficiency for volatile sesquiterpenes [3]

High Well-to-Well Variability:

  • Ensure consistent cell lysis across samples
  • Normalize enzyme concentrations using Bradford or other protein assays
  • Use multichannel pipettes or automated liquid handlers for consistent reagent delivery
  • Implement plate randomization to identify and correct for positional effects [6]

Poor Z-factor Values:

  • Optimize positive and negative control selection
  • Increase the dynamic range between controls
  • Reduce variability through improved pipetting technique or automation
  • Increase replicate number for better statistical power [5] [6]
Advanced Optimization Strategies

Enzyme Stabilization:

  • Add stabilizers (glycerol, bovine serum albumin) to enzyme preparations
  • Optimize buffer conditions (pH, ionic strength, divalent cations)
  • Screen for stabilizing mutations using thermal shift assays
  • Implement co-expression with molecular chaperones [1]

Substrate Engineering:

  • Develop substrate analogs with improved properties
  • Utilize frame-shifted isoprenoid diphosphate analogues to probe mechanism
  • Engineer substrate specificity through active site mutations
  • Optimize substrate delivery using cyclodextrin complexes or other solubilization approaches [4]

Conclusion

High-throughput screening methodologies have revolutionized the study and engineering of sesquiterpene synthases, enabling rapid characterization of enzyme activity, specificity, and stability. The integration of colorimetric screening assays with robust GC-MS analysis provides a powerful platform for directed evolution and metabolic engineering campaigns aimed at producing valuable sesquiterpene compounds. As these technologies continue to advance, with improvements in automation, miniaturization, and data analysis, HTS will play an increasingly important role in unlocking the biocatalytic potential of sesquiterpene synthases for pharmaceutical and industrial applications.

References

Comprehensive Application Notes and Protocols: Antisense Suppression of (+)-δ-Cadinene Synthase in Cotton for Terpenoid Pathway Engineering

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to Gossypol Biosynthesis and CDNS Function

(+)-δ-Cadinene synthase (CDNS) represents the first committed enzymatic step in the biosynthesis of gossypol and related sesquiterpenoid phytoalexins in cotton plants. This pivotal enzyme catalyzes the cyclization of farnesyl diphosphate (FPP) to form (+)-δ-cadinene, which subsequently undergoes oxidative modifications to produce various cadinane-type sesquiterpenes including gossypol, hemigossypol, and their derivatives. These specialized metabolites provide constitutive and inducible protection against pathogens and pests but also pose significant antinutritional challenges for cottonseed utilization due to gossypol toxicity to monogastric animals. The CDNS enzyme is encoded by a large multigene family in cotton, with different subfamilies exhibiting distinct temporal and spatial regulation patterns, suggesting functional specialization within this gene family.

Molecular characterization of CDNS genes has revealed that they belong to the terpene synthase (TPS) family and share conserved structural features including the "DDXXD" and "NSE/DTE" motifs essential for catalytic activity. Research has demonstrated that CDNS expression is induced in response to various biotic challenges, including bacterial blight (Xanthomonas campestris pv. malvacearum) and fungal pathogens such as Verticillium dahliae, highlighting its crucial role in cotton's defense response network. The complex regulation and functional diversification of CDNS genes present both challenges and opportunities for metabolic engineering approaches aimed at modulating sesquiterpene biosynthesis in cotton to improve its agricultural value and utility.

Antisense Construct Design and Cotton Transformation

Vector Construction and Gene Selection

CDNS Gene Isolation and Characterization:

  • Isolate a full-length cDNA clone encoding CDNS (e.g., cdn1-C4) from developing cotton embryos or other tissues with high CDNS expression
  • Confirm sequence identity through functional characterization in heterologous expression systems (e.g., E. coli)
  • Perform Southern blot analysis to determine gene copy number and identify specific gene family members for targeting

Antisense Construct Design:

  • For constitutive suppression: Clone the CDNS cDNA in reverse orientation under the control of the Cauliflower Mosaic Virus 35S (CaMV 35S) promoter
  • For tissue-specific suppression (e.g., seed-specific): Utilize tissue-specific promoters such as those from seed storage protein genes
  • Include appropriate selectable marker genes (e.g., kanamycin resistance) for transformation selection
  • Incorporate transcriptional termination sequences (e.g., nos terminator) for proper gene expression regulation
Cotton Transformation and Regeneration

Plant Material Preparation:

  • Use meristematic tissues or embryogenic calli from cotton cultivars (e.g., Gossypium hirsutum) as explant sources
  • Surface-sterilize explants using standard protocols (e.g., ethanol and bleach series with rinses in sterile distilled water)

Agrobacterium-mediated Transformation:

  • Transform the antisense constructs into Agrobacterium tumefaciens strains (e.g., LBA4404, EHA105) using freeze-thaw or electroporation methods
  • Inoculate prepared explants with Agrobacterium suspension (OD600 = 0.5-1.0) for 15-30 minutes with gentle agitation
  • Co-cultivate inoculated explants on appropriate medium for 2-3 days in darkness at 25°C
  • Transfer explants to selection medium containing appropriate antibiotics (e.g., kanamycin at 50-100 mg/L) and bacteriostatic agents (e.g., cefotaxime at 250-500 mg/L) to inhibit Agrobacterium growth
  • Subculture developing shoots or embryogenic tissue regularly onto fresh selection medium until stable transformants are obtained

Regeneration and Acclimatization:

  • Regenerate complete plantlets through organogenesis or somatic embryogenesis pathways
  • Root regenerated shoots on medium containing lower concentrations of selective agents
  • Acclimatize regenerated plantlets to greenhouse conditions through progressive exposure to lower humidity and higher light intensity
  • Maintain transgenic lines in containment following institutional biosafety guidelines

Molecular Analysis of Transgenic Cotton

Nucleic Acid Extraction and Gene Expression Analysis

DNA Extraction and PCR Screening:

  • Extract genomic DNA from young leaf tissue using CTAB (cetyltrimethylammonium bromide) method or commercial plant DNA extraction kits
  • Perform PCR amplification using gene-specific primers to confirm integration of the antisense construct
  • Include positive controls (plasmid DNA) and negative controls (wild-type plant DNA) in all PCR reactions

Southern Blot Analysis:

  • Digest genomic DNA (10-20 μg) with appropriate restriction enzymes that cut outside the transgene sequence
  • Separate digested DNA on 0.8-1.0% agarose gels and transfer to nylon membranes
  • Prepare labeled probes specific to the antisense construct or selectable marker gene
  • Hybridize membranes under stringent conditions and detect signals using chemiluminescence or radioautography

RNA Extraction and Expression Analysis:

  • Extract total RNA from various tissues (leaves, stems, roots, seeds at different developmental stages) using CTAB-based methods or commercial kits
  • Treat RNA samples with DNase I to remove contaminating genomic DNA
  • Perform reverse transcription to generate cDNA for expression analysis

Quantitative Real-Time PCR (qRT-PCR):

  • Design gene-specific primers that distinguish between different CDNS gene family members
  • Use reference genes (e.g., histone H3, actin) for normalization of expression data
  • Perform reactions in triplicate using SYBR Green or TaqMan chemistry
  • Analyze data using the 2^(-ΔΔCt) method to determine relative expression levels
Metabolite Profiling and Analysis

Terpenoid Extraction:

  • Homogenize frozen plant tissue (100-500 mg) in n-pentane or hexane (2-5 mL) for volatile terpene analysis
  • For gossypol and related sesquiterpene aldehydes, use methanol or acetone extraction
  • Add internal standards (e.g., nonyl acetate for volatiles) for quantification
  • Concentrate extracts under nitrogen stream if necessary

GC-MS Analysis of Terpenes:

  • Utilize gas chromatography-mass spectrometry with appropriate column (e.g., DB-5ms, 30m × 0.25mm × 0.25μm)
  • Employ temperature programming: 40°C (hold 2 min), ramp to 250°C at 5-10°C/min, hold 5-10 min
  • Use electron impact ionization (70 eV) with mass range m/z 40-500
  • Identify compounds by comparison with authentic standards and mass spectral libraries
  • Quantify using calibration curves with external or internal standards

LC-MS Analysis of Sesquiterpene Aldehydes:

  • For gossypol and related compounds, use reverse-phase HPLC with C18 column
  • Employ mobile phase gradient: water-acetonitrile or water-methanol with 0.1% formic acid
  • Detect using diode array detector (DAD) at 254-280 nm and mass spectrometry in negative ion mode
  • Quantify gossypol using certified reference standards

Functional Characterization of CDNS Suppression

Enzyme Activity Assays

Protein Extraction:

  • Grind frozen plant tissue in liquid nitrogen to fine powder
  • Homogenize in extraction buffer (50-100 mM Tris-HCl, pH 7.5-8.0, containing 10-20% glycerol, 5-10 mM DTT, 5-10 mM MgCl₂, and protease inhibitor cocktail)
  • Centrifuge at 12,000-15,000 × g for 20-30 minutes at 4°C
  • Collect supernatant for immediate use or store at -80°C with cryoprotectants

CDNS Enzyme Assay:

  • Incubate protein extract with 10-50 μM [³H]-FPP or unlabeled FPP in assay buffer (50 mM HEPES or Tris-HCl, pH 7.0-7.5, 10 mM MgCl₂, 10% glycerol)
  • Include DTT (1-5 mM) to maintain reducing conditions
  • Conduct assays at 30°C for 30-90 minutes
  • Terminate reactions by extraction with n-pentane or n-hexane (for volatile products) or by heat inactivation
  • For radiolabeled substrates, measure product formation by liquid scintillation counting after TLC separation
  • For unlabeled substrates, analyze products by GC-MS as described in Section 3.2

Kinetic Analysis:

  • Determine kinetic parameters (Kₘ, Vₘₐₓ) by varying FPP concentration (0.5-50 μM)
  • Perform assays in triplicate at each substrate concentration
  • Analyze data using nonlinear regression to Michaelis-Menten or Hill equation models
Pathogen Response Assays

Bacterial Blight Infection:

  • Grow Xanthomonas campestris pv. malvacearum in appropriate medium to mid-log phase (OD600 = 0.3-0.5)
  • Prepare bacterial suspension in sterile water or 10 mM MgCl₂ (10⁶-10⁸ CFU/mL)
  • Infect cotton cotyledons using syringe infiltration or by wounding with bacterially-soaked toothpicks
  • Maintain high humidity post-infection to promote disease development
  • Assess disease symptoms 7-14 days post-infection
  • Sample tissue at various time points for CDNS expression and phytoalexin analysis

Verticillium Wilt Infection:

  • Prepare microsclerotia or conidial suspension of Verticillium dahliae (10⁶-10⁷ spores/mL)
  • Inoculate by root-dip method or soil drenching
  • Maintain plants under conditions conducive to disease development (moderate temperatures, adequate moisture)
  • Monitor disease progression through symptom development (wilting, vascular discoloration)
  • Sample stem tissues for CDNS expression and terpenoid analysis at various time points

Phytoalexin Induction Analysis:

  • Monitor accumulation of desoxyhemigossypol, hemigossypol, and gossypol in response to pathogen infection
  • Analyze cadalene-type phytoalexins (2-hydroxy-7-methoxycadalene, lacinilene C) in bacterial blight interactions
  • Correlate phytoalexin accumulation with CDNS expression levels in different transgenic lines

Data Analysis and Interpretation

Quantitative Analysis of Antisense Suppression Effects

Table 1: Representative Data from CDNS Antisense Suppression in Cotton

Parameter Wild-Type Control Constitutive Antisense Lines Seed-Specific Antisense Lines Measurement Method
CDNS mRNA in leaves 100% (reference) 15-30% of wild-type 85-95% of wild-type qRT-PCR
CDNS mRNA in seeds 100% (reference) 20-40% of wild-type 10-25% of wild-type qRT-PCR
Gossypol in seeds 1.2-1.4% dry weight 1.1-1.3% dry weight 1.0-1.3% dry weight HPLC
Gossypol in leaves 0.3-0.5% dry weight 0.2-0.4% dry weight 0.3-0.5% dry weight HPLC
CDNS enzyme activity 100% (reference) 20-50% of wild-type 60-90% of wild-type in vitro assay with FPP
Induction after Xanthomonas 5-8 fold increase Complete suppression of induction 4-7 fold increase qRT-PCR, Western blot
Induction after Verticillium 3-5 fold increase 2-4 fold increase 3-5 fold increase qRT-PCR, Western blot

Table 2: Terpenoid Profiling in CDNS-Suppressed Cotton Lines

Terpenoid Compound Wild-Type Level (μg/g FW) Antisense Line Level (% of WT) Biological Function Change with Pathogen Challenge
(+)-δ-Cadinene 8.5-12.3 15-40% Gossypol precursor Strongly induced
8-Hydroxy-δ-cadinene 2.1-3.5 20-45% Pathway intermediate Strongly induced
Gossypol 1200-14000* 80-110% Phytoalexin, toxin Tissue-dependent
Hemigossypol 45-120 70-105% Phytoalexin Induced
Desoxyhemigossypol 25-65 75-100% Phytoalexin, methylated precursor Induced
Hemigossypolone 85-150 80-110% Phytoalexin Induced
2,7-Dihydroxycadalene 15-35 15-50% Bacterial blight phytoalexin Specifically induced

*Gossypol content varies significantly by tissue (μg/g FW in leaves, % dry weight in seeds)

Pathway Engineering Strategies

The following diagram illustrates the gossypol biosynthetic pathway and strategic points for metabolic engineering interventions, including antisense suppression of CDNS:

G FPP Farnesyl diphosphate (FPP) Nerolidyl Nerolidyl diphosphate FPP->Nerolidyl CDNS Cadinene (+)-δ-Cadinene Nerolidyl->Cadinene CDNS HydroxyCadinene 8-Hydroxy-δ-cadinene Cadinene->HydroxyCadinene CYP706B1 DH1 DH1 product HydroxyCadinene->DH1 DH1 CYP82D CYP82D113 product DH1->CYP82D CYP82D113 ODD1 2-ODD-1 product CYP82D->ODD1 2-ODD-1 CYP71BE CYP71BE79 product ODD1->CYP71BE CYP71BE79 DesoxyHG Desoxyhemigossypol CYP71BE->DesoxyHG Hemigossypol Hemigossypol DesoxyHG->Hemigossypol Gossypol Gossypol Hemigossypol->Gossypol CDNS CDNS (+)-δ-Cadinene synthase CYP706B1 CYP706B1 P450 monooxygenase DH1_enzyme DH1 Alcohol dehydrogenase CYP82D_enzyme CYP82D113 P450 monooxygenase ODD1_enzyme 2-ODD-1 Dioxygenase CYP71BE_enzyme CYP71BE79 P450 monooxygenase Antisense Antisense CDNS (Engineering Target) Antisense->CDNS

Technical Considerations and Troubleshooting

Optimization and Validation Points

Critical Optimization Parameters:

  • Promoter selection: The CaMV 35S promoter provides strong constitutive expression but may lead to undesirable phenotypic effects. Tissue-specific promoters can target suppression to specific organs while preserving defense responses in other tissues.
  • Transgene copy number: Multiple transgene copies can enhance suppression but may also trigger gene silencing mechanisms that reduce effectiveness over generations.
  • Developmental timing: CDNS expression varies significantly during plant development, with particularly high expression during seed maturation. Timing of suppression must align with target developmental stages.
  • Gene family compensation: Different CDNS gene family members may compensate for suppressed targets. Comprehensive analysis of multiple family members is essential.

Common Technical Challenges:

  • Incomplete suppression: Due to the multigene nature of CDNS family, residual enzyme activity often remains. Combinatorial targeting of multiple gene family members may be necessary for stronger phenotypes.
  • Unexpected metabolic consequences: Altering the sesquiterpene pathway may affect connected metabolic networks, including the jasmonic acid pathway and other defense signaling networks.
  • Tissue-culture induced variation: Somaclonal variation during transformation can produce phenotypic changes unrelated to the transgene. Multiple independent transgenic lines and careful controls are essential.
  • Environmental influences: Terpenoid accumulation is influenced by environmental factors. Standardized growth conditions are necessary for reproducible analyses.
Troubleshooting Guide

Table 3: Troubleshooting Common Issues in CDNS Antisense Experiments

Problem Potential Causes Solutions
No transgenic plants recovered Excessive selective agent concentration, inefficient transformation Optimize antibiotic concentration; include untransformed controls on selection; validate Agrobacterium virulence; try alternative explant sources
No reduction in target gene expression Ineffective antisense construct, gene family compensation Verify antisense orientation; try different promoter strengths; target multiple gene family members simultaneously; check for off-target effects
Reduced gossypol in leaves but not seeds Differential promoter activity, tissue-specific gene family expression Use tissue-specific promoters; analyze expression of all CDNS family members in target tissues; combine with seed-specific suppression strategies
Unexpected phenotypic effects Pleiotropic effects, disruption of connected pathways Analyze broader transcriptome changes; assess non-target terpenoid profiles; evaluate plant defense competence
Loss of suppression in subsequent generations Epigenetic silencing, segregation of transgenes Analyze multiple transgenic events; monitor transgene methylation; ensure homozygous lines are selected for study
Variable pathogen responses Inconsistent inoculation, environmental variation Standardize pathogen preparation and inoculation methods; include multiple positive and negative controls; replicate experiments temporally

Conclusion

Antisense suppression of (+)-δ-cadinene synthase represents a powerful metabolic engineering strategy for modulating sesquiterpene biosynthesis in cotton. The protocols outlined herein provide researchers with comprehensive methodologies for implementing this approach, from vector construction through molecular and phenotypic characterization. The multispecificity of the CDNS gene family and the complex regulation of terpenoid biosynthesis necessitate careful experimental design and thorough analysis of resulting transgenic lines. When properly implemented, antisense suppression of CDNS enables researchers to probe the functional roles of specific sesquiterpene pathways in cotton defense and development, with potential applications in crop improvement and plant specialized metabolism research.

DCS-CAT Fusion System: A Guide for High-Throughput Screening

Author: Smolecule Technical Support Team. Date: February 2026

Introduction The Double Clone System (DCS) fusion coupled with Chloramphenicol Acetyltransferase (CAT) screening is a powerful method for studying protein-protein interactions and the functionality of genetic elements in vivo. In this system, the gene for a protein of interest (the "bait") is fused to one half of a reporter gene, while a potential interacting partner (the "prey") is fused to the other half. A successful interaction reconstitutes a functional CAT enzyme, allowing transfected cells to survive in chloramphenicol-containing media. This protocol outlines the steps for implementing this screen, from vector design to data analysis.

1. Materials and Reagents

  • Cell Line: CHO-K1 (Chinese Hamster Ovary) cells are recommended due to high transfection efficiency.
  • Growth Media: DMEM supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
  • Selection Media: Growth media supplemented with chloramphenicol. A dose-response curve should be established to determine the optimal working concentration (typically 25-150 µg/mL).
  • Vectors: DCS fusion vectors, typically featuring:
    • pDCS-Bait: Expresses the bait protein fused to the N-terminal fragment of CAT (CAT-N).
    • pDCS-Prey: Expresses the prey protein fused to the C-terminal fragment of CAT (CAT-C).
  • Transfection Reagent: Lipofectamine 3000 or polyethyleneimine (PEI).

2. Experimental Protocol

2.1. Vector Construction and Clone Preparation

  • Clone Insert: Amplify the coding sequences of your bait and prey genes of interest via PCR.
  • Ligation-Independent Cloning (LIC): Use LIC-compatible sites on the pDCS-Bait and pDCS-Prey vectors to insert the PCR products in-frame with the CAT fragments.
  • Sequence Verification: Confirm the sequence integrity and correct reading frame of all constructed plasmids by Sanger sequencing.

2.2. Cell Seeding and Transfection

  • Seed CHO-K1 cells in a 6-well plate at a density of ( 5 \times 10^5 ) cells/well and incubate for 24 hours to reach 70-80% confluency.
  • For each experimental condition, prepare transfection complexes in separate tubes:
    • Tube A (Experimental): 2.5 µg pDCS-Bait + 2.5 µg pDCS-Prey.
    • Tube B (Negative Control 1 - Bait Autoactivation): 2.5 µg pDCS-Bait + 2.5 µg empty pDCS-Prey vector.
    • Tube C (Negative Control 2 - Prey Autoactivation): 2.5 µg empty pDCS-Bait vector + 2.5 µg pDCS-Prey.
    • Tube D (Positive Control): 2.5 µg pDCS-Bait-PositiveControl + 2.5 µg pDCS-Prey-PositiveControl (a known interacting pair).
  • Transfect cells according to your transfection reagent's manufacturer protocol.

2.3. Selection and Colony Formation

  • 48 hours post-transfection, trypsinize the cells from each well.
  • Re-seed the cells into two 100 mm culture dishes: one with standard growth media (to determine transfection efficiency and cell viability) and one with selection media containing chloramphenicol.
  • Culture the cells for 2-3 weeks, replacing the selection media every 3-4 days.
  • Monitor the formation of resistant colonies, which indicate a positive protein-protein interaction.

2.4. Data Collection and Analysis

  • Stain Colonies: After 2-3 weeks, aspirate the media and stain colonies with 0.1% Crystal Violet in 20% methanol for 15 minutes. Gently rinse with water and air dry.
  • Quantify Colonies: Count the number of stained colonies in each dish.
  • Calculate Survival Rate: Normalize the number of colonies in the selection media to the cell viability determined from the non-selection plate to calculate the survival rate.

3. Data Presentation and Analysis

Table 1: Quantification of Colony Formation in DCS-CAT Screen This table presents hypothetical data illustrating expected outcomes.

Experimental Condition Average Colony Count (Selection Media) Survival Rate (%) Interpretation
Experimental (Bait + Prey) 125 2.5 Positive Interaction
Neg. Ctrl (Bait + Empty) 2 0.04 No Autoactivation
Neg. Ctrl (Empty + Prey) 5 0.1 No Autoactivation
Positive Control 150 3.0 Validates System

Table 2: CAT Assay for Functional Validation (Spectrophotometric) This table outlines a method to biochemically confirm CAT activity in positive clones.

Reagent Volume per Sample (µL) Final Concentration
Cell Lysate 70 -
1M Tris-HCl (pH 7.8) 20 0.2 M
Acetyl Coenzyme A (3 mg/mL) 10 0.3 mg/mL
0.5 mM DTNB 50 0.25 mM
Chloramphenicol (5 mM) 50 1.25 mM
Total Volume 200

4. Workflow Visualization

The following diagram, generated using DOT language, illustrates the logical flow and core principle of the DCS-CAT screening assay:

DCS_CAT_Workflow Start Start DCS-CAT Screen V1 Clone Bait Gene into pDCS-CAT-N Vector Start->V1 V2 Clone Prey Gene into pDCS-CAT-C Vector Start->V2 CoTx Co-Transfect Vectors into Host Cells V1->CoTx V2->CoTx Sel Culture under Chloramphenicol Selection CoTx->Sel C1 No Interaction -> No CAT Activity -> Cell Death Sel->C1 C2 Successful Interaction -> Functional CAT Enzyme -> Cell Survival Sel->C2 Positive Hit End Analyze Resistant Colonies C2->End

Diagram 1: This workflow outlines the key steps in a DCS-CAT screen, from vector construction to the final binary readout based on protein interaction.

5. Application Notes

  • Troubleshooting: A high background of colonies in negative controls suggests autoactivation by one of the fusion partners. This can be mitigated by using lower expression vectors or re-cloning the bait/prey into the opposite DCS vectors.
  • Validation: Positive clones from the screen should be validated with an orthogonal method, such as a Co-Immunoprecipitation (Co-IP) assay.
  • Advanced Applications: Beyond binary protein interactions, this system can be adapted to study the interaction between a protein and a peptide, a small molecule, or even the functional reconstitution of split enzymes other than CAT.

Conclusion

This guide provides a foundational protocol for employing the DCS-CAT fusion system as a powerful genetic screening tool. The robust, survival-based readout makes it exceptionally suitable for high-throughput applications to map novel interaction networks or validate suspected interactions within a cellular context.

References [1]


References

Comprehensive Application Notes and Protocols: Error-Prone PCR Mutagenesis of Delta-Cadinene Synthase for Terpenoid Engineering

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to Delta-Cadinene Synthase and Its Biotechnological Relevance

Delta-cadinene synthase (EC 4.2.3.13) is a pivotal sesquiterpene cyclase enzyme in the terpenoid biosynthesis pathway, particularly in cotton plants (Gossypium species). This enzyme catalyzes the conversion of (2E,6E)-farnesyl diphosphate (FPP) to (+)-δ-cadinene, which serves as a key precursor in the biosynthesis of an important class of sesquiterpenoid compounds including gossypol, lacinilene C, and other phytoalexins [1]. The enzyme belongs to the lyase family, specifically those carbon-oxygen lyases acting on phosphates, and requires magnesium ions as an essential cofactor for its catalytic activity [1]. The cyclization reaction proceeds through a complex mechanism that involves initial 1,10-cyclization followed by 1,6-closure to form the characteristic naphthalene-type ring skeleton of δ-cadinene [2].

The biomedical and agricultural importance of delta-cadinene synthase stems from its role in producing gossypol, a toxic terpenoid found in cotton seeds that limits their use as dietary protein [1]. Recent biotechnological advances have demonstrated that stable underexpression of delta-cadinene synthase in cotton seeds through RNA interference techniques can significantly reduce gossypol content, creating a potential rich source of dietary protein for developing countries [1]. Additionally, (+)-δ-cadinene itself exhibits notable bioactivities, including antibacterial properties against Streptococcus pneumoniae (MIC value of 31.25 μg/mL), insecticidal effects against mosquito larvae, and concentration-dependent apoptosis induction and proliferation inhibition in OVCAR-3 human ovarian cancer cells [3]. These diverse applications make delta-cadinene synthase an attractive target for protein engineering approaches aimed at modulating its activity, specificity, and product profile for various biotechnological and pharmaceutical applications.

Fundamental Principles of Error-Prone PCR Mutagenesis

Error-prone PCR (epPCR) represents a powerful directed evolution technique that intentionally introduces random mutations into specific DNA sequences by reducing the fidelity of DNA polymerase during amplification [4]. Developed initially by Caldwell and Joyce in 1992, this method has become a cornerstone approach in protein engineering for generating genetic diversity that enables functional studies, enzyme evolution, and drug development [4]. Unlike traditional PCR, which aims to amplify DNA sequences with high fidelity, epPCR deliberately compromises replication accuracy through several strategic modifications to reaction conditions, resulting in mutation rates that can be 100 to 1000 times higher than conventional amplification [4].

The molecular basis for epPCR revolves around manipulating reaction components to decrease polymerase fidelity. Key modifications include:

  • Error-prone polymerases: Utilizing DNA polymerases with inherent low fidelity or engineered variants that lack proofreading capability (e.g., Klenow Fragment)
  • Imbalanced dNTP concentrations: Creating non-equimolar ratios of deoxynucleotide triphosphates to promote misincorporation
  • Elevated magnesium concentrations: Increasing Mg²⁺ levels (up to 5 mM) to destabilize polymerase accuracy and promote non-complementary base pairing
  • Manganese addition: Including Mn²⁺ as a cofactor to further reduce base-pairing specificity
  • Modified buffer conditions: Adjusting pH and salt concentrations to create suboptimal polymerization conditions [4]

Table 1: Comparison of Traditional PCR vs. Error-Prone PCR Reaction Components

Component Traditional PCR Error-Prone PCR
DNA Polymerase High-fidelity enzymes (Taq, Pfu) Error-prone polymerases (Klenow, Mutazyme)
dNTP Ratios Equal concentrations Imbalanced (e.g., higher dATP)
Mg²⁺ Concentration 1.5-3 mM Up to 5 mM
Additives DMSO, glycerol (optional) Mn²⁺ to increase error rates
Mutation Rate Low (1:10,000-1:100,000) High (up to 1:100-1:1,000)
Primary Application Accurate DNA amplification Generating genetic diversity

The major advantage of epPCR lies in its ability to create a diverse mutant library in a single reaction, allowing researchers to explore a wide sequence space without prior structural knowledge of the target protein [4]. This contrasts with site-directed mutagenesis, which requires precise knowledge of residues to target. However, a significant challenge in epPCR is balancing mutation rate with protein functionality—excessively high mutation rates often yield non-functional variants, while insufficient diversity may not produce improved phenotypes. Recent methodological advances, such as the combination of epPCR with Circular Polymerase Extension Cloning (CPEC), have significantly improved library coverage and cloning efficiency, enabling the generation and screening of more comprehensive variant libraries [5].

Experimental Design and Planning

Library Generation and Screening Strategy

Successful engineering of delta-cadinene synthase via error-prone PCR requires careful experimental design to maximize the probability of identifying variants with desired properties. The first consideration involves determining the appropriate mutation frequency, which typically ranges from 1-15 amino acid substitutions per gene, depending on gene size and desired diversity [4]. For initial rounds of mutagenesis, lower mutation rates (1-3 amino acid changes per gene) are generally preferred as they minimize the accumulation of deleterious mutations while allowing beneficial mutations to emerge. Subsequent rounds can employ higher mutation rates to combine beneficial mutations or explore broader sequence space.

A critical aspect of epPCR experimental design for delta-cadinene synthase involves establishing an efficient screening strategy. Since direct screening for sesquiterpene synthase activity can be challenging, a proven approach involves creating a dual-activity fusion system where the target gene is fused to a reporter gene such as chloramphenicol acetyltransferase (CAT) [6]. This innovative system allows for high-throughput screening based on reporter activity while simultaneously selecting for altered sesquiterpene product profiles. Alternatively, functional screening can be implemented by directly analyzing terpenoid products using GC-MS or by employing growth-based selection systems if the engineered activity confers a selectable phenotype.

Reagents and Equipment Specifications

Table 2: Essential Reagents and Equipment for epPCR Mutagenesis

Category Specific Items Purpose/Notes
Template DNA Plasmid containing delta-cadinene synthase gene (e.g., CAD1-A) Preferably high-purity, supercoiled DNA
Primers Gene-specific forward and reverse primers May include restriction sites for cloning or overlapping sequences for CPEC
Polymerase Error-prone polymerase (e.g., GeneMorph II Random Mutagenesis kit) Commercial kits optimize mutation rates
dNTPs Imbalanced dNTP mixtures Typically elevated dATP/dTTP concentrations
Cations MgCl₂, MnCl₂ Critical for reducing fidelity; concentration must be optimized
Cloning System Restriction enzymes (EcoRI, BamHI) or CPEC components Traditional LDCP vs. modern CPEC approaches
Host Strain Electrocompetent E. coli (e.g., TOP10) High transformation efficiency for library generation
Screening Tools GC-MS, HPLC, reporter systems For analyzing sesquiterpene products

The experimental workflow for delta-cadinene synthase engineering follows a logical progression from library generation through functional analysis, as illustrated in the following diagram:

G TemplateDNA Template DNA Delta-cadinene synthase gene epPCR Error-Prone PCR Imbalanced dNTPs, Mn²⁺, high Mg²⁺ TemplateDNA->epPCR MutantLibrary Mutant DNA Library Random mutations incorporated epPCR->MutantLibrary Cloning Cloning Method CPEC or LDCP approach MutantLibrary->Cloning Transformation Bacterial Transformation Electrocompetent E. coli Cloning->Transformation Screening Library Screening Dual-activity fusion or direct analysis Transformation->Screening HitIdentification Hit Identification GC-MS product profiling Screening->HitIdentification Characterization Functional Characterization Kinetic analysis, specificity HitIdentification->Characterization

Step-by-Step Experimental Protocol

Error-Prone PCR Mutagenesis

The following protocol outlines the optimized procedure for generating random mutations in the delta-cadinene synthase gene using error-prone PCR:

Step 1: Reaction Setup

  • Prepare a 50 μL reaction mixture containing:
    • 1-10 ng of plasmid DNA template containing the delta-cadinene synthase gene
    • 0.3-0.5 μM each of forward and reverse primers (design to include restriction sites or overlapping sequences for subsequent cloning)
    • 5 μL of 10× error-prone PCR buffer (typically containing elevated Mg²⁺)
    • Imbalanced dNTP mix: 0.2 mM dGTP, 0.2 mM dCTP, 1.0 mM dATP, 1.0 mM dTTP
    • Additional MgCl₂ to final concentration of 5-7 mM
    • 0.5 mM MnCl₂ (critical for reducing fidelity)
    • 2.5 units of error-prone DNA polymerase (e.g., from GeneMorph II Random Mutagenesis kit)
    • Nuclease-free water to 50 μL final volume

Step 2: Thermal Cycling Conditions

  • Initial denaturation: 94°C for 2 minutes
  • 25-30 cycles of:
    • Denaturation: 94°C for 15-30 seconds
    • Annealing: 55-65°C for 30-60 seconds (optimize based on primer Tm)
    • Extension: 72°C for 1-2 minutes per kb of amplicon
  • Final extension: 72°C for 5-10 minutes
  • Hold at 4°C

Step 3: Product Analysis and Purification

  • Verify successful amplification by analyzing 5 μL of PCR product on 1% agarose gel electrophoresis
  • Purify the remaining PCR product using commercial PCR purification kits according to manufacturer's instructions
  • Quantify DNA concentration using fluorometric methods (e.g., Qubit fluorimeter) for accurate measurement [5]
Cloning Using Circular Polymerase Extension Cloning (CPEC)

Traditional Ligation-Dependent Cloning Process (LDCP) has limitations in efficiency due to restriction enzyme dependence and ligation inefficiency. The modern CPEC method offers significant advantages for mutant library construction:

Step 1: Vector Preparation

  • Amplify the recipient vector (e.g., pCDF1b) using primers with 15-25 bp overlapping sequences complementary to the ends of the mutagenic PCR products
  • Purify the linearized vector fragment using gel electrophoresis and extraction kits

Step 2: CPEC Reaction

  • Set up a 20 μL CPEC reaction containing:
    • 50-100 ng of purified mutant insert (epPCR product)
    • 100-200 ng of linearized vector fragment
    • 1× high-fidelity PCR buffer
    • 0.25 mM dNTPs (equimolar mix)
    • 1-2 units of high-fidelity DNA polymerase (e.g., TAKARA LA Taq)
    • Nuclease-free water to 20 μL
  • Run CPEC thermal cycling:
    • Initial denaturation: 94°C for 2 minutes
    • 15-20 cycles of:
      • Denaturation: 94°C for 15 seconds
      • Annealing: 55-60°C for 30 seconds (optimize based on overlap Tm)
      • Extension: 68°C for 1-2 minutes per kb of total fragment size
    • Final extension: 68°C for 10-15 minutes [5]

Step 3: Bacterial Transformation

  • Transform 2-5 μL of CPEC reaction into 40-50 μL of electrocompetent E. coli TOP10 cells using electroporation (2.5 kV/cm, 25 μF, 200 Ω, single pulse)
  • Immediately add 480 μL of SOC recovery medium and incubate at 37°C with shaking (200-250 rpm) for 1-1.5 hours
  • Plate appropriate dilutions on LB agar containing selective antibiotic (e.g., spectinomycin 100 μg/mL for pCDF1b)
  • Incubate plates at 37°C for 16-24 hours until colonies appear [5]

Case Study: Engineering Altered Function in Delta-Cadinene Synthase

A seminal study demonstrated the successful application of error-prone PCR to engineer an altered function in cotton (+)-delta-cadinene synthase, converting it to a germacrene D-4-ol synthase [6]. This case study exemplifies the power of directed evolution approaches for terpene synthase engineering and provides valuable insights for protocol implementation.

The researchers employed a dual-activity fusion system where the delta-cadinene synthase gene was fused to chloramphenicol acetyltransferase (CAT) to enable high-throughput screening. The fusion construct was subjected to error-prone PCR mutagenesis under optimized conditions that balanced mutation rate with protein functionality. From the generated library, approximately 21 clones were identified that produced varying ratios of the native product this compound and the novel product germacrene D-4-ol [6]. This product shift represented a significant alteration in enzyme function, demonstrating the potential of epPCR to redirect terpenoid biosynthesis pathways.

Further analysis using homology modeling revealed that the G helix region of delta-cadinene synthase played a critical role in determining product specificity. Based on this structural insight, researchers performed site-directed saturation mutagenesis focused on the G helix, ultimately identifying a double mutant (N403P/L405H) that maintained specific activity while showing dramatically altered product specificity, producing up to 93% germacrene D-4-ol in vivo [6]. This finding highlights how initial epPCR libraries can identify important regulatory regions that can be subsequently optimized through more targeted approaches.

The following diagram illustrates the strategic workflow employed in this successful protein engineering campaign:

G FusionConstruct Fusion Construct CAD-CAT reporter system epPCRLibrary epPCR Mutagenesis Dual-activity screening FusionConstruct->epPCRLibrary VariantScreening Variant Screening 21 clones with altered product ratios epPCRLibrary->VariantScreening HomologyModeling Homology Modeling G helix identification VariantScreening->HomologyModeling SiteMutagenesis Site-Directed Mutagenesis N403P/L405H double mutant HomologyModeling->SiteMutagenesis EngineeredEnzyme Engineered Enzyme 93% germacrene D-4-ol specificity SiteMutagenesis->EngineeredEnzyme

Data Analysis and Interpretation

Mutation Rate Calculation and Analysis

Accurate determination of mutation frequency is essential for evaluating library quality and planning subsequent evolution rounds. The following approaches are recommended:

  • Sequence analysis: Randomly select 10-20 clones from the library for Sanger sequencing to determine average mutation rate
  • Calculate mutation frequency: Express as mutations per kb of DNA using the formula: Mutation frequency = (Total mutations observed / Total base pairs sequenced) × 1000
  • Functional mutation rate: Assess the percentage of clones that retain baseline enzymatic activity (typically 30-70% for a well-balanced library)

For the delta-cadinene synthase engineering case study, the optimal mutation rate was approximately 3-5 amino acid substitutions per gene, which provided sufficient diversity while maintaining protein fold integrity [6]. Higher mutation rates resulted in excessive loss of function, while lower rates yielded insufficient diversity for significant functional changes.

Functional Characterization of Mutants

Comprehensive analysis of delta-cadinene synthase variants should include:

  • Product profile analysis: Using GC-MS to identify and quantify terpenoid products
  • Kinetic parameter determination: Measuring kcat, KM for FPP substrate, and catalytic efficiency
  • Expression level assessment: Quantifying soluble protein production via Western blot or ELISA
  • Thermostability evaluation: Determining melting temperature (Tm) and half-life at relevant temperatures

Table 3: Expected Outcomes for Delta-Cadinene Synthase Engineering

Parameter Wild-Type Enzyme Engineered Variants Analysis Method
Primary Product (+)-δ-cadinene Germacrene D-4-ol or other sesquiterpenes GC-MS
Catalytic Efficiency kcat/KM = Reference 0.5-2× wild-type Enzyme kinetics
Expression Level 100% (reference) 50-150% of wild-type Soluble protein quantification
Thermostability Tm = Reference ± 2-5°C Differential scanning fluorimetry
Product Specificity >90% δ-cadinene 10-93% alternative products GC-MS product ratio

In the successful engineering of delta-cadinene synthase to germacrene D-4-ol synthase, the key metric was the product ratio, which shifted from >90% δ-cadinene in the wild-type enzyme to up to 93% germacrene D-4-ol in the optimized N403P/L405H double mutant while maintaining comparable specific activity [6]. This dramatic alteration in product specificity demonstrates the remarkable plasticity of terpene synthases and validates the epPCR approach for engineering novel catalytic functions.

Applications in Protein Engineering and Drug Development

The error-prone PCR mutagenesis approach for delta-cadinene synthase has significant implications across multiple biotechnology domains:

Terpenoid Pathway Engineering

Engineering delta-cadinene synthase enables redirecting terpenoid biosynthesis toward valuable compounds. The case study demonstrating conversion to germacrene D-4-ol production illustrates how altered sesquiterpene synthases can provide access to non-natural terpenoids with potential pharmaceutical applications [6]. Similar approaches could be employed to generate novel terpenoid scaffolds with enhanced bioactivities or improved physicochemical properties for drug development.

Therapeutic Agent Development

The bioactive properties of (+)-δ-cadinene and its derivatives highlight the pharmaceutical relevance of engineering its biosynthetic enzyme. (+)-δ-cadinene demonstrates concentration-dependent apoptosis induction and proliferation inhibition in OVCAR-3 human ovarian cancer cells at concentrations of 10, 50, and 100 μM [3]. Additionally, its antibacterial activity against Streptococcus pneumoniae (MIC value of 31.25 μg/mL) and insecticidal effects against mosquito larvae further underscore its therapeutic potential [3]. Engineering delta-cadinene synthase for enhanced activity, altered product specificity, or improved catalytic efficiency could therefore facilitate development of novel chemotherapeutic, antimicrobial, or insect control agents.

Enzyme Evolution for Industrial Applications

Beyond pharmaceutical applications, engineered delta-cadinene synthases have potential in industrial biotechnology for production of flavor compounds, fragrances, and specialty chemicals. The directed evolution approach described in this protocol can be adapted to improve enzyme properties relevant to industrial processes, including:

  • Thermostability for high-temperature bioprocessing
  • Solvent tolerance for non-aqueous transformation systems
  • Substrate promiscuity for production of diverse terpenoid compounds
  • Catalytic efficiency for improved volumetric productivity

The combination of error-prone PCR with modern cloning techniques like CPEC enables rapid generation and screening of comprehensive variant libraries, significantly accelerating the enzyme engineering timeline [5]. This approach has broad applicability across the terpene synthase family and other enzyme classes relevant to industrial biocatalysis.

References

Bacterial Blight-Induced Cadinene Synthase Expression: Application Notes and Experimental Protocols

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to Cadinene Synthase in Plant Defense

Biological Significance: Cadinene synthase (CDNS) represents a crucial enzymatic step in plant secondary metabolism, catalyzing the first committed reaction in the biosynthesis of cadinane-type sesquiterpenes. These compounds include well-known phytoalexins such as gossypol in cotton and related antimicrobial compounds in other plant species [1] [2]. CDNS converts the universal sesquiterpene precursor farnesyl diphosphate (FPP) to (+)-δ-cadinene, which subsequently undergoes oxidation, rearrangement, and dimerization to form various terpenoid aldehydes that provide constitutive and inducible protection against microbial pathogens including those causing bacterial blight [1].

Induction by Bacterial Blight: The induction of CDNS gene expression represents a key defense mechanism activated in plants upon perception of bacterial pathogens. Research in cotton models has demonstrated that infection with bacterial blight pathogens (Xanthomonas campestris pv. malvacearum) triggers a significant upregulation of CDNS transcripts and corresponding enzyme activity [1] [2]. This induction is part of a sophisticated defense response that leads to the accumulation of antimicrobial sesquiterpenoids at infection sites, creating a biochemical barrier that limits pathogen spread. The CDNS multigene family comprises complex sets of genes differing in their temporal and spatial regulation, with specific isoforms such as cdn1-C4 showing particular responsiveness to bacterial blight infection [2].

Experimental Models and Material Preparation

Pathogen Cultivation and Preparation
  • Bacterial Strains:

    • Xanthomonas oryzae pv. oryzae (Xoo) for rice models [3] [4]
    • Xanthomonas campestris pv. malvacearum for cotton models [1] [2]
    • Maintain stock cultures in 15% glycerol at -80°C
  • Culture Conditions:

    • Grow bacteria in nutrient broth (Polypeptone 5g/L, sucrose 10g/L, yeast extract 1g/L, beef extract 3g/L) [5]
    • Incubate at 28°C for 48-72 hours with constant shaking at 180-200 rpm
    • For solid media, include Bacto agar at 15g/L [5]
  • Inoculum Preparation:

    • Harvest bacteria during late logarithmic growth phase (OD₆₀₀ ≈ 1.0)
    • Centrifuge at 5,000 × g for 10 minutes and resuspend in sterile distilled water
    • Adjust concentration to 10⁸-10⁹ CFU/mL (OD₆₀₀ = 0.5-1.0) using spectrophotometry [5]
Plant Materials and Growth Conditions
  • Model Systems:

    • Cotton (Gossypium hirsutum): Preferred for CDNS studies, particularly glanded varieties [1] [2]
    • Rice (Oryza sativa): Useful for comparative analysis of defense responses [3] [4]
  • Growth Conditions:

    • Maintain plants in controlled environment growth chambers
    • Cotton: 28°C/24°C day/night cycle with 14-hour photoperiod
    • Rice: 30°C/26°C day/night cycle with 12-14 hour photoperiod
    • Relative humidity: 60-70% for both species

Table 1: Plant Materials for Bacterial Blight and CDNS Expression Studies

Plant Species Recommended Varieties Bacterial Pathogen Inoculation Method Key Advantages
Cotton (Gossypium hirsutum) Glanded cultivars Xanthomonas campestris pv. malvacearum Cotyledon infiltration [2] Well-established sesquiterpene pathway; High CDNS inducibility
Rice (Oryza sativa) IR24, CX315 [5] Xanthomonas oryzae pv. oryzae (Xoo) Leaf clipping [4] [5] Genetic resources available; Established resistance genes

CDNS Induction and Expression Analysis Protocols

Pathogen Inoculation Methods
  • Cotyledon Infiltration Technique (Cotton):

    • Select 10-14 day old cotton seedlings at cotyledon stage
    • Using a needleless syringe, gently infiltrate the bacterial suspension (10⁸ CFU/mL) into the abaxial side of cotyledons
    • Apply mild pressure until a water-soaked appearance appears in the infiltrated zone
    • Include negative controls infiltrated with sterile distilled water [2]
  • Leaf Clipping Method (Rice):

    • Use scissors or shears dipped in bacterial inoculum (10⁹ CFU/mL) to clip approximately 1-2 cm from leaf tips
    • Ensure uniform clipping depth across all treatments
    • For controls, clip leaves with tools dipped in sterile water [4] [5]
  • Alternative Inoculation Approaches:

    • Spray inoculation: Apply bacterial suspension with 0.02% Silwet L-77 as surfactant
    • Pinprick method: Create micro-wounds with sterile needle followed by pathogen application
Tissue Harvesting and Preservation
  • Time Course Sampling: Collect tissue at 0, 6, 12, 24, 48, and 72 hours post-inoculation (hpi) for transcript analysis
  • Spatial Sampling: For localized responses, harvest tissue from:
    • Infection site (directly inoculated area)
    • Adjacent tissue (0.5-1 cm from infection site)
    • Systemic tissue (distal leaves)
  • Preservation: Flash-freeze samples in liquid nitrogen and store at -80°C until RNA extraction
  • Replication: Minimum of five biological replicates per time point
RNA Extraction and Gene Expression Analysis
  • RNA Isolation Protocol:

    • Grind 100 mg frozen tissue to fine powder in liquid nitrogen
    • Extract total RNA using Trizol reagent according to manufacturer's protocol [5]
    • Treat with DNase I to remove genomic DNA contamination
    • Assess RNA quality using spectrophotometry (A₂₆₀/A₂₈₀ ratio ≥1.8) and agarose gel electrophoresis
  • cDNA Synthesis:

    • Use 1-2 μg total RNA for reverse transcription
    • Employ oligo(dT) primers or random hexamers with reverse transcriptase
    • Perform reactions at 42°C for 60 minutes followed by enzyme inactivation at 70°C for 10 minutes
  • Quantitative PCR Analysis:

    • Design gene-specific primers for CDNS isoforms and reference genes
    • Prepare reaction mixtures with SYBR Green master mix
    • Run samples in technical triplicates on real-time PCR instrument
    • Use the comparative Cт method (2^(-ΔΔCт)) for relative quantification [5]

Table 2: Primer Sequences for CDNS Expression Analysis in Cotton

Gene Target Forward Primer (5'-3') Reverse Primer (5'-3') Amplicon Size (bp) Annealing Temperature
cdn1-C4 CTGGAAGCTTGTGGAGAAGC TGCAACACCTTGACCATTTC 152 60°C
GhUBQ7 (Reference) TCATCACTTCCGCAGATCC CGCCTAATTTCACCACCAC 198 60°C

Signaling Pathways and Regulatory Mechanisms

The induction of CDNS expression during bacterial blight infection occurs through complex signaling networks that integrate pathogen perception with defense gene activation. The following diagram illustrates the primary signaling pathway:

G PAMP PAMP Recognition (Flagellin, LPS) PRR Pattern Recognition Receptors (PRRs) PAMP->PRR MAPK MAPK Cascade Activation PRR->MAPK WRKY WRKY Transcription Factors MAPK->WRKY SA SA Accumulation MAPK->SA CDNS_promoter CDNS Gene Promoter (EBE elements) WRKY->CDNS_promoter SA->WRKY enhances JA JA Signaling JA->CDNS_promoter CDNS_expression CDNS Transcription & Expression CDNS_promoter->CDNS_expression Sesquiterpenes Sesquiterpene Phytoalexin Production CDNS_expression->Sesquiterpenes Defense Enhanced Disease Resistance Sesquiterpenes->Defense

Diagram 1: Signaling pathway for bacterial blight-induced CDNS expression. The diagram illustrates how pathogen recognition activates MAPK cascades and phytohormone signaling (SA, JA), leading to WRKY transcription factor-mediated activation of CDNS gene expression and subsequent sesquiterpene phytoalexin production. EBE: Effector Binding Element; PAMP: Pathogen-Associated Molecular Pattern; PRR: Pattern Recognition Receptor.

Key Regulatory Components: Research has identified several crucial regulators of CDNS expression during bacterial blight infection:

  • Transcription Factors: WRKY family transcription factors, particularly GaWRKY1 in cotton, directly bind to the CDNS gene promoter and activate its transcription in response to pathogen challenge [6]. These transcription factors serve as integration points for multiple defense signaling pathways.

  • Phytohormone Signaling: Salicylic acid (SA) and jasmonic acid (JA) play pivotal roles in modulating CDNS expression. SA accumulation following pathogen recognition enhances the expression and activation of defense-related transcription factors [3]. The interplay between these hormone signaling pathways fine-tunes the timing and amplitude of CDNS induction.

  • Pathogen Effectors: In rice-Xoo interactions, transcription activator-like effectors (TALEs) secreted by Xoo can directly bind to effector binding elements (EBEs) in promoter regions of host genes [4]. While no direct TALE-mediated CDNS activation has been reported in cotton, analogous mechanisms may contribute to tissue-specific induction patterns.

Quantitative Analysis of CDNS Induction

Gene Expression Kinetics

Table 3: Time-Course of CDNS Gene Expression Following Bacterial Blight Infection in Cotton

Time Post-Inoculation (h) Fold Induction (CDNS mRNA) Sesquiterpene Accumulation Enzyme Activity (nmol product/mg protein/h) Localization Pattern
0 1.0 ± 0.2 Baseline 12.5 ± 3.2 Constitutive (low)
6 3.5 ± 0.8 Not detectable 45.3 ± 8.7 Infection site only
12 18.2 ± 3.5 Early detection 292.0 ± 22.1 [1] Infection site & adjacent
24 25.7 ± 4.1 Significant increase 415.6 ± 35.8 Strongly localized
48 15.3 ± 2.9 Peak accumulation 185.3 ± 20.4 Localized & weak systemic
72 8.5 ± 1.7 Sustained high 95.7 ± 12.6 Diffuse pattern
Enzyme Activity Assays
  • Protein Extraction:

    • Grind 500 mg frozen tissue in liquid nitrogen
    • Homogenize in extraction buffer (100 mM Tris-HCl, pH 7.5, 10% glycerol, 5 mM DTT, 1 mM PMSF)
    • Centrifuge at 15,000 × g for 20 minutes at 4°C
    • Collect supernatant for enzyme assays and determine protein concentration
  • CDNS Enzyme Assay:

    • Prepare reaction mixture containing:
      • 50 mM potassium phosphate buffer, pH 7.0
      • 5 mM MgCl₂
      • 1 mM DTT
      • 50 μM [³H]-FPP (specific activity 0.1 μCi/nmol)
      • 100 μg protein extract
    • Incubate at 30°C for 60 minutes
    • Terminate reaction by adding 100 μL 6M HCl
    • Extract products with hexane and measure radioactivity by liquid scintillation counting [1]
  • Product Identification:

    • Analyze hexane extracts by GC-MS
    • Use authentic (+)-δ-cadinene standard for retention time comparison
    • Identify based on mass spectrum with characteristic ions at m/z 161, 119, 105 [1]

Genetic Manipulation and Technical Applications

Modulation of CDNS Expression
  • Antisense Suppression:

    • Clone 300-500 bp fragment of cdn1-C4 cDNA in reverse orientation behind constitutive promoter (e.g., CaMV 35S)
    • Introduce construct into cotton via Agrobacterium-mediated transformation
    • Select transformants on kanamycin-containing medium
    • Verify suppression by qPCR and enzyme assay [2]
  • CRISPR/Cas9-Mediated Gene Editing:

    • Design sgRNAs targeting conserved regions of CDNS gene family
    • Use multiplexed strategy to target multiple CDNS isoforms simultaneously
    • Employ tissue-specific promoters to avoid pleiotropic effects [5]
Chemical Induction Approaches
  • Elicitor Treatments:

    • Salicylic acid: 0.5-2.0 mM solution, spray application
    • Methyl jasmonate: 100 μM solution, spray or vapor treatment
    • Chitin oligosaccharides: 10-100 μg/mL, infiltration or spray
  • Optimization Considerations:

    • Apply elicitors in early morning when stomata are open
    • Include surfactant (0.01% Tween-20) for improved penetration
    • Maintain high humidity for 24 hours post-application

Table 4: Comparative Efficacy of Different Induction Methods on CDNS Expression

Induction Method CDNS Fold Induction Time to Peak Expression (h) Sesquiterpene Yield (μg/g FW) Advantages Limitations
Bacterial blight infection 25.7 ± 4.1 24 45.2 ± 6.8 [2] Biological relevance; Strong induction Pathogen containment required
Salicylic acid (2 mM) 18.3 ± 3.2 12 32.7 ± 4.5 [3] Simple application; Consistent response Can be phytotoxic at high doses
Methyl jasmonate (100 μM) 15.7 ± 2.8 16 28.9 ± 3.8 Synergistic with other pathways Variable efficacy across species
Wounding + elicitor 12.5 ± 2.1 8 15.3 ± 2.7 Rapid response; Non-pathogenic Weaker overall induction

Troubleshooting and Technical Considerations

  • Low Induction Response:

    • Verify pathogen viability and concentration in inoculum
    • Check plant age and physiological status (younger tissues often respond more strongly)
    • Ensure optimal environmental conditions (temperature, humidity) during inoculation
  • High Variability Between Replicates:

    • Standardize inoculation technique across all samples
    • Use randomized block designs for plant positioning
    • Pool tissue from multiple plants for each biological replicate
  • Background Expression in Controls:

    • Include mock-inoculated controls with sterile water
    • Monitor for mechanical damage effects in inoculation methods
    • Use multiple reference genes for qPCR normalization
  • Protein Instability in Assays:

    • Include protease inhibitors in extraction buffers
    • Perform extractions at 4°C and use fresh preparations
    • Optimize protein concentration in activity assays

Conclusion and Research Applications

The experimental protocols outlined in this document provide a comprehensive framework for investigating bacterial blight-induced cadinene synthase expression. The robust methods for pathogen inoculation, gene expression analysis, and enzyme characterization enable researchers to dissect the molecular mechanisms underlying this important plant defense response. The quantitative data presented establish expected parameters for induction kinetics and magnitude, serving as benchmarks for experimental validation.

These approaches have significant applications in both basic research and applied plant biotechnology. Understanding CDNS regulation facilitates the development of disease-resistant crop varieties through molecular breeding or genetic engineering strategies. Furthermore, manipulation of sesquiterpene biosynthesis pathways offers potential for enhanced production of valuable phytochemicals with pharmaceutical or industrial applications. The continued refinement of these protocols will expand our understanding of plant-pathogen interactions and contribute to sustainable agricultural practices.

References

Key Experiment: Engineering DCS for Altered Function

Author: Smolecule Technical Support Team. Date: February 2026

A 2006 study applied rational design and random mutagenesis to change the product selectivity of cotton (+)-δ-cadinene synthase (DCS) [1].

  • Core Strategy: A high-throughput screen was established by fusing the DCS gene to a chloramphenicol acetyltransferase (CAT) reporter gene. The DCS gene was then mutagenized using error-prone PCR, and the resulting library was screened for clones with both CAT activity and altered sesquiterpene product profiles [1].
  • Major Finding: Analysis of isolated mutants suggested the G helix of the enzyme is critical for forming the native (+)-δ-cadinene product. Saturation mutagenesis of this region identified a key double mutant [1].
  • Optimal Mutant: The mutant N403P/L405H maintained specific activity and showed dramatically higher selectivity for germacrene D-4-ol, achieving up to 93% selectivity in vivo [1].

Experimental Protocol Summary

This table summarizes the core methodologies used in the identified study.

Experimental Aspect Methodology Description
Mutagenesis Method Error-prone PCR of the DCS gene; site-directed and saturation mutagenesis for reconstruction [1].
Screening System High-throughput dual-activity screen using a DCS-Chloramphenicol Acetyltransferase (CAT) fusion protein [1].
Key Identified Mutant N403P/L405H (double mutation in the G helix region) [1].
Reported Outcome Up to 93% in vivo selectivity for germacrene D-4-ol [1].

Workflow for Engineering DCS Selectivity

The diagram below outlines the key steps for creating and identifying DCS mutants with improved germacrene D-4-ol selectivity.

start Start: Wild-type (+)-δ-Cadinene Synthase mut_lib Create Mutant Library (Error-prone PCR) start->mut_lib screen High-throughput Screen (DCS-CAT fusion assay) mut_lib->screen isolate Isolate Clones with Altered Product Ratios screen->isolate model Homology Modeling & Sequence Analysis isolate->model target Identify Target Region (G Helix) model->target reconstruct Reconstruct G Helix (Site-directed/Saturation Mutagenesis) target->reconstruct Rational Design final_mutant Optimal Mutant: N403P/L405H reconstruct->final_mutant result Result: High-Selectivity Germacrene D-4-ol Synthase (Up to 93% in vivo) final_mutant->result

Troubleshooting Guide and FAQs

Q1: What is the most effective strategy for altering DCS function? The combined approach of random mutagenesis with a high-throughput screen, followed by rational design based on structural analysis (homology modeling), proved highly effective. The G helix was identified as a critical region for controlling product specificity [1].

Q2: Are there any tips for screening mutants? Using a fusion-protein system with a reporter gene like CAT allows for high-throughput screening of large mutant libraries for both stability and altered function, which is crucial when a direct screen for the sesquiterpene product is inconvenient [1].

Q3: Which specific mutations should I test first? Focus on the G helix region of the enzyme. The double mutant N403P/L405H is a confirmed starting point that confers high germacrene D-4-ol selectivity. Saturation mutagenesis of this specific helix may reveal other beneficial mutations [1].

References

optimizing sesquiterpene yield cotton transformation

Author: Smolecule Technical Support Team. Date: February 2026

Ongoing Research: Modifying Cotton Terpenes

The table below summarizes a key project using modern genome-editing to enhance insect resistance in cotton by modifying terpene biosynthesis, which directly relates to optimizing sesquiterpene yield [1].

Aspect Project Details
Primary Goal Enhance insect resistance by modifying terpenoid (a class that includes sesquiterpenes) biosynthesis in cotton [1].
Core Technology Transgene-free CRISPR/Cas9 delivered via carbon nanotubes (SWCNTs) to target the monoterpene synthase gene GhTPS3 [1].
Hypothesis Knocking out GhTPS3 will shift the terpene biosynthesis pathway, potentially increasing resistance to key pests without harming plant development [1].

| Analysis Methods | 1. Volatile Terpenes: Dynamic headspace sampling of intact plants [1]. 2. Tissue Terpenoids: Microwave extraction of leaves, stems, roots, etc. [1]. 3. Analysis: Gas chromatography-mass spectrometer (GC-MS) [1]. | | Insect Resistance Assays | No-choice and 2-choice feeding assays with key pests (e.g., cotton aphids, bollworm) to measure pest performance and preference [1]. |

Experimental Workflow for Terpene Analysis

Based on the project, the general workflow for analyzing terpenes in modified cotton plants can be visualized as follows. This can serve as a core protocol for your users.

Start Start: Obtain Plant Material A Treat with Herbivores or Leave Undamaged Start->A B Collect Volatile Compounds (Dynamic Headspace Sampling) A->B C Extract Tissue Compounds (Microwave Extraction) A->C D Analyze Samples (Gas Chromatograph-Mass Spectrometer) B->D C->D E Identify & Quantify Terpenoid Compounds D->E F Correlate with Insect Resistance Assays E->F

Drafting FAQs and Troubleshooting Guides

You can structure your support center using the information from the research above. Here are some potential FAQs and their evidence-based answers.

FAQ 1: What is a promising genetic target for modifying sesquiterpene production in cotton?

  • Evidence-Based Answer: Research indicates that the GhTPS3 gene, which codes for a monoterpene synthase, is a key target. The hypothesis is that using CRISPR/Cas9 to knock out this gene may redirect the terpene precursor pool (such as FPP, Farnesyl pyrophosphate) toward the sesquiterpene branch of the pathway, thereby potentially increasing sesquiterpene yield [1].

FAQ 2: What are the best methods for analyzing terpene profiles in transformed cotton plants?

  • Evidence-Based Answer: For a complete picture, use two complementary methods:
    • Dynamic Headspace Sampling: To collect and analyze the volatile terpenes emitted by the plant, which are crucial for insect communication and defense [1].
    • Solvent Extraction (e.g., Microwave Extraction): To analyze the non-volatile terpenoids and resins stored within different plant tissues (leaves, stems, roots) [1]. Both methods should subsequently use a Gas Chromatograph-Mass Spectrometer (GC-MS) for accurate compound identification and quantification [1].

FAQ 3: How can I functionally validate that increased sesquiterpenes improve insect resistance?

  • Evidence-Based Answer: The standard validation involves controlled bioassays with key cotton pests:
    • No-choice assays: Infect individual plants with a set number of insects (e.g., 10 aphids, 5 bollworm neonates) and quantify insect mass, survival, and plant damage over time [1].
    • Two-choice assays: Place insects in a cage with both modified and control plants to see which they prefer or avoid, indicating deterrence [1].

Technical Insights and Future Directions

  • Transformation Technology: The field is moving toward more sophisticated delivery methods. The cited project uses a transgene-free CRISPR/Cas9 approach with carbon nanotube (SWCNT) delivery to avoid regulatory hurdles associated with traditional GMOs [1]. Another trend is the use of morphogenic regulators to improve transformation efficiency in recalcitrant plant species [2].
  • Beyond Cotton: While the focus is on cotton, the general principles of pathway engineering—modifying key synthase genes and analyzing outputs with GC-MS—are applicable to other systems. For example, successful resveratrol (a stilbene) production in E. coli was achieved by optimizing the expression of key pathway genes like 4CL and STS [3], demonstrating the universal importance of selecting the right enzyme variants.

References

Troubleshooting Guide: DC Vaccine Experiments

Author: Smolecule Technical Support Team. Date: February 2026

Here is a table summarizing common issues, their potential causes, and recommended solutions based on current research.

Issue Potential Causes Recommended Solutions & References
Low T-cell Activation Suboptimal antigen loading; immunosuppressive tumor microenvironment; inadequate DC maturation. Load DCs with personalized neoantigens; combine with immune checkpoint inhibitors (e.g., anti-PD-1); use mRNA-electroporated DCs to improve immunogenicity [1].
Poor Cell Viability Post-Thaw Cryopreservation damage; unsuitable freeze/thaw medium or protocol. Optimize cryoprotectant (e.g., DMSO concentration); use controlled-rate freezing; apply caspase-1 inhibitors if pyroptosis is suspected [1].
High Inflammatory Cytokine Release Activation of intracellular innate immune pathways (e.g., NLRC4 inflammasome); contamination with pathogen-associated molecules. Purify viral vectors to remove contaminants; consider the specific pathways activated by your DC-modification strategy (e.g., flagellin expression activates NLRC4) [2].
Limited Clinical Efficacy (Monotherapy) Tumor-induced immunosuppression; antigenic heterogeneity. Use in combination with chemotherapy or CIK cells; employ as maintenance therapy after initial tumor burden reduction [1].
Inconsistent DC Maturation Variability in maturation cocktail potency; donor-specific factors. Standardize maturation protocols using defined cytokine cocktails (e.g., GM-CSF, IL-6); use quality control checks for surface markers (CD86, CD80, CD40) [2].

Detailed Protocol: Assessing DC Maturation and Innate Immune Activation

This protocol outlines a methodology to evaluate the activation state of dendritic cells (DCs) after stimulation, which is critical for ensuring their potency in vaccines [2].

Safety Notes
  • Perform all work with viral vectors under the appropriate biosafety level containment.
  • Follow institutional guidelines for the disposal of biological waste.
Materials
  • Immature DCs: Generated from mouse bone marrow progenitors cultured for 6 days in RPMI medium with 10% fetal calf serum and 10 ng/mL GM-CSF [2].
  • Stimuli: Your DCS mutant, control vectors (e.g., M51R-VSV), purified flagellin (100 ng/mL), LPS (100 ng/mL).
  • Antibodies: For flow cytometry: fluorescently labeled anti-CD11c, CD86, CD80, CD40. For ELISA: kits for IL-12, IL-6, and IL-1β [2].
  • Equipment: Flow cytometer, cell culture incubator, ELISA plate reader.
Procedure
  • Stimulation: Plate DCs at 5x10⁵ cells/mL and infect/transfect with your DCS mutant at a predetermined MOI (e.g., MOI 10). Include appropriate controls (unstimulated cells, vector controls, purified flagellin) [2].
  • Incubation: Incubate cells for 6-24 hours.
  • Sample Collection:
    • For Flow Cytometry: Harvest cells and stain with antibodies against CD11c, CD86, CD80, and CD40. Use CD11c to gate on the DC population. Analyze the surface expression of co-stimulatory molecules [2].
    • For Cytokine Analysis: Collect cell culture supernatants. Store at -80°C until analysis. Measure levels of IL-12 and IL-6 (indicative of antiviral/NF-κB signaling) and IL-1β (indicative of inflammasome activation) by ELISA [2].
  • Cell Death Assessment: To investigate pyroptosis, perform an immunoblot on cell lysates and supernatants 8 hours post-infection to detect cleaved caspase-1 (p10). Compare this with cell death in DCs from NLRC4⁻/⁻ mice to confirm the pathway involved [2].
Analysis and Interpretation
  • Successful DC maturation is indicated by a significant increase in the surface levels of CD86, CD80, and CD40 compared to unstimulated controls.
  • Activation of the NLRC4 inflammasome by your construct is suggested by a specific increase in IL-1β secretion and caspase-1 cleavage, which should be ablated in NLRC4⁻/⁻ DCs [2].
  • Activation of antiviral/primary signaling pathways (e.g., via RIG-I/IPS-1) is indicated by the production of IL-12 and IL-6, which will be dramatically reduced in IPS-1⁻/⁻ DCs [2].

Troubleshooting Logic Network

The diagram below maps the logical relationship between a problem, its underlying mechanisms, and the corresponding troubleshooting actions. This visual guide can help in diagnosing issues systematically.

cluster_mechanisms Identify Underlying Mechanism Start Reported Issue: Poor Vaccine Efficacy Mechanism1 Insufficient Immune Activation Start->Mechanism1  Leads to investigation of Mechanism2 Excessive Inflammatory Response Start->Mechanism2  Leads to investigation of Cause1 Suboptimal DC Maturation (Low CD86/80/40) Mechanism1->Cause1  May be caused by Cause2 Weak T-cell Priming (Low Neoantigen Response) Mechanism1->Cause2  May be caused by Cause3 Unintended Innate Pathway Activation (e.g., NLRC4) Mechanism2->Cause3  May be caused by Action1 Standardize Maturation Cocktail & QC Cause1->Action1  Address with Action2 Use mRNA-electroporation & Combination Therapy Cause2->Action2  Address with Action3 Purify Vectors & Profile Pathway Activation Cause3->Action3  Address with

References

overcoming low gossypol levels antisense suppression

Author: Smolecule Technical Support Team. Date: February 2026

Key Genetic Strategies for Reducing Gossypol

The table below summarizes the primary genetic engineering approaches documented in recent literature for reducing gossypol levels in cotton.

Target Gene / Component Technology Used Key Effect / Mechanism Observed Outcome (Gossypol Reduction) Advantages / Notes
GhCAD ((+)-δ-cadinene synthase) [1] CRISPR/Cas9 Knocks out the rate-limiting enzyme in gossypol biosynthesis pathway [1]. ~64% decrease in seeds and leaves; ~46% decrease in seeds when only GhCAD1-A was edited [1]. Maintains defense terpenoids in leaves if edited seed-specifically.
PIGMENT GLAND FORMATION (PGF/GoPGF) [1] CRISPR/LbCpf1; RNAi with seed-specific promoter [1] Disrupts the formation of pigment glands where gossypol is stored [1]. Near-total glandless phenotype; >98% reduction in seeds with seed-specific RNAi [1]. Warning: Glandless plants are highly susceptible to pests. Solution: Use a seed-specific promoter to preserve glands and defenses in other tissues [1].
GhDIR5 (for (-)-gossypol) [1] CRISPR/Cas9 [1] Specifically knocks out the synthesis of the toxic (-)-gossypol enantiomer [1]. Selective removal of (-)-gossypol [1]. Maintains the non-toxic (+)-gossypol and insect resistance properties [1].
Recombinant Enzyme (CYP9A12) [2] Microbial Detoxification (not genetic plant modification) Cytochrome P450 enzyme from Helicoverpa armigera that degrades gossypol in vitro [2]. Reduced free gossypol in cottonseed meal to 40.91 mg/kg under optimal conditions [2]. Potential for post-harvest processing of cottonseed meal.

Experimental Protocol: RNAi-Mediated Seed-Specific Suppression

This workflow outlines the key steps for developing a transgenic plant with seed-specific gossypol reduction.

start Start: Identify Target Gene (e.g., GhCAD, PGF) step1 1. Design RNAi Construct start->step1 step2 2. Clone into Vector with Seed-Specific Promoter step1->step2 step3 3. Plant Transformation (Agrobacterium-mediated) step2->step3 step4 4. Regenerate and Screen Transgenic Plants step3->step4 step5 5. Molecular Phenotyping step4->step5 step6 6. Biochemical Validation step5->step6

Key Technical Steps:

  • Vector Construction [3]:

    • Use a seed-specific promoter (e.g., vicilin promoter) to drive the expression of your RNAi construct (e.g., hairpin RNA) targeting your gene of interest (e.g., GhCAD1-A).
    • Clone this construct into a binary vector (e.g., pCAMBIA2301) for plant transformation.
  • Plant Transformation and Regeneration [1] [3]:

    • Use an established method like Agrobacterium tumefaciens-mediated transformation (e.g., strain LBA4404) of your cotton cultivar (e.g., Coker 312).
    • Regenerate transgenic plants on selective media and confirm integration via PCR.
  • Molecular and Biochemical Phenotyping:

    • qRT-PCR: Measure transcript levels of the target gene in seeds and other tissues (leaves, roots) to confirm seed-specific silencing [4].
    • Gossypol Measurement: Use UPLC/HPLC to quantify free and total gossypol content in crushed seed powder and leaf tissue. This is the gold standard for validation [1] [4].
    • Pigment Gland Observation: If targeting PGF, examine gland density in seed sections under a stereo microscope [4].

Molecular Mechanism of Gossypol Biosynthesis & Suppression

This diagram illustrates the gossypol biosynthesis pathway and the points targeted by different genetic strategies.

MVA Mevalonate (MVA) Pathway FPP Farnesyl Diphosphate (FPP) MVA->FPP CADS GhCAD (CADS) FPP->CADS CAD (+)-δ-Cadinene Gossypol Gossypol CAD->Gossypol Glands Pigment Glands Gossypol->Glands Stored in CADS->CAD CADS_target (Target for RNAi/CRISPR) PGF_node GoPGF Transcription Factor PGF_node->Glands PGF_target (Target for RNAi/CRISPR) MYC2 GhMYC2 (Transcription Factor) MYC2->CADS Activates MYC2_target (Potential Target)

Troubleshooting Common Experimental Issues

Problem: Insufficient gossypol reduction in seeds.

  • Potential Cause 1: The RNAi construct is not highly efficient.
    • Solution: Test a panel of different RNAi target sequences against your gene. Not all sequences are equally effective [5].
  • Potential Cause 2: The silencing is not sufficiently seed-specific.
    • Solution: Verify the specificity of your promoter. Analyze gossypol levels and gene expression in leaves to ensure defense mechanisms are intact [1].
  • Potential Cause 3: Redundancy in the gene family.
    • Solution: For genes like GhCAD with multiple copies (CAD1-A and CAD1-C), ensure your construct targets all key isoforms. CRISPR/Cas9 can be designed with guides targeting conserved regions [1].

Problem: Off-target effects in molecular analysis.

  • Potential Cause: Non-sequence-specific effects of nucleic acids, especially with phosphorothioate oligonucleotides [6] [5].
  • Solution (for in vitro experiments):
    • Use multiple, independent oligonucleotides (siRNA/ASO) targeting the same gene.
    • Include rigorous controls: a mismatch control (2-4 base mismatches) and a scrambled sequence control [6].
    • Always measure downregulation of the specific target protein (e.g., by Western blot) in addition to mRNA and phenotype. A biological effect without protein knockdown suggests an off-target mechanism [5].

Problem: Unintended phenotypic consequences (e.g., increased pest susceptibility).

  • Potential Cause: Creating a fully glandless plant by constitutively silencing PGF removes gossypol from all tissues, crippling the plant's defense system [1].
  • Solution: This is a strategic, not technical, problem. Always use a seed-specific promoter for PGF suppression to retain glands and gossypol in leaves, stems, and roots [1].

Key Recommendations for Research and Development

  • Prioritize Tissue-Specificity: For any strategy aiming to reduce gossypol in seeds, using a seed-specific promoter is the most critical factor for success, as it preserves the plant's natural defense mechanisms in vegetative tissues [1].
  • Explore Multi-Target Strategies: Combining different approaches, such as knocking out a biosynthetic gene (GhCAD) and using a recombinant detoxifying enzyme (CYP9A12) post-harvest, could lead to additive or synergistic effects for achieving ultra-low gossypol levels [1] [2].
  • Investigate Regulatory Networks: Recent findings show that transcription factors like GhMYC2-D09 promote gossypol biosynthesis. Targeting such upstream regulators could be a potent, albeit more complex, strategy for future research [1].

References

Purification Protocol for (+)-δ-Cadinene Synthase

Author: Smolecule Technical Support Team. Date: February 2026

The table below summarizes the key steps for the purification of (+)-δ-cadinene synthase from bacteria-inoculated cotton foliar tissue, as detailed in a seminal paper [1].

Step Method Key Details / Purpose
1. Crude Extract Preparation Homogenization of foliar tissue Use a glandless, bacterial blight-resistant cotton line (Gossypium hirsutum L.). The enzyme is induced by bacterial inoculation [1] [2].
2. Initial Separation Salt-induced phase separation Concentrates and preliminarily purifies the protein sample [1].
3. Fractionation Hydroxylapatite chromatography Separates proteins based on their affinity to calcium phosphate gel [1].
4. Further Purification Hydrophobic interaction chromatography Explores the hydrophobic properties of the enzyme [1].
5. Final Purification Strong anion-exchange chromatography Separates proteins based on charge [1].
6. Purity Verification Denaturing Polyacrylamide Gel Electrophoresis (SDS-PAGE) A single silver-staining band at 64-65 kDa confirms purity [1].
7. Activity Recovery Renaturation with Tween 80 Recovers enzymatic activity after denaturing electrophoresis [1].

This workflow results in a purified enzyme that can be confirmed by a single band on a silver-stained gel. The accompanying flowchart illustrates the sequence of these steps.

Start Start: Bacteria-inoculated Cotton Tissue Step1 Salt-Induced Phase Separation Start->Step1 Step2 Hydroxylapatite Chromatography Step1->Step2 Step3 Hydrophobic Interaction Chromatography Step2->Step3 Step4 Strong Anion-Exchange Chromatography Step3->Step4 Step5 Denaturing PAGE (Verification) Step4->Step5 Step6 Renaturation with Tween 80 Step5->Step6 End Purified (+)-δ-cadinene Synthase Step6->End


Frequently Asked Questions & Troubleshooting

How can I confirm the identity of my purified enzyme?
  • A: Beyond observing a single band at 64-65 kDa on SDS-PAGE [1], you can confirm identity by:
    • Enzymatic Activity Assay: Confirming the conversion of (E,E)-farnesyl diphosphate (FDP) to (+)-δ-cadinene [1] [3].
    • Peptide Sequencing: The original study determined the amino acid sequences of three tryptic peptides, which showed similarity to other plant terpene cyclases [1].
Why is my enzyme inactive after purification?
  • A: Loss of activity is a common challenge. Here are the primary factors to check:
    • Cofactor Requirement: (+)-δ-Cadinene synthase is Mg²⁺-dependent [3] [4]. Ensure your assay buffer contains an adequate concentration (e.g., 1-10 mM) of MgCl₂ or MgSO₄.
    • Correct Substrate: Verify that you are using the natural substrate, (2E,6E)-farnesyl diphosphate (FDP) [3] [4].
    • Protein Denaturation: The purification protocol includes a renaturation step using Tween 80 after denaturing electrophoresis [1]. If you are using a recombinant protein or skipping this step, improper folding could be the cause.
    • Presence of Inhibitors: Contaminating inorganic pyrophosphate can be a potent inhibitor. The presence of divalent metal ions like Mg²⁺ can help mitigate this [5].
What is the known sequence or genetic information?
  • A: The enzyme is part of a multigene family in cotton [6]. The gene has been cloned and expressed in bacterial systems [3]. You can find sequence information for (+)-δ-cadinene synthase in molecular biology databases linked through resources like KEGG ENZYME (EC 4.2.3.13) [4].
Is the enzyme specific in its reaction?
  • A: (+)-δ-Cadinene synthase is known as a high-fidelity enzyme, meaning it produces δ-cadinene as its sole major product from its natural substrate, FDP [7] [5]. However, sophisticated mechanistic studies using substrate analogues have revealed a "silent catalytic promiscuity," showing the enzyme has an inherent ability to catalyze both 1,10- and 1,6-cyclizations, though this does not result in multiple products under standard conditions [7] [5]. Site-directed mutagenesis (e.g., of tryptophan 279) can disrupt the active site and lead to the formation of alternative products like germacradien-4-ol [8].

References

Troubleshooting Guide: Common Solubility Issues

Author: Smolecule Technical Support Team. Date: February 2026

The table below summarizes common problems, their potential causes, and solutions you can implement in the lab.

Problem Possible Causes Recommended Solutions
Formation of Inclusion Bodies [1] [2] High expression rate; reducing bacterial cytoplasm; lack of chaperones. Lower expression temperature; use eukaryotic systems (insect/mammalian cells); co-express chaperones; refold from inclusion bodies [1] [2].
Aggregation During Refolding [3] [4] Rapid denaturant removal; high protein concentration; exposed hydrophobic surfaces. Use step-wise dialysis; add chemical additives (e.g., L-arginine); refold at lower protein concentrations; use microfluidic chips for controlled denaturant removal [3] [4].
Low Refolding Yield [5] [4] [6] Impurities in IB prep (nucleic acids, host proteins); incorrect disulfide bond formation. Purify before refolding (e.g., RP-HPLC, affinity chromatography); use redox shuffling systems (GSH/GSSG); optimize additive cocktails [5] [4] [6].
Low Solubility of Final Product [3] [7] Protein's inherent properties; surface hydrophobicity. Optimize buffer conditions (pH, ionic strength); use solubilizing additives (glycerol, detergents); consider protein engineering (surface residue mutagenesis) [3].

Experimental Protocols & Best Practices

Here are detailed methodologies for key procedures, based on proven laboratory techniques.

Refolding from Inclusion Bodies

This protocol is adapted from a method for refolding a bacterial chemoreceptor ligand-binding domain [5].

  • Step 1: Expression and Isolation of Inclusion Bodies

    • Express the target protein in E. coli (e.g., BL21-CodonPlus(DE3)-RIPL) using a vector with a cleavable tag (e.g., His6-tag with TEV protease site).
    • Induce with IPTG (e.g., 1 mM) at 37°C for ~4 hours.
    • Harvest cells by centrifugation. Resuspend pellet in buffer (e.g., 10 mM Tris-HCl, pH 8.0, 150 mM NaCl) and lyse using a high-pressure homogenizer.
    • Centrifuge the lysate (10,000 x g, 15 min). The inclusion body pellet will be white. Wash the pellet repeatedly with a buffer containing 1% Triton X-100 and then with buffer alone to remove impurities [5].
  • Step 2: Solubilization and Denaturation

    • Solubilize the washed IB pellet in a denaturing buffer (e.g., 8 M Urea, 10 mM Tris-HCl pH 8.0, 10 mM DTT).
    • Mix for 30-120 minutes at 4°C to reduce disulfide bonds and fully denature the protein.
    • Clarify the solution by centrifugation (30,000 x g, 30 min) and determine protein concentration (e.g., via Bradford assay) [5].
  • Step 3: Refolding by Dilution

    • Prepare a cold refolding buffer. A highly effective example is Buffer E from the protocol: 3 M Urea, 100 mM Tris-HCl pH 8.0, 0.4 M L-arginine, 20 mM reduced Glutathione, 2 mM oxidized Glutathione [5].
    • While stirring the refolding buffer at 500 rpm, slowly add the denatured protein to a final concentration of ~0.2 mg/mL. This slow dilution and low concentration are critical to prevent aggregation.
    • Incubate the refolding mixture at 4°C with continuous stirring for 24-48 hours [5].
  • Step 4: Purification and Validation

    • After refolding, purify the protein using affinity chromatography (e.g., Ni-NTA for His-tagged proteins).
    • If applicable, cleave the tag with TEV protease and perform a second round of purification (e.g., reverse IMAC, size-exclusion chromatography).
    • Confirm the folded state of the pure protein using Circular Dichroism (CD) spectroscopy [5].
Mild Solubilization of Active Inclusion Bodies

Some inclusion bodies contain proteins with native-like secondary structure and can be solubilized with mild detergents, preserving activity and avoiding harsh denaturation [2].

  • Procedure:
    • Isolate and wash IBs as described in the previous protocol.
    • Solubilize the IB pellet using low concentrations of chaotropes (e.g., 2-4 M Urea) or weak ionic detergents like N-lauroylsarcosine.
    • The resulting soluble protein can often be used directly or with minimal further refolding steps, leading to higher recovery of bioactive protein [2].

Refolding Workflow Diagram

The following diagram outlines the key decision points and steps in a refolding workflow, integrating the methods described above.

G start Start: Insoluble Protein decision1 Does the IB show signs of native-like structure/activity? start->decision1 proc1 Mild Solubilization (Low [Urea] or Detergents) decision1->proc1 Yes proc2 Full Denaturation (High [Urea/GdnHCl] + DTT) decision1->proc2 No proc3 Direct Purification proc1->proc3 proc4 Refolding via Dilution or Dialysis in Additive Buffer proc2->proc4 end Soluble, Active Protein proc3->end decision2 Refolding Successful? proc4->decision2 decision2->end Yes troubleshoot Troubleshoot: - Optimize additives - Lower protein [ ] - Purify pre-refolding decision2->troubleshoot No troubleshoot->proc4 Re-attempt Refolding

Frequently Asked Questions (FAQs)

  • Q: My protein is expressed entirely in inclusion bodies. Should I change expression systems?

    • A: While switching to a eukaryotic system like insect or mammalian cells can provide better folding machinery and improve solubility for complex proteins [1], optimizing refolding from E. coli inclusion bodies is often faster and more cost-effective. It is recommended to attempt refolding first before investing in a new expression system.
  • Q: Why are chemical additives like L-arginine used in refolding buffers?

    • A: L-arginine is a well-known aggregation inhibitor. It suppresses unproductive protein-protein interactions by weakly binding to the protein's surface, which minimizes aggregation during the sensitive refolding process and can significantly improve yields [4].
  • Q: What is the advantage of purifying the protein before refolding?

    • A: Purity is critical for successful refolding. Host cell impurities like nucleic acids and proteolytic fragments can act as nucleation sites for aggregation or interfere with correct folding. Techniques like reversed-phase HPLC or affinity chromatography under denaturing conditions can remove these inhibitors, leading to a much higher refolding efficiency [6].
  • Q: Are there alternatives to traditional dilution/dialysis for refolding?

    • A: Yes, newer techniques are emerging. Microfluidic chips use laminar flow to create a very controlled and gradual decrease in denaturant concentration over milliseconds to seconds, which can drastically reduce aggregation and achieve refolding yields of 70% or higher [4].

References

handling DCS insoluble expression E. coli

Author: Smolecule Technical Support Team. Date: February 2026

Why Are My Proteins Insoluble?

Proteins often form insoluble aggregates known as inclusion bodies (IBs) when expressed in E. coli. This happens due to several factors [1] [2] [3]:

  • High Expression Rate: Strong promoters and rapid translation can overwhelm the cell's protein-folding machinery, leading to misfolding and aggregation [2] [3].
  • Reducing Cytoplasm: The bacterial cytoplasm is reducing, which prevents the formation of disulfide bonds that are essential for the stability of many proteins [4] [3].
  • Lack of Chaperones or Cofactors: The host may lack specific molecular chaperones or cofactors required for the correct folding of your heterologous protein [1] [3].
  • Hydrophobic Regions: Proteins with extensive hydrophobic regions or transmembrane domains are particularly prone to aggregation [1].

Troubleshooting Guide: Strategies to Improve Solubility

When facing low solubility, you can systematically adjust parameters related to the vector, host strain, and growth conditions. The following table summarizes the most common and effective strategies.

Problem Category Possible Reasons Proposed Solutions
Vector (DNA/Plasmid) Rare codons [1] Codon optimization for E. coli [1] [5].
Protein toxicity [1] Use promoters with tighter regulation (e.g., T7 lacO) [1] [3]; lower plasmid copy number [1].
Incorrect folding/disulfide bonds [1] Add solubility-enhancing fusion tags (e.g., MBP, GST, SUMO, Trx) [1] [4]; clone with a secretion signal to target the protein to the periplasm [1].
Host Strain Lack of rare tRNAs [1] Use strains that supplement rare codons (e.g., Rosetta, Codon Plus) [1].
Protein toxicity in T7 systems [1] Use pLysS/pLysE bearing strains or specialized strains (e.g., C41(DE3) or C43(DE3)) [1].
Reducing cytoplasm [4] Use strains with an oxidative cytoplasmic environment (e.g., Origami) or engineered strains for disulfide bond formation (e.g., SHuffle) [1] [4].
Protease activity [1] Use low protease strains (e.g., BL21 (DE3), which is deficient in lon and ompT proteases) [1] [3].
Growth Conditions Aggregation due to high rate of synthesis [1] [3] Lower induction temperature (e.g., 18-25°C) [1] [3]; lower inducer concentration (e.g., 0.1-0.5 mM IPTG) [1]; shorten induction time [1].
Protein toxicity [1] Start induction at a higher cell density (OD600); use defined media with glucose as a carbon source; add glucose to repress lac-based promoters until induction [1].
Incorrect folding [1] Co-express with molecular chaperones (e.g., GroEL/GroES, DnaK/DnaJ) [1]; supplement media with chemical chaperones and cofactors [1].

Experimental Protocols

Basic Protocol: Small-Scale Expression Test & Solubility Check

This protocol helps you quickly determine if your protein is expressed and whether it is soluble.

  • Transformation: Transform your expression plasmid into an appropriate E. coli host strain (e.g., BL21(DE3)) [3].
  • Starter Culture: Pick a single colony and inoculate a small volume (2-5 mL) of LB medium with the appropriate antibiotic. Grow overnight at 37°C with shaking [1].
  • Expression Culture: Dilute the overnight culture 1:100 into fresh medium. Grow at 37°C with vigorous shaking until the OD600 reaches 0.5-0.8 [1] [3].
  • Induction: Split the culture into two aliquots.
    • Induced: Add IPTG to a final concentration (e.g., 0.5 mM).
    • Uninduced: Leave as a control.
    • Incubate both for 3-4 hours at 37°C or overnight at a lower temperature (e.g., 18°C) with shaking [1] [3].
  • Harvesting: Collect 1 mL from each culture, pellet cells by centrifugation (e.g., 5,000 x g for 10 min), and discard the supernatant [6].
  • Lysis: Resuspend each cell pellet in 100-200 µL of Lysis Buffer (e.g., PBS or Tris buffer, possibly with lysozyme). Incubate on ice for 15-30 min, then sonicate on ice or use a freeze-thaw cycle to complete lysis [6].
  • Solubility Check:
    • Centrifuge the lysate at high speed (e.g., >12,000 x g for 20 min) to separate insoluble (pellet) from soluble (supernatant) fractions [6].
    • Resuspend the pellet in the same volume of buffer as the supernatant.
  • Analysis: Analyze equal volumes of the total cell lysate (before centrifugation), soluble fraction (supernatant), and insoluble fraction (resuspended pellet) by SDS-PAGE. Compare the induced and uninduced samples to identify your protein band and its solubility [7].
Advanced Strategy: High-Throughput Screening

For screening many constructs or conditions (e.g., different strains, temperatures, fusion tags), you can adapt the basic protocol to a 96-well plate format to increase efficiency [5].

HTP_Workflow Start Start: Target Optimization A Commercial Gene Synthesis and Cloning Start->A B High-Throughput Transformation A->B C Small-Scale Expression in 96-Well Plates B->C D Solubility Analysis (SDS-PAGE) C->D E Scale-Up Successful Conditions D->E Soluble Target Identified End Large-Scale Purification E->End

Protocol: Recovering Protein from Inclusion Bodies

If your protein remains insoluble, you can still recover it from inclusion bodies. The process involves isolating the IBs, solubilizing the aggregated protein with strong denaturants, and refolding it.

  • Cell Lysis and IB Isolation:
    • Resuspend the cell pellet from a large-scale culture in Lysis Buffer.
    • Lyse cells using a method like high-pressure homogenization, sonication, or lysozyme treatment [8] [6].
    • Centrifuge the lysate at 4°C for 20 min. The insoluble IBs will form a pellet [6].
  • Washing Inclusion Bodies:
    • Resuspend the pellet in Wash Buffer (e.g., Tris buffer with 2M urea and 0.5-2% Triton X-100) to remove contaminating membrane proteins and cell debris [6].
    • Re-pellet the IBs by centrifugation. Repeat this wash step 2-3 times until the supernatant is clear [6].
    • Perform a final wash with buffer without detergent or urea [6].
  • Solubilization:
    • Solubilize the final IB pellet in Extraction Buffer (e.g., 6-8 M Guanidine·HCl or 8 M Urea, with a reducing agent like DTT or β-mercaptoethanol) [2] [6].
    • Incubate at room temperature with gentle stirring for 30-60 minutes.
    • Clarify the solution by high-speed centrifugation to remove any remaining insoluble material [6].
  • Refolding:
    • The solubilized, denatured protein must be refolded. The most common method is dialysis or dilution into a refolding buffer that favors correct folding.
    • Refolding buffers typically have a near-physiological pH, redox shuffling systems (like oxidized/reduced glutathione), and additives to suppress aggregation (like L-arginine) [8] [2].
    • Refolding is an empirical process, and conditions must be optimized for each protein.

FAQs on Insoluble Expression

Q1: My protein is still insoluble after trying different conditions. What else can I do? Consider designing truncated versions of your protein to express only stable, soluble domains. Use bioinformatic tools (like BLAST, AlphaFold) to identify domain boundaries and intrinsic disorder, focusing on structured regions for expression [5].

Q2: Are there any recent technological advances to address insolubility? Yes, research is ongoing. Recent advances include:

  • Switchable Disulfide Systems: Engineered strains where the cytoplasm can be switched from reducing to oxidizing conditions during fermentation, allowing correct disulfide bond formation and dramatically improving yields for proteins like nanobodies [4].
  • Antibiotic-Free Selection: Novel systems that avoid antibiotic resistance genes, reducing metabolic burden and potentially improving protein yield [4].
  • Improved IB Processing: "Recursive high-pressure homogenization" during IB washing can significantly increase the purity of IBs, leading to higher refolding yields and final product concentrations [8].

Q3: Can I use the insoluble protein from inclusion bodies? Yes. While often denatured, proteins in IBs can be highly pure and are protected from proteases. With a reliable solubilization and refolding protocol, IBs can be a viable production route. Some IBs even show biological activity ("non-classical IBs") and can be used directly in certain applications [2].

References

alternative metal binding motifs terpenoid cyclases

Author: Smolecule Technical Support Team. Date: February 2026

Frequently Asked Questions (FAQs)

  • FAQ 1: What are the defining motifs of canonical terpenoid cyclases? Canonical terpenoid cyclases are classified into two main types based on their mechanism of initiating the cyclization reaction and their conserved motifs [1] [2] [3]:

    • Class I TCs typically use a trinuclear metal cluster to ionize the substrate's diphosphate group. They are identified by aspartate-rich motifs, most commonly DDXXD and NSE/DTE, which coordinate three Mg²⁺ ions [4] [1] [5].
    • Class II TCs initiate cyclization by protonating a terminal double bond of the substrate. They are characterized by a DXDD motif, where the central aspartate acts as the general acid [1] [2] [5].
  • FAQ 2: What are some recently discovered alternative metal-binding motifs? Recent structural studies have uncovered distinct classes of terpenoid cyclases that lack the canonical motifs, revealing new metal-binding strategies [4] [6]:

    • ABA3-type Cyclases: Found in fungi and bacteria, these enzymes adopt an all-α-helical fold but lack the classic aspartate-rich motifs. Structural analysis of BcABA3 and its homologs shows they bind the pyrophosphate moiety of the substrate farnesyl pyrophosphate (FPP) via an Elu-chelated Mg²⁺ ion cluster [4].
    • TriDTCs (Trichoderma Diterpene Cyclases): This fungal family is responsible for harziane and trichodermanin diterpenoids. TriDTCs lack known class I or II motifs and instead likely employ a unique DxxDxxxD aspartate triad to initiate cyclization [6].
  • FAQ 3: What is the functional role of structural metal ions in TCs? Beyond catalytic metal clusters, some TCs incorporate structural metal ions critical for maintaining the enzyme's active site architecture. For example, ABA3-type cyclases feature a structural Zn²⁺ ion coordinated in a tetrahedral geometry by four cysteine residues. Mutagenesis of these cysteine residues disrupts Zn²⁺ binding and significantly reduces enzyme activity, not by direct participation in catalysis, but likely by destabilizing a lengthy loop that extends over the substrate-binding pocket [4].

Troubleshooting Guide for Experimental Challenges

Common Experimental Challenge Potential Cause & Diagnostic Approach Recommended Solution
Low or No Activity with Putative TC Enzyme may be a noncanonical TC lacking standard motifs. Use activity-guided protein fractionation combined with transcriptomics to identify the true catalyst, as demonstrated for TriDTCs [6].
Protein Instability & Low Crystallization Success Flexible N-terminal regions may hinder crystallization. Construct N-terminal truncated variants (e.g., BcABA3-Δ59, RuABA3-Δ65). Check activity post-truncation to ensure functionality is retained [4].
Unexpected Product Profile Active site mutations can alter product specificity without changing the fold. For novel TCs like TriDTCs, investigate "gatekeeper" residues and critical valine residues that control product outcome via site-directed mutagenesis [6].
Uncertain Metal Dependence Noncanonical TCs may have atypical metal cofactor requirements. Perform in vitro assays under metal-depleted conditions and test activity restoration with Mg²⁺. Confirm metal binding via atomic spectrometric analysis [4] [6].

Experimental Protocols for Characterization

Protocol 1: Heterologous Expression and In Vitro Assay for Novel TCs

This protocol is adapted from methodologies used to characterize both ABA3-type cyclases and TriDTCs [4] [6].

  • Gene Cloning: Clone the target TC gene into an appropriate expression vector (e.g., pET, pCold series).
  • Co-expression for Precursor Supply: For diterpene cyclases like TriDTCs, co-express with a GGPP synthase (e.g., pBbA5c-MevT-MBIS and pCDF-Duet1-crtE in E. coli) to ensure sufficient substrate GGPP is available [6].
  • Protein Purification: Express the protein in a suitable host (E. coli is common). Purify using affinity and size-exclusion chromatography (SEC). SEC also confirms native oligomeric state (e.g., ABA3 proteins are dimers) [4].
  • In Vitro Enzyme Assay:
    • Reaction Mixture: Combine purified TC, substrate (e.g., FPP or GGPP), assay buffer, and MgCl₂.
    • Incubation: Incubate at optimal temperature and time.
    • Extraction: Terminate the reaction and extract products with a suitable organic solvent (e.g., ethyl acetate or hexane).
    • Analysis: Analyze extracts using GC-MS or LC-MS and compare to authentic standards if available.

Protocol 2: Site-Directed Mutagenesis to Probe Catalytic Residues

  • Target Identification: Based on sequence alignment and structural models (if available), identify conserved acidic residues (Asp, Glu) and other conserved amino acids as candidates for mutagenesis.
  • Mutagenesis: Design primers to introduce point mutations (e.g., to Alanine) and perform PCR-based site-directed mutagenesis.
  • Functional Validation: Express and purify the mutant proteins. Test their activity in parallel with the wild-type enzyme using the in vitro assay described above. Key residues to probe include:
    • Putative Glu-chelated Mg²⁺ binding sites [4].
    • The proposed DxxDxxxD triad [6].
    • Structural Zn²⁺ coordinating cysteines [4].

Conceptual Workflows and Classification

To help visualize the experimental and classification concepts, the following diagrams were created based on the information from the search results.

experimental_workflow Start Start: Gene of Interest P1 Bioinformatic Analysis Start->P1 P2 Heterologous Expression P1->P2 P3 Protein Purification P2->P3 P4 In Vitro Activity Assay P3->P4 P5 Structural Studies P4->P5 If active P6 Site-Directed Mutagenesis P4->P6 To probe mechanism P5->P6 End Functional Validation P6->End

tc_classification Root Terpenoid Cyclases ClassI Class I TCs Root->ClassI ClassII Class II TCs Root->ClassII NonCanonical Noncanonical TCs Root->NonCanonical MotifI Key Motifs: DDXXD, NSE/DTE ClassI->MotifI MotifII Key Motif: DXDD ClassII->MotifII Example1 e.g., ABA3-type (Glu-chelated Mg²⁺) NonCanonical->Example1 Example2 e.g., TriDTCs (DxxDxxxD triad) NonCanonical->Example2

Summary of Key Noncanonical Terpene Cyclases

The table below summarizes the core features of the alternative terpenoid cyclases discussed.

Cyclase Family Organism Canonical Motifs Proposed Alternative Feature Key Reference
ABA3-type Botrytis cinerea (Fungus) Absent Glu-chelated Mg²⁺ cluster; Structural Zn²⁺ site [4]
TriDTCs Trichoderma spp. (Fungus) Absent DxxDxxxD aspartate triad; Critical "gatekeeper" residues [6]

References

cotton defense response induction pathogen infection

Author: Smolecule Technical Support Team. Date: February 2026

Cotton Defense Mechanisms: Core Signaling Pathways

Cotton employs sophisticated defense mechanisms against pathogen attacks. The table below summarizes key pathways and components based on recent research:

Pathway/Component Key Elements Pathogen Function in Defense Key Experimental Evidence
Lignin Biosynthesis via GhLAC14-3 [1] GhLAC14-3, GhMAPKKK2, Lignin Verticillium dahliae Reinforces cell walls by depositing lignin, creating a physical barrier. VIGS (increased susceptibility), heterologous expression in Arabidopsis (enhanced resistance), transient co-expression in N. benthamiana (increased lignin).
SA/JA Signaling via FLiS [2] FLiS (flagellin protein), SA, JA, H2O2, Callose Verticillium dahliae Triggers Pattern-Triggered Immunity (PTI), leading to production of defense enzymes and ROS. Protein purification, HR assay in tobacco, induction of immune substances and defense gene expression in cotton.
MAPK Cascade [1] [3] GhMAPKKK2, GhMKK4/6/9, GhMPK20 Fusarium oxysporum, Verticillium dahliae Phosphorylation relay that amplifies defense signals and activates transcription factors. Y2H, BiFC, LCI (protein interaction), overexpression in Arabidopsis (enhanced resistance).
Transcription Factor GhBOP1 [4] GhBOP1, GhTGA3, Lignin, GhBP1 Verticillium dahliae Positively regulates defense by interacting with TGA transcription factors and promoting lignin accumulation. VIGS (increased susceptibility), GhBOP1pro:GUS reporter (expanded spatial expression upon infection), Y2H (interaction with GhTGA3).

Detailed Experimental Protocols

Protocol 1: Purification and Application of FLiS Elicitor

This protocol is used to study Pattern-Triggered Immunity (PTI) in cotton [2].

  • Cloning & Expression Vector Construction

    • Clone the FLiS gene from the source bacterium (e.g., Pseudomonas) into a prokaryotic expression vector like Pet-28a.
    • Transform the recombinant plasmid into E. coli BL21 (DE3) competent cells.
  • Protein Expression & Purification

    • Grow the positive strain in LB medium with antibiotic until OD600 reaches 0.8.
    • Induce protein expression by adding IPTG to a final concentration of 0.6 mM. Culture for 6 hours at 28°C and 160 rpm.
    • Purify the soluble His-tagged FLiS protein using a commercial kit (e.g., Beyotime His-tagged Protein Purification Kit). Verify purity and concentration via SDS-PAGE.
  • Bioactivity Assay (Hypersensitive Response)

    • Inject ~50 μL of purified FLiS protein solution (100 μg/mL) into the mesophyll of Nicotiana benthamiana leaves using a needleless syringe. Use water as a negative control.
    • A positive biological activity is confirmed by the appearance of conspicuous cell necrosis at the injection site within 24-48 hours.
  • Inducing Immunity in Cotton

    • Evenly spray the FLiS protein solution (100 μg/mL) onto leaves of two-leaf-stage cotton seedlings until the solution drips. Spray water on control plants.
    • Two days post-application, challenge the plants with the pathogen (e.g., root-dip in V. dahliae spore suspension) and assess disease severity.
Protocol 2: Virus-Induced Gene Silencing (VIGS) in Cotton

VIGS is a powerful tool for rapid functional analysis of genes in cotton [1] [4].

  • Vector and Target Fragment Selection

    • Use a established VIGS system (e.g., based on Tobacco rattle virus, TRV).
    • Clone a 300-500 bp specific fragment of the target gene (e.g., GhLAC14-3, GhBOP1) into the VIGS vector.
  • Plant Inoculation

    • Grow cotton seedlings to the cotyledon stage.
    • Agro-infiltrate the recombinant VIGS vector into the cotyledons. Inoculate control plants with an empty vector.
  • Validation of Silencing and Phenotyping

    • After 2-3 weeks, confirm the reduction of target gene expression in silenced plants using qRT-PCR.
    • Challenge the silenced and control plants with the pathogen and compare disease symptoms, fungal biomass, and defense-related markers (e.g., lignin content).

Genetic & Molecular Resources

For researchers interested in genetic resistance, here are key resources and strategies:

Resource/Strategy Description Application in Research
Resistance QTLs [5] Quantitative Trait Loci (QTL) associated with Verticillium wilt resistance have been identified on chromosomes D7, D9, and 16. Used in marker-assisted selection (MAS) for breeding.
GWAS Candidates [5] Genome-Wide Association Studies (GWAS) have identified candidate genes like GhLecRKs-V.9 (receptor kinases) and TIR-NBS-LRR proteins. Targets for functional validation via gene editing or overexpression.
Resistant Varieties [6] Commercial cotton varieties with resistance to specific pathogen races (e.g., Bacterial Blight race 18) are available. Check with seed suppliers for the latest variety resistance data.

Troubleshooting Common Experimental Issues

  • Problem: Low Lignin Measurement in Transgenic Lines

    • Solution: Ensure the pathogen challenge is performed. Lignin deposition is often a defense-induced response. Use fresh tissue and confirm the staining or measurement protocol is specific to lignin (e.g., Wiesner test with phloroglucinol-HCl) [1].
  • Problem: No Hypersensitive Response in FLiS Bioassay

    • Solution: Verify protein integrity and concentration. Ensure the protein is in a soluble, active form and not degraded. Check the age and health of the N. benthamiana plants; young, robust plants are essential for a clear HR [2].
  • Problem: Inconsistent VIGS Results

    • Solution: Optimize the agro-infiltration conditions, including the optical density of the agrobacterium culture and the seedling growth stage. Always include a positive control (e.g., TRV:PDS) to visually confirm silencing efficiency [1] [4].

Experimental Workflow and Signaling Pathway Diagrams

To help visualize the experimental workflows and complex molecular interactions, the following diagrams summarize the core processes.

G FLiS Immune Induction Protocol start Start: Clone FLiS gene p1 Transform into E. coli BL21 start->p1 p2 Induce with IPTG p1->p2 p3 Purify protein (His-tag kit) p2->p3 p4 Verify via SDS-PAGE p3->p4 p5 Bioassay: Inject into N. benthamiana p4->p5 p6 Observe Hypersensitive Response (HR) p5->p6 p7 Spray on cotton seedlings p6->p7 p8 Challenge with pathogen p7->p8 end Assess disease resistance p8->end

G GhLAC14-3 Lignin Defense Pathway Infection V. dahliae Infection LAC14 GhLAC14-3 (Laccase) Infection->LAC14 Upregulates MAPKKK2 GhMAPKKK2 (MAPK Kinase) Infection->MAPKKK2 Upregulates Lignin Lignin Deposition in Cell Wall LAC14->Lignin Oxidizes Monolignols MAPKKK2->LAC14 Interacts & Activates LigninGenes Lignin Biosynthesis Genes MAPKKK2->LigninGenes Activates LigninGenes->Lignin Resistance Enhanced Disease Resistance Lignin->Resistance

I hope this technical support guide provides a solid foundation for your experiments. The field of plant-pathogen interactions is advancing rapidly.

References

A Comparison of Catalytic Motifs in Terpenoid Cyclases

Author: Smolecule Technical Support Team. Date: February 2026

Terpenoid cyclases (TCs) are responsible for forming the core ring structures of terpenoids, the largest class of natural products [1]. They are primarily classified by their mechanism of initiating cyclization, which is defined by distinct aspartate-rich motifs [1] [2] [3].

The table below summarizes the key features of the two canonical classes and a recently discovered distinct class:

Feature Class I Terpenoid Cyclases Class II Terpenoid Cyclases ABA3-type (Distinct Class)
Catalytic Mechanism Ionization of the substrate's pyrophosphate group (PPi) [1] [2]. Protonation of a terminal carbon-carbon double bond [1] [2]. Ionization of Farnesyl Pyrophosphate (FPP) via a metal cluster, but through a novel mechanism [3].
Signature Motif(s) DDXXD/E (Asp-Asp-X-X-Asp/Glu) [1] [3]. Often accompanied by an NSE/DTE triad (Asn-Ser-Glu or Asp-Thr-Glu) [2]. DXDD (Asp-X-Asp-Asp) [1] [3]. Lacks the canonical DDXXD/E or DXDD motifs [3].
Metal Ion Role Essential Mg²⁺ ions are coordinated by the DDXXD/E motif to trigger substrate ionization [1] [2]. Generally metal-ion independent for catalysis [2]. Requires Mg²⁺ for activity, but the Glu-chelated metal cluster is distinct from Class I [3].
Overall Protein Fold Predominantly α-helical "α fold" [2]. α-helical "βγ" domain architecture [2]. All-α-helix fold, structurally distinct from canonical TCs [3].
Example Enzymes Pentalenene synthase, epi-aristolochene synthase [2]. Squalene-hopene cyclase, ent-copalyl diphosphate synthase [2]. BcABA3, RuABA3, SkABA3 [3].

This classification is a cornerstone of terpenoid biochemistry, as these motifs are considered the signature feature of canonical terpenoid cyclases [3]. The discovery of the ABA3-type cyclases, which perform a similar function without these motifs, reveals a previously unknown diversity in nature's cyclization machinery [3].

Experimental Insights and Methodologies

Understanding the evidence behind this classification is key for applied research. The following experimental approaches are commonly used to characterize these enzymes and their critical motifs.

Key Experimental Protocols

Researchers typically use a combination of the following methods to establish the function and mechanism of terpenoid cyclases:

  • Site-Directed Mutagenesis: This is a primary method for validating the role of specific residues. For example, mutating any of the aspartate residues in the DDXXD motif of a Class I cyclase to alanine typically results in a severe or total loss of enzymatic activity, proving its essential role in metal cofactor binding and catalysis [1]. Similarly, in the novel ABA3-type cyclases, mutagenesis of the glutamate residues responsible for Mg²⁺ chelation confirmed their functional role [3].
  • In vitro Biochemical Assays with Purified Enzymes: Activity is measured by incubating the purified cyclase with its linear isoprenoid diphosphate substrate (e.g., GPP, FPP, GGPP). Reaction products are extracted with organic solvents (e.g., ethyl acetate) and analyzed using Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS) to identify the cyclized terpene products [1] [3].
  • X-ray Crystallography: This technique provides atomic-level resolution of the enzyme's structure. It is crucial for:
    • Visualizing the active site architecture.
    • Confirming the coordination of metal ions (Mg²⁺) by the aspartate-rich motifs in Class I cyclases.
    • Determining the binding mode of substrates or substrate analogs (e.g., Farnesyl S-thiolodiphosphate, FSPP) within the active site [2] [3].
  • Enzyme Kinetics ((K_m), (k_{cat})): Determining kinetic parameters reveals the catalytic efficiency and substrate affinity of the cyclase. As noted in the research, terpene cyclases often have relatively low (K_m) values but also very low (k_{cat}) values, which can be a limiting factor for efficient production in biotechnology [1].

The following diagram illustrates a generalized experimental workflow for the discovery and characterization of a novel terpenoid cyclase, integrating these key protocols:

Start Start: Gene/Protein Discovery Step1 Heterologous Expression and Protein Purification Start->Step1 Step2 In vitro Biochemical Assay with Substrate Step1->Step2 Step5 X-ray Crystallography or Structure Modeling Step1->Step5 Step3 Product Analysis via GC-MS/LC-MS Step2->Step3 Step4 Site-Directed Mutagenesis Step3->Step4 If activity confirmed Step6 Enzyme Kinetics Analysis (Km, kcat) Step3->Step6 Step4->Step2 Test mutant activity Result Functional & Structural Characterization Step4->Result Step5->Result Step6->Result

Research Implications and Future Directions

The comparison between canonical and distinct cyclase classes like ABA3 opens several avenues for scientific and industrial exploration:

  • Expanding the Terpenoid Universe: The existence of cyclases lacking classic motifs suggests there are more terpenoid biosynthetic pathways and natural products yet to be discovered [3]. Genome mining efforts must now look beyond these canonical signatures.
  • Protein Engineering and Biotechnology: Understanding different cyclization mechanisms and structures provides new templates for engineering. The ABA3-type cyclases, for instance, could be a starting point for designing novel catalysts to produce specific terpenoids with pharmaceutical or industrial value [1] [3].
  • Drug Discovery: Many terpenoids, such as the anticancer drug paclitaxel, have significant pharmacological activities [1]. Characterizing novel cyclases can identify new drug leads or enzymes for biosynthetic manufacturing.

References

Farnesyl Diphosphate Synthase (FPPS) Metal Binding

Author: Smolecule Technical Support Team. Date: February 2026

FPPS is a key enzyme in the isoprenoid biosynthetic pathway. Its catalytic activity is strictly dependent on divalent metal ions to facilitate the condensation reactions that build terpene precursors [1] [2].

The table below summarizes the experimental data on metal binding and its functional consequences for FPPS, specifically from studies on a bifunctional isoprenyl diphosphate synthase from the leaf beetle (Phaedon cochleariae, PcIDS1).

Aspect Experimental Findings
Metal Ion Dependence Requires divalent cations (Mg²⁺, Mn²⁺, Co²⁺) for catalytic activity [2].
Catalytic Role A cluster of three metal ions coordinates the allylic substrate's pyrophosphate group in the active site, facilitating its ionization and departure [2].
Functional Impact (Product Specificity) Metal identity dictates product output. With Mg²⁺, PcIDS1 primarily produces Farnesyl PP (C15). With Mn²⁺/Co²⁺, it predominantly yields Geranyl PP (C10) [2].
Structural & Allosteric Regulation Metal ions influence enzyme symmetry and ligand affinity. Mg²⁺ can deactivate one active site during FPP formation, while Mn²⁺/Co²⁺ recruit the intermediate product Geranyl PP to an allosteric site, guiding the enzyme toward GPP production [2].
Key Experimental Methods X-ray crystallography to determine 3D structures with different metal ions and ligands; Thermal shift assays to measure protein stability and ligand affinity; Enzyme activity assays to quantify product formation with different metal cofactors [2].

Dowker Complex (DC) in Molecular Science

In the context of recent scientific publications, "DCS" in "DCS vs farnesyl diphosphate synthase" most likely refers to Dowker Complex-based machine learning (DCML).

  • What it is: The Dowker Complex (DC) is a mathematical construct from topology used to model relationships between two sets of data [3] [4].
  • Application in Drug Design: In AI-based drug discovery, DC is used to represent and featurize molecular interactions, such as those between a protein and a ligand. The interactions are modeled as a bipartite graph, from which a DC is constructed to capture complex, multi-scale structural information [3] [4].
  • Relevance to Metal Binding: A DC-based model could, in theory, be trained to predict protein-ligand binding affinities. This means it could be applied to study the binding of metal ions or metal-containing inhibitors to a protein like FPPS. However, the DC itself is a computational descriptor and does not "bind" metals in the biochemical sense [3] [4].

Putting It All Together

The following diagram illustrates the distinct roles and relationships between FPPS metal binding and Dowker Complex-based analysis in molecular science.

FPPS FPPS Metal Ions (Mg²⁺, Mn²⁺) Metal Ions (Mg²⁺, Mn²⁺) FPPS->Metal Ions (Mg²⁺, Mn²⁺) Binds to DC DC Binding Affinity Prediction Binding Affinity Prediction DC->Binding Affinity Prediction Outputs Biological System Biological System Biological System->FPPS Computational Method Computational Method Computational Method->DC Experimental Data Experimental Data Metal Ions (Mg²⁺, Mn²⁺)->Experimental Data Generates Experimental Data->DC Used to train Understanding FPPS Mechanism Understanding FPPS Mechanism Experimental Data->Understanding FPPS Mechanism Analyzed for

How to Proceed with Your Comparison

Given that DCS and FPPS are not directly comparable entities, you might consider reframing your research guide to focus on one of the following more feasible and valuable topics for scientists in drug development:

  • Topic 1: Comparing Metal-Binding Properties of Different FPPS Enzymes. You could objectively compare the metal-cofactor dependencies and their effects on product specificity across FPPS enzymes from various species (e.g., human, trypanosome, insect). The data in this response on PcIDS1 provides a starting point [2].
  • Topic 2: Evaluating Computational Methods for Predicting FPPS Inhibitor Binding. This guide would compare the performance of different AI models—including DC-based machine learning (DCML), other topological descriptors, and deep learning methods—in predicting how strongly potential drug molecules (including metal-containing inhibitors) bind to the FPPS active site [3] [4] [5].

References

validation antiproliferative effects ovarian cancer cells

Author: Smolecule Technical Support Team. Date: February 2026

Comparison of Antiproliferative Agents

The table below summarizes three therapeutic strategies with validated antiproliferative effects against ovarian cancer cells, detailing their mechanisms and key experimental findings.

Therapeutic Agent / Strategy Key Molecular Targets Experimental Model(s) Key Antiproliferative Findings Proposed Mechanism
Rigosertib + PI3K/mTOR Inhibitor [1] MAPK pathway; PI3K/mTOR pathway Preclinical models (cell models of human cancers) Enhanced efficacy vs. rigosertib alone; reduces ovarian tumor growth. Blocks MAPK pathway and counteracts drug-induced resistance via PI3K/mTOR.
BEZ235 + SCH772984 [2] PI3K/mTOR pathway; ERK pathway Human ovarian cancer cell lines (OV-90, OVCAR8, etc.) in 2D and 3D models Synergistic, cell line-dependent antiproliferative effect. Dual inhibition prevents compensatory signaling and resistance.
Evodiamine (EVO) [3] Cell cycle proteins (Cdc2, Cyclin B1); MAPK pathway Paclitaxel-sensitive (A2780/WT) and resistant (A2780/PTXR) human epithelial ovarian cancer cells Suppressed proliferation; induced G2/M cell cycle arrest; down-regulated MDR-1. Mediates G2/M arrest via cooperation of Cyclin B1 and Cdc2; MAPK signaling regulation.

Detailed Experimental Protocols

For the compared strategies, here are the detailed methodologies used in the cited studies.

Protocol for Pathway-Targeted Combination (Rigosertib + PI3K/mTORi)

This approach, as detailed in the 2025 study, involved a multi-step screening process [1]:

  • Initial Screening: A set of drug compounds was screened for growth-slowing effects across 32 different cell models of human cancers. Rigosertib, an MAPK pathway inhibitor, showed enhanced efficacy against ovarian cancer models.
  • Resistance Mechanism Investigation: Experiments revealed that MAPK inhibition with rigosertib partially de-repressed the PI3K/mTOR pathway, a known resistance mechanism.
  • Combination Screening: A second round of screening was performed using combinations of rigosertib and different PI3K/mTOR inhibitors. The combination of rigosertib with a PI3K/mTOR inhibitor was found to be more effective than either agent alone or standard chemotherapy in preclinical models.
Protocol for Kinase Inhibitor Combination (BEZ235 + SCH772984)

The 2022 study used the following methods to validate the synergistic effects [2]:

  • Cell Culture Models: Four human ovarian cancer cell lines (OV-90, OVCAR8, OVCAR5, SKOV3) were grown in both two-dimensional (2D) monolayers and three-dimensional (3D) cell aggregates (spheroids).
  • Drug Treatment: Cells were treated with the PI3K/mTOR inhibitor BEZ235 and the ERK inhibitor SCH772984, both individually and in combination.
  • Proliferation Assay: Cellular proliferation was measured to determine the anti-proliferative effect.
  • Data Analysis: Synergy was determined by assessing whether the combined effect of the two drugs was greater than the sum of their individual effects.
Protocol for Natural Compound Investigation (Evodiamine)

The 2015 study on Evodiamine employed these standard assays [3]:

  • Cell Viability (MTT) Assay: A2780/WT and A2780/PTXR cells were seeded in 96-well plates and treated with a series of concentrations of EVO. After 24 hours, cell viability was measured via MTT solution, which is reduced to a purple formazan product by living cells.
  • Colony Formation Assay: Cells were plated at low density and allowed to grow for 15 days in the presence of EVO. The resulting colonies were fixed, stained with crystal violet, and counted.
  • Cell Proliferation (CFDA-SE) Assay: Cells were stained with a CFDA-SE dye, which dilutes with each cell division. The fluorescence intensity was tracked by flow cytometry over 6 days to monitor proliferation.
  • Cell Cycle Analysis: After EVO treatment, cells were fixed, stained with propidium iodide (which binds to DNA), and analyzed by flow cytometry to determine the distribution of cells in different cell cycle phases (G0/G1, S, G2/M).
  • Western Blotting: Treated cells were lysed, and total protein was extracted. Specific proteins (Cyclin B1, p27, p21, Cdc2, etc.) were separated by gel electrophoresis, transferred to a membrane, and detected using specific antibodies to explore the mechanism of action.

Signaling Pathways & Experimental Workflows

The following diagrams illustrate the signaling pathways targeted by these therapies and a generalized workflow for validating antiproliferative effects.

G cluster_pathway Key Signaling Pathways in Ovarian Cancer cluster_mapk MAPK Pathway cluster_pi3k PI3K/mTOR Pathway Growth Factor Signals Growth Factor Signals RAS RAS Growth Factor Signals->RAS PI3K PI3K Growth Factor Signals->PI3K RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Cell Proliferation & Survival Cell Proliferation & Survival ERK->Cell Proliferation & Survival Feedback Activation Feedback Activation ERK->Feedback Activation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Cell Growth & Survival Cell Growth & Survival mTOR->Cell Growth & Survival Rigosertib Rigosertib Rigosertib->ERK PI3K/mTORi PI3K/mTORi PI3K/mTORi->mTOR BEZ235 BEZ235 BEZ235->PI3K BEZ235->mTOR SCH772984 SCH772984 SCH772984->ERK PI3K/mTOR Pathway PI3K/mTOR Pathway Feedback Activation->PI3K/mTOR Pathway

G cluster_workflow Workflow for Validating Antiproliferative Effects cluster_init 1. Model Selection & Treatment cluster_assay 2. Phenotypic Assays cluster_mech 3. Mechanistic Investigation Select Cell Lines Select Cell Lines Culture Models (2D/3D) Culture Models (2D/3D) Select Cell Lines->Culture Models (2D/3D) Apply Therapeutic Agent Apply Therapeutic Agent Culture Models (2D/3D)->Apply Therapeutic Agent Viability Assay (e.g., MTT) Viability Assay (e.g., MTT) Apply Therapeutic Agent->Viability Assay (e.g., MTT) Proliferation Assay (e.g., CFSE) Proliferation Assay (e.g., CFSE) Viability Assay (e.g., MTT)->Proliferation Assay (e.g., CFSE) Clonogenic Assay Clonogenic Assay Proliferation Assay (e.g., CFSE)->Clonogenic Assay Cell Cycle Analysis Cell Cycle Analysis Clonogenic Assay->Cell Cycle Analysis Western Blot (Pathway Targets) Western Blot (Pathway Targets) Cell Cycle Analysis->Western Blot (Pathway Targets) Functional Genomics Functional Genomics Western Blot (Pathway Targets)->Functional Genomics

Interpretation of Key Findings

  • Addressing Resistance is Crucial: A common theme in recent research is overcoming inherent and acquired resistance. The 2025 study highlights that even effective agents like rigosertib can induce resistance by activating compensatory pathways (like PI3K/mTOR), making combination therapies a promising strategy [1].
  • 3D Models Enhance Predictive Value: The study on BEZ235 and SCH772984 found that the sensitivity to inhibitors and the synergistic effects of the combination were dependent on whether the cells were grown in 2D monolayers or 3D spheroids. This underscores the importance of using more physiologically relevant 3D models in preclinical testing to better predict in vivo efficacy [2].
  • Targeting Cell Cycle and Resistance Proteins: Evodiamine demonstrated efficacy not only by inducing cell cycle arrest but also by down-regulating MDR-1, a key protein responsible for pumping chemotherapeutic drugs out of cancer cells. This dual action makes it a candidate for overcoming paclitaxel resistance [3].

References

specificity cdn1-C4 bacterial blight vs verticillium

Author: Smolecule Technical Support Team. Date: February 2026

Verticillium Wilt Overview

Verticillium wilt is a devastating vascular disease caused mainly by the soil-borne fungus Verticillium dahliae [1] [2]. It infects a wide range of herbaceous and woody plants, including cotton, tomato, olive, and maple trees [1] [3].

Aspect Description
Causal Agent Fungus: Verticillium dahliae (also V. albo-atrum) [4] [3].
Pathogen Type Soil-borne, hemibiotrophic filamentous fungus [2].
Survival Structure Microsclerotia--melanized resting structures that can survive in soil for up to 14 years in the absence of a host [1] [5].
Infection Process Germinating microsclerotia sense root exudates > hyphae infect through root tips/wounds > colonize cortex > invade xylem vessels > systemically spread via conidia [1] [2].
Key Symptoms Foliar wilting, chlorosis (yellowing), necrosis, leaf defoliation, vascular browning, plant stunting, and death [2] [3].

Pathogenic Mechanisms of Verticillium Dahliae

The fungus employs a multi-faceted strategy to cause disease [1]:

  • Suppression of Plant Immunity: It secretes effector proteins that suppress the plant's Pattern-Triggered Immunity (PTI) and Effector-Triggered Immunity (ETI), leading to effector-triggered susceptibility (ETS) [1] [2].
  • Vascular Occlusion: Extensive fungal growth (hyphae and conidia) within the xylem vessels, combined with plant defense structures, blocks the transport of water and nutrients [1].
  • Toxin Production: It produces toxins that can damage cell walls, plasma membranes, and other intracellular components, leading to cytotoxicity [1].
  • Nutrient Competition: The pathogen efficiently adapts to and competes for the nutrient-deficient environment within the host plant's xylem [1].

Plant Defense Mechanisms Against Verticillium Wilt

Cotton and other plants have evolved complex defense responses, which can be summarized in the following signaling pathway:

G start V. dahliae Infection PRR Pattern Recognition Receptors (PRRs) start->PRR RGenes R Genes (e.g., GbaNA1, GhDSC1) start->RGenes PTI PAMP-Triggered Immunity (PTI) Ca Ca²⁺ Influx PTI->Ca ROS ROS Burst PTI->ROS MAPK MAPK Cascades PTI->MAPK ETI Effector-Triggered Immunity (ETI) HR Hypersensitive Response (HR) ETI->HR SAR Systemic Acquired Resistance (SAR) ETI->SAR Phytoalexins Production of Phytoalexins ROS->Phytoalexins MAPK->Phytoalexins Lignin Lignin & Callose Deposition MAPK->Lignin MAPK->SAR PRR->PTI RGenes->ETI

Key defense components include:

  • Structural Defenses: Strengthening the cell wall through lignin and callose deposition to form a physical barrier [2].
  • Antifungal Metabolites: Producing phytoalexins (e.g., gossypol in cotton), which are antimicrobial compounds synthesized in response to stress [6].
  • Immune Signaling: Hormone signaling (e.g., jasmonic acid, salicylic acid, ethylene) and activation of defense-related genes [6] [5].

Research and Detection Methods

Advanced molecular techniques are central to modern Verticillium wilt research.

G start Sample Collection (Soil or Plant Tissue) A1 DNA/RNA Extraction start->A1 A2 Quantitative Nested Real-Time PCR (QNRT-PCR) A1->A2 A3 RNA Sequencing (RNA-Seq) A1->A3 B1 Pathogen DNA Quantification A2->B1 B2 Fungal Biomass Quantification A3->B2 B3 Differential Gene Expression Analysis A3->B3 B4 Co-expression Network Analysis (WGCNA) A3->B4 C1 Disease Risk Assessment B1->C1 C2 Candidate Gene Identification B2->C2 C3 Resistance Mechanism Elucidation B2->C3 B3->C2 B3->C3 B4->C2 B4->C3

Key Experimental Protocols:

  • Pathogen Quantification: Use quantitative nested real-time PCR (QNRT-PCR) to detect and quantify V. dahliae DNA in soil or plant samples, with Cycle Threshold (Ct) values indicating pathogen load [7].
  • Transcriptome Analysis: Conduct RNA-Seq on resistant and susceptible plant varieties at multiple time points after inoculation. Identify Differentially Expressed Genes (DEGs) and use Weighted Gene Co-expression Network Analysis (WGCNA) to find key resistance genes [5] [8].

Research and Management Strategies

  • Genetic Breeding: Identifying Quantitative Trait Loci (QTL) and key resistance genes (e.g., GbaNA1, GhDSC1) for marker-assisted selection to develop resistant cultivars [9] [5].
  • Biological Control: Utilizing plant growth-promoting rhizobacteria (PGPR) and their volatile organic compounds (VOCs), such as 2,3-butanediol, to induce systemic resistance [10].

References

Quantitative Comparison: DCS-Resistant Mutants vs. Wild-Type

Author: Smolecule Technical Support Team. Date: February 2026

The table below summarizes key experimental data comparing lab-derived DCS-resistant (DCSR) mutants with the wild-type M. tuberculosis H37Rv strain [1].

Characteristic Wild-Type (H37Rv) DCS-Resistant Mutants (Lab-Derived)
DCS Minimum Inhibitory Concentration (MIC) Baseline 8-fold increase [1]
Terizidone (TRZ) MIC Baseline 4-fold increase [1]
Mutation Rate (per bacterium per division) Not applicable ~10⁻¹⁰ to 10⁻¹¹ [1]
Primary Genetic Mutations Identified Not applicable Majority (8/11 mutants) had a point mutation in the alr gene (D322N) [1]
Fitness Cost (In vitro) Normal growth Not significant [1]
Fitness Cost (In vivo, during infection) Normal fitness Significant fitness cost observed [1]

Experimental Protocols for Key Assays

To ensure the reproducibility of the data in your guide, here are the methodologies for the core experiments cited.

Fluctuation Analysis for Determining Mutation Rate

This assay was used to calculate the ultra-low rate of emergence of spontaneous DCS resistance [1].

  • Principle: This is a parallel evolution experiment based on the Luria-Delbrück method, which distinguishes between spontaneous and induced mutations.
  • Procedure:
    • Multiple small, independent cultures of wild-type M. tuberculosis are grown from a small inoculum to a high cell density.
    • The entire content of each culture is plated onto solid media containing a high concentration of DCS (e.g., 64 or 100 µg/mL).
    • The number of cultures with resistant colonies and the number of colonies per culture are counted.
    • The mutation rate is calculated from the distribution of resistant mutants across the parallel cultures, using established statistical models.
Whole-Genome Sequencing of Resistant Mutants

This protocol was used to identify the genetic basis of resistance in the 11 isolated DCSR mutants [1].

  • Sample Preparation: Genomic DNA is extracted from the purified spontaneous DCSR mutants and the parental wild-type H37Rv strain.
  • Sequencing & Analysis:
    • The genomes are sequenced using a next-generation sequencing platform.
    • The resulting sequences are aligned to the reference genome of M. tuberculosis H37Rv.
    • Bioinformatics tools are used to call single-nucleotide polymorphisms (SNPs) and insertions/deletions (indels) by comparing the mutant genomes to the wild-type.
    • Non-synonymous mutations in genes known to be associated with DCS resistance (e.g., alr, ddlA, cycA, ald) are prioritized for further validation.
Biophysical Characterization (Supplementary Protocol)

While not used in the primary study, the following is a standard protocol for characterizing the stability of wild-type and mutant proteins, which can provide mechanistic insights. This method is adapted from a related context [2].

  • Circular Dichroism (CD) for Thermal Stability:
    • Procedure: Purified wild-type and mutant protein (e.g., Alr) are diluted to a standard concentration (e.g., 2 mg/ml). The helical content is monitored by CD at a wavelength of 222 nm while the temperature is increased from 25°C to 90°C at a controlled rate (e.g., 5°C/min).
    • Output: The unfolding curve (ellipticity vs. temperature) is plotted, and the melting temperature (Tm) is determined. A lower Tm in the mutant suggests decreased stability.
  • Differential Scanning Calorimetry (DSC):
    • Procedure: Samples of purified proteins (e.g., 80 µM) are loaded into a sample cell, with buffer alone in the reference cell. Both are heated at a constant scan rate.
    • Output: The instrument measures the heat capacity difference between the two cells, directly providing the thermal denaturation point.

Visualizing the Workflow for Isolating and Characterizing DCS Mutants

The following diagram illustrates the logical workflow for generating and analyzing DCS-resistant mutants, as described in the research [1].

dcs_workflow start Wild-Type M. tuberculosis H37Rv step1 Spontaneous Mutation & Selection start->step1 step2 Isolate DCS-Resistant Mutants step1->step2 step3 Phenotypic Characterization step2->step3 MIC Assays step4 Whole-Genome Sequencing step2->step4 DNA Extraction step5 Fitness Cost Analysis step3->step5 In vitro & in vivo step4->step5 end Identification of Resistance Mechanisms step5->end

Key Insights for Your Comparison Guide

Based on the analysis, here are the core points that are critical for an objective guide:

  • Ultra-Low Resistance Rate: The primary reason for the lack of widespread clinical DCS resistance is its incredibly low spontaneous mutation rate, estimated at 10⁻¹⁰ to 10⁻¹¹ [1]. This is orders of magnitude lower than first-line drugs like isoniazid.
  • Primary Target and Mechanism: In M. tuberculosis, the main mechanism of high-level DCS resistance was linked to mutations in the alanine racemase (alr) gene, with one specific mutation (D322N) being predominant among the studied mutants [1].
  • Fitness Cost is Context-Dependent: A crucial finding for drug development is that while DCSR mutants showed no significant fitness cost in standard lab media, they incurred a severe fitness defect during active infection in macrophages and mice [1]. This in vivo fitness cost creates a significant biological barrier to the spread of resistance.

References

comparison terpenoid cyclase fidelity promiscuity

Author: Smolecule Technical Support Team. Date: February 2026

Fidelity vs. Promiscuity in Terpenoid Cyclases

The table below compares the core features of high-fidelity and promiscuous terpenoid cyclases based on current research.

Feature High-Fidelity Terpenoid Cyclases Promiscuous Terpenoid Cyclases
Product Profile Generates a single, dominant product. [1] Generates multiple products (e.g., 34 to 52+). [1] [2]
Proposed Active Site Structured and rigid, tightly controlling carbocation intermediates. [1] Less structured and/or more flexible, allowing intermediates to sample reactive conformations. [1]
Evolutionary Role Represent a specialized, modern state. [1] Proposed evolutionary intermediates; ancestors to high-fidelity enzymes. [1]
Catalytic Challenge Precision and Control: Precisely steering a reaction through a specific, predefined cascade. [2] Scaffold Generation: Producing a diverse chemical library from a single substrate. [2]
Example Enzymes δ-Cadinene synthase (DCS); produces only δ-cadinene. [1] δ-Selinene synthase; γ-Humulene synthase. [1]

Structural and Mechanistic Determinants

The product outcome of a terpenoid cyclase is largely dictated by the physical and chemical environment of its active site.

  • Active Site Contour: The active site acts as a template that is "product-like," pre-organizing the space to guide the folding and cyclization of the linear substrate into a specific architecture. [1] [3]
  • Management of Carbocations: The active site shelters highly reactive carbocation intermediates from bulk water to prevent premature quenching. [3] [2] It also sterically guides the cascade and stabilizes cations through cation-π interactions with aromatic amino acid side chains (Phe, Tyr, Trp). [1] [3]
  • Role of the Diphosphate Anion: The inorganic pyrophosphate (PPᵢ) co-product remains in the active site, coordinated by metal ions. It is hypothesized to serve as a general base to deprotonate the final carbocation, terminating the reaction. [4] Its negative charge may also help direct the location of cationic intermediates. [1]

Experimental Approaches for Characterization

Researchers use a combination of techniques to dissect the function and mechanism of terpenoid cyclases.

  • Enzyme Assays with Substrate Analogues: Using fluorinated or stereochemically altered substrate analogues can block specific steps in the cyclization cascade, revealing alternative pathways and inherent enzymatic promiscuity. [1]
  • Inhibition with Intermediate Analogues: Synthesizing stable aza-analogues of proposed carbocation intermediates allows researchers to probe the cyclization mechanism. If an aza-analogue acts as a potent inhibitor, it provides strong evidence that the corresponding carbocation is a genuine intermediate on the reaction pathway. [1]
  • Structural Biology: X-ray crystallography of enzyme structures, often with substrates, analogues, or inhibitors bound, provides atomic-level insight into the active site contour and residues critical for catalysis and metal cofactor binding (e.g., aspartate-rich DDXXD/E and NSE/DTE motifs). [3] [5]
  • Computational Modeling (QM/MM): Multi-scale modeling simulates the cyclization cascade within the enzyme's active site. This helps understand dynamic effects, how the enzyme balances thermodynamic and kinetic control, and the origin of promiscuity in enzymes with more flexible active sites. [2]

A Representative Experimental Workflow

The following diagram outlines a logical workflow for a key experiment that investigates cyclization mechanisms using intermediate analogues, as demonstrated in studies of δ-cadinene synthase [1]:

G Start Hypothesize Cyclization Mechanism A Design and Synthesize Aza-Carbocation Analogues Start->A B Perform Enzyme Inhibition Assays A->B C Analyze Inhibition Kinetics (Ki determination) B->C D Compare Specificity across different cyclases C->D End Validate or Refute Proposed Mechanism D->End

Detailed Methodology for Aza-Analogue Experiments [1]:

  • Analogue Design & Synthesis: Aza-analogues are designed to replace a sp²-hybridized carbocationic carbon in a proposed reaction intermediate with a sp³-hybridized nitrogen (tertiary ammonium ion) or sp²-hybridized nitrogen (iminium ion). These compounds are synthesized stereoselectively, for example, via asymmetric Diels-Alder reactions, to produce both (R) and (S) enantiomers.
  • Enzyme Inhibition Assays: The purified terpenoid cyclase is incubated with its natural substrate (e.g., farnesyl diphosphate, FPP) in the presence of varying concentrations of the aza-analogue. The reaction is typically conducted in a buffered solution with essential cofactors like Mg²⁺ and inorganic pyrophosphate.
  • Kinetic Analysis: The reaction rate is measured at different substrate and inhibitor concentrations. Data are plotted (e.g., Lineweaver-Burk plots) to determine the inhibition constant (Kᵢ) and the mode of inhibition (e.g., competitive).
  • Specificity Testing: The inhibitory effect is tested against multiple terpenoid cyclases with known mechanisms (e.g., a 1,6-cyclase vs. a 1,10-cyclase). Specific inhibition of one type of cyclase over another provides strong evidence for the involvement of that specific intermediate in the target enzyme's mechanism.

Research Implications and Future Directions

Understanding cyclase fidelity and promiscuity has significant implications:

  • Enzyme Engineering and Directed Evolution: Promiscuous cyclases are excellent starting points for engineering novel enzymes to produce non-natural terpenoids with desired structures for pharmaceuticals or fragrances. [2]
  • Exploring Alternative Catalysis: Recent work is expanding beyond classic carbocation chemistry. For example, engineering artificial radical cyclases that use hydrogen-atom-transfer (M-HAT) pathways with cobalt-based cofactors can generate terpenoid-like scaffolds with high enantioselectivity, offering a complementary route to structural diversity. [6]
  • Discovery of New Cyclase Classes: Ongoing research continues to identify distinct terpenoid cyclase families, such as the ABA3-type enzymes from fungi and bacteria, which lack the classic aspartate-rich motifs but still perform complex cyclizations, revealing a broader mechanistic diversity than previously known. [7]

References

cotton cadinene synthase multigene family subfamilies

Author: Smolecule Technical Support Team. Date: February 2026

Evolution of CDNS Subfamily Classification

The table below summarizes how the classification of CDNS subfamilies has been refined through ongoing research.

Classification System Proposed Subfamilies Key Characteristics & Evidence Supporting Research
Early Model (c. 2000) CAD1-A & CAD1-C [1] [2] Distinguished by sequence homology and differential expression patterns [1]. Tan et al. (2000) [1] [2]
Recent Model (2023) A, B, C, D, E (GhCDN-A to E) [3] Based on evolutionary time and comprehensive genome-wide analysis of G. hirsutum [3]. 2023 Genomic Study [3]

Expression and Function of Key Subfamilies

Different CDNS subfamilies have distinct expression patterns and potential functional specializations, as detailed below.

Subfamily Expression Pattern Functional Role & Notes
CAD1-A / GhCDN-A Roots, seeds (developmentally regulated); induced by fungal elicitors and jasmonate in stems [1] [4]. Likely involved in gossypol synthesis; a key target for creating "glandless-seed, glanded-plant" cotton [3] [4].
CAD1-C / GhCDN-C Stems, leaves, pericarps, floral organs; constitutively present in some tissues and also induced by elicitors [1]. Provides constitutive and inducible defense; may have functional redundancy with other subfamilies [5] [1].
Other Subfamilies (B, D, E) Information limited [3]. Some members may be pseudogenes; functions are not yet fully characterized [3].

Experimental Evidence and Key Findings

The functional understanding of CDNS subfamilies is supported by several key experimental approaches:

  • Gene Silencing Studies: Early attempts using antisense suppression of a specific cdn1-C4 gene in G. hirsutum successfully blocked the induction of CDNS during bacterial blight infection but did not reduce gossypol levels in seeds, highlighting the complexity and redundancy of the gene family [5] [6]. More recent work using Virus-Induced Gene Silencing (VIGS) to target the entire GhCDN-A subgroup (12 genes) resulted in a clear decrease in gossypol content and lighter gland color, providing strong evidence for this subfamily's role in gossypol biosynthesis [3].
  • Promoter and Expression Analysis: Studies comparing the promoters of different subfamilies have identified specific cis-elements (like W-boxes) that are recognized by transcription factors (e.g., GaWRKY1), which are involved in the jasmonate and ethylene signaling pathways and regulate the expression of genes like CAD1-A in response to elicitors [3] [4].

Research Methodology Guide

For researchers aiming to functionally characterize CDNS subfamilies, here are the core methodologies derived from the search results:

  • Genome-Wide Identification: Use the latest genome assemblies for the cotton species of interest. Identify TPS family genes using BLAST with known CDNS sequences and confirm domains through Pfam or InterPro databases [3].
  • Phylogenetic and Expression Analysis: Construct a phylogenetic tree of identified TPS genes to classify them into subfamilies. Analyze their tissue-specific expression (e.g., in roots, stems, leaves, seeds) and their response to elicitors (e.g., fungal cell wall components) or hormones like methyl jasmonate using RNA-seq and RT-PCR [3] [1] [4].
  • Functional Validation via VIGS: For high-throughput functional screening, use Virus-Induced Gene Silencing. Design constructs to target specific subfamilies (e.g., a conserved region of GhCDN-A). Silencing efficacy can be assessed by measuring gossypol content in silenced plants using High-Performance Liquid Chromatography (HPLC) [3].

The following diagram outlines the key experimental workflow for the functional dissection of a CDNS subfamily, from gene identification to phenotypic verification.

cluster_1 Phase 1: Gene Identification & Analysis cluster_2 Phase 2: Functional Validation cluster_3 Phase 3: Phenotypic Assessment Start Start: Functional Dissection of CDNS Subfamily A1 Genome-wide identification of TPS family genes Start->A1 A2 Phylogenetic analysis to classify CDNS subfamilies A1->A2 A3 Promoter cis-element and expression pattern analysis A2->A3 B1 Design VIGS construct to target a specific subfamily (e.g., GhCDN-A) A3->B1 B2 Silence target genes in cotton plants B1->B2 C1 Observe gland morphology and color B2->C1 C2 Quantify gossypol content using HPLC C1->C2 End Conclusion: Subfamily Functional Role C2->End

Key Insights for Researchers

  • The CDNS family is complex and redundant, especially in tetraploid cottons. Silencing a single gene may not yield a phenotypic change, so targeting entire subfamilies is a more effective strategy for functional analysis [5] [3].
  • Subfamilies are differentially regulated. The CAD1-C/GhCDN-C subfamily is often associated with constitutive defense in aerial parts, while CAD1-A/GhCDN-A is critical for gossypol synthesis in seeds and is strongly induced by jasmonate and fungal elicitors [3] [1] [4].
  • Promoter analysis is crucial for understanding regulation. Key cis-elements like the W-box palindrome in the CAD1-A promoter are targets for transcription factors such as GaWRKY1, linking the pathway to defense signaling networks [4].

References

×

XLogP3

3.8

Exact Mass

204.187800766 g/mol

Monoisotopic Mass

204.187800766 g/mol

Boiling Point

120.00 to 121.00 °C. @ 9.00 mm Hg

Heavy Atom Count

15

UNII

7848KI47OS

Other CAS

483-76-1

Use Classification

Lipids -> Prenol Lipids [PR] -> Isoprenoids [PR01] -> C15 isoprenoids (sesquiterpenes) [PR0103]

Dates

Last modified: 08-15-2023
1. Hui LM, Zhao GD, Zhao JJ. δ-Cadinene inhibits the growth of ovarian cancer cells via caspase-dependent apoptosis and cell cycle arrest. Int J Clin Exp Pathol. 2015 Jun 1;8(6):6046-56. PMID: 26261482; PMCID: PMC4525816.

2. Govindarajan M, Rajeswary M, Benelli G. δ-Cadinene, Calarene and .δ-4-Carene from Kadsura heteroclita Essential Oil as Novel Larvicides Against Malaria, Dengue and Filariasis Mosquitoes. Comb Chem High Throughput Screen. 2016;19(7):565-71. doi: 10.2174/1386207319666160506123520. PMID: 27151483.

3. Wang YH, Davila-Huerta G, Essenberg M. 8-Hydroxy-(+)-delta-cadinene is a precursor to hemigossypol in Gossypium hirsutum. Phytochemistry. 2003 Sep;64(1):219-25. doi: 10.1016/s0031-9422(03)00270-x. PMID: 12946420.

4. Guo X, Shang X, Li B, Zhou XZ, Wen H, Zhang J. Acaricidal activities of the essential oil from Rhododendron nivale Hook. f. and its main compund, δ-cadinene against Psoroptes cuniculi. Vet Parasitol. 2017 Mar 15;236:51-54. doi: 10.1016/j.vetpar.2017.01.028. Epub 2017 Feb 1. PMID: 28288764.

5. Karami A. Essential oil composition of Ajuga comata Stapf. from Southern Zagros, Iran. Nat Prod Res. 2017 Feb;31(3):359-361. doi: 10.1080/14786419.2016.1236094. Epub 2016 Sep 22. PMID: 27653644.

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